molecular formula C20H32O7 B10819049 Berkeleylactone E

Berkeleylactone E

Cat. No.: B10819049
M. Wt: 384.5 g/mol
InChI Key: FHTCEVVYDAAWIA-ZACQAIPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Berkeleylactone E is a macrolide.

Properties

Molecular Formula

C20H32O7

Molecular Weight

384.5 g/mol

IUPAC Name

4-[[(5R,6S,16R)-5-hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C20H32O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15-17,21H,2-10,12,14H2,1H3,(H,22,23)/t15-,16-,17+/m1/s1

InChI Key

FHTCEVVYDAAWIA-ZACQAIPSSA-N

Isomeric SMILES

C[C@@H]1CCCCCCCCC[C@@H]([C@@H](C=CC(=O)O1)O)OC(=O)CCC(=O)O

Canonical SMILES

CC1CCCCCCCCCC(C(C=CC(=O)O1)O)OC(=O)CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Unlocking Novel Antibiotics: A Technical Guide to Berkeleylactone E Production via Fungal Coculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the production of Berkeleylactone E, a promising macrolide antibiotic, through the innovative approach of fungal cocultivation. This compound is a secondary metabolite that has demonstrated significant biological activity, and its unique production dynamics offer a compelling case study in the activation of silent biosynthetic gene clusters. This document details the fungal species involved, provides comprehensive experimental protocols derived from published research, and presents quantitative data to inform laboratory-scale production efforts. Furthermore, it delves into the hypothetical signaling pathways that may govern the induction of this compound biosynthesis, offering a foundation for future research and process optimization.

Introduction: The Promise of Fungal Coculture

The majority of microbial biosynthetic gene clusters remain silent under standard laboratory conditions, representing a vast, untapped reservoir of novel natural products. Fungal coculture, the simultaneous cultivation of two or more distinct fungal species, has emerged as a powerful strategy to awaken these cryptic pathways. The competitive and communicative interactions between colocated fungi can trigger the production of secondary metabolites that are not observed in axenic cultures of the individual strains.

The discovery of the berkeleylactones, a family of 16-membered macrolide antibiotics, exemplifies the success of this approach. Specifically, this compound is not produced when Penicillium fuscum or Penicillium camembertii/clavigerum are grown alone.[1][2] However, when these two fungi are grown in a carefully timed coculture, the biosynthesis of this compound is induced.[1][2] Interestingly, subsequent research has also identified that Penicillium turbatum can produce this compound in a pure, or axenic, culture.[3] This guide will focus on the coculture method, as it provides a fascinating model for induced secondary metabolite production.

Fungal Strains and Culture Conditions

The production of this compound via coculture relies on the interaction between two specific fungal isolates:

  • Penicillium fuscum (Sopp) Raper & Thom

  • Penicillium camembertii/clavigerum Thom

Both of these extremophilic fungi were originally isolated from a single surface water sample from Berkeley Pit Lake. For experimental purposes, pure cultures of each strain are required.

Axenic Culture Maintenance

Axenic cultures of both P. fuscum and P. camembertii/clavigerum should be maintained on a standard mycological medium such as Potato Dextrose Agar (PDA). Cultures should be incubated at room temperature until sufficient growth and sporulation are observed.

Liquid Culture for Cocultivation

The production of this compound is carried out in a liquid fermentation medium. Potato Dextrose Broth (PDB) has been successfully used for this purpose.

Experimental Protocols

The following sections provide detailed methodologies for the coculture, extraction, and purification of this compound, based on the work of Stierle et al. (2017).

Fungal Coculture Protocol

A "carefully timed coculture fermentation" is crucial for the successful production of this compound. This implies a sequential inoculation strategy. While the precise timing is not explicitly detailed in the primary literature, a general protocol can be inferred.

Materials:

  • Potato Dextrose Broth (PDB)

  • Sterile fermentation flasks (e.g., 2.8 L Fernbach flasks)

  • Pure cultures of P. fuscum and P. camembertii/clavigerum on PDA

  • Sterile water

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Prepare a spore suspension of each fungus by adding sterile water to mature PDA plates and gently scraping the surface to release the spores. Adjust the spore concentration of each suspension to a standardized value using a hemocytometer.

  • Primary Inoculation: Inoculate sterile PDB with the spore suspension of one of the fungal strains (the primary colonizer). The primary literature does not specify which fungus was inoculated first.

  • Incubation: Incubate the primary culture for a period to allow for initial growth. Incubation parameters such as temperature and agitation speed should be optimized for the specific laboratory conditions.

  • Secondary Inoculation: After the initial incubation period, inoculate the culture with the spore suspension of the second fungal strain.

  • Cocultivation: Continue the incubation of the mixed culture for an extended period to allow for inter-species interaction and the production of this compound. The total fermentation time will need to be determined empirically.

  • Harvesting: At the end of the fermentation period, the culture is harvested for extraction.

Extraction and Initial Fractionation

Materials:

Procedure:

  • Mycelial Separation: Add methanol to the culture flasks and separate the mycelia from the broth by gravity filtration.

  • Liquid-Liquid Extraction: Extract the filtrate with chloroform three times.

  • Concentration: Combine the chloroform extracts and remove the solvent in vacuo to yield the crude extract.

  • Flash Chromatography: Fractionate the crude extract using a flash silica gel column with a stepwise gradient of an isopropyl alcohol-hexanes solvent system.

Purification of this compound

Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Semi-preparative silica gel HPLC column

  • Solvents for HPLC (e.g., isopropyl alcohol, hexanes)

Procedure:

  • HPLC Fractionation: Subject the fractions containing this compound from the flash chromatography to further purification using a semi-preparative silica gel HPLC column.

  • Gradient Elution: Employ a gradient elution method with an isopropyl alcohol-hexanes mobile phase to isolate pure this compound. The specific gradient will depend on the column and system used and should be optimized accordingly.

  • Compound Identification: Confirm the identity and purity of the isolated this compound using analytical techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The following table summarizes the quantitative data reported for the production of this compound from the coculture of P. fuscum and P. camembertii/clavigerum.

ParameterValueReference
Starting Culture VolumeNot explicitly stated
Crude Extract Yield663 mg
Purified this compound Yield10.4 mg
Molecular FormulaC₂₀H₃₂O₇

Putative Signaling Pathways

The precise molecular mechanisms that trigger the production of this compound in the coculture of P. fuscum and P. camembertii/clavigerum have not yet been elucidated. However, based on the broader understanding of fungal-fungal interactions, several hypothetical signaling pathways can be proposed. The induction of secondary metabolism in cocultures is often a result of chemical "crosstalk" between the interacting species.

Quorum Sensing

Fungi are known to employ quorum sensing (QS) systems, where the production and detection of small signaling molecules regulate gene expression in a population density-dependent manner. It is plausible that one or both of the Penicillium species in the coculture secrete QS molecules that, upon reaching a certain concentration, are perceived by the other species, leading to the activation of the this compound biosynthetic gene cluster.

Oxylipin Signaling

Oxylipins are a diverse family of oxygenated fatty acids that act as signaling molecules in both fungi and their hosts. These molecules are involved in regulating various processes, including secondary metabolism. The physical interaction and competition between P. fuscum and P. camembertii/clavigerum could lead to the production of specific oxylipins that act as inter-species signals, triggering the expression of the genes responsible for this compound synthesis.

The following diagram illustrates a hypothetical signaling pathway for the induction of this compound production.

BerkeleylactoneE_Signaling cluster_0 Penicillium fuscum cluster_1 Penicillium camembertii/clavigerum P_fuscum P. fuscum Signaling_Molecule Signaling Molecule (e.g., Quorum Sensing Molecule, Oxylipin) P_fuscum->Signaling_Molecule Secretion Receptor Receptor Signaling_Molecule->Receptor Binding P_camembertii P. camembertii/clavigerum Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade BGC_Activation Activation of This compound Biosynthetic Gene Cluster Signaling_Cascade->BGC_Activation Berkeleylactone_E This compound BGC_Activation->Berkeleylactone_E Biosynthesis BerkeleylactoneE_Workflow cluster_culture Fungal Culture cluster_extraction Extraction & Fractionation cluster_purification Purification & Analysis Axenic_Cultures Axenic Cultures (P. fuscum & P. camembertii/clavigerum) Coculture Timed Coculture in PDB Axenic_Cultures->Coculture Inoculation Harvest Harvest Culture Coculture->Harvest Extraction Chloroform Extraction Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Flash_Chromatography Silica Gel Flash Chromatography Crude_Extract->Flash_Chromatography Fractions Fractions Flash_Chromatography->Fractions HPLC Semi-preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis HRESIMS & NMR Analysis Pure_Compound->Analysis

References

Unraveling Berkeleylactone E: An In-depth Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Berkeleylactone E, a member of the 16-membered macrolide family of natural products, has garnered interest within the scientific community for its unique structural features. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a foundational resource for researchers engaged in natural product synthesis, characterization, and drug development. The following sections detail the methodologies employed in its structural elucidation and present the corresponding spectroscopic data in a clear, comparative format.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula of this compound. The data revealed a molecular formula of C₂₀H₃₂O₇, indicating five degrees of unsaturation.[1][2] This information is crucial for deducing the presence of rings, double bonds, and carbonyl groups within the molecule.

Ion Calculated Mass Observed Mass Molecular Formula
[M+H]⁺--C₂₀H₃₃O₇
[M+Na]⁺--C₂₀H₃₂O₇Na

Note: Specific calculated and observed mass values were not detailed in the provided search results, but the molecular formula was consistently reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D correlation experiments (COSY, HSQC, HMBC), formed the cornerstone of the structural elucidation of this compound. The spectra were typically recorded in deuterated methanol (B129727) (MeOH-d₄) or chloroform (B151607) (CDCl₃).[1][2]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals key structural motifs. Notably, the presence of a conjugated double bond is indicated by signals at approximately δH 6.93 (dd, J = 15.7, 4.9 Hz) and δH 6.10 (dd, J = 15.7, 1.8 Hz).[1] The large coupling constant (15.7 Hz) is characteristic of a trans configuration. The spectrum also displays signals corresponding to oxygenated methines and a number of methylene (B1212753) and methyl groups.

Position δH (ppm) Multiplicity J (Hz)
26.10dd15.7, 1.8
36.93dd15.7, 4.9
154.87m
16-d
Other protonsVariousVariousVarious

Note: A complete, unambiguous assignment of all proton signals for this compound was not available in the search results. The table highlights key reported shifts.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound provides a count of the unique carbon environments and their chemical nature. The presence of a succinate (B1194679) moiety is a characteristic feature of several berkeleylactones. The spectrum also confirms the presence of a conjugated system and several oxygen-bearing carbons.

Position δC (ppm)
1-
2123.3
3148.3
4-
5-
......
1' (Succinate)-
2' (Succinate)-
3' (Succinate)-
4' (Succinate)-

Note: A complete carbon chemical shift list for this compound was not explicitly provided in the search results. The table indicates key reported values.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific IR and UV-Vis absorption data for this compound were not detailed in the primary literature found, the general application of these techniques is standard in the characterization of natural products.

  • Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (O-H) groups (broad, ~3400 cm⁻¹), ester carbonyl (C=O) groups (~1735 cm⁻¹), and alkene (C=C) stretches (~1650 cm⁻¹).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated diene system in this compound would give rise to a characteristic UV absorption maximum (λmax), likely in the range of 220-250 nm. This technique is valuable for confirming the presence of chromophores within the molecule.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with fungal fermentation and culminating in detailed spectroscopic analysis.

Isolation of this compound

This compound has been isolated from cocultures of Penicillium fuscum and P. camembertii/clavigerum as well as from axenic cultures of Penicillium turbatum. The general workflow for its isolation is as follows:

  • Fermentation: The producing fungal strain(s) are cultivated in a suitable liquid medium (e.g., potato dextrose broth) for a specified period.

  • Extraction: The culture broth and/or mycelia are extracted with an organic solvent, typically ethyl acetate (B1210297) or chloroform, to partition the secondary metabolites.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations to purify the target compound. This often involves:

    • Flash Silica Gel Chromatography: An initial separation based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Further purification using reversed-phase (e.g., C18) columns to yield the pure compound.

Spectroscopic Analysis

The purified this compound is then subjected to a suite of spectroscopic techniques for structural elucidation:

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz). Samples are dissolved in an appropriate deuterated solvent. Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent signal.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the accurate mass and molecular formula of the compound.

  • IR and UV-Vis Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer. UV-Vis spectra are obtained using a UV-Vis spectrophotometer with the compound dissolved in a suitable solvent like methanol or ethanol.

Visualizations

The following diagrams illustrate the experimental workflow and the core structure of this compound with key correlations.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Spectroscopic Analysis fungal_culture Fungal Culture organic_extraction Organic Solvent Extraction fungal_culture->organic_extraction Crude Extract flash_chrom Flash Chromatography organic_extraction->flash_chrom hplc HPLC flash_chrom->hplc Fractions nmr NMR (1D, 2D) hplc->nmr Pure this compound hrms HRMS hplc->hrms ir_uv IR & UV-Vis hplc->ir_uv

Caption: Experimental workflow for the isolation and analysis of this compound.

berkeleylactone_e_structure main_ring [ 16-Membered Macrolide Ring ] c2_c3_double_bond C2=C3 main_ring->c2_c3_double_bond succinate_moiety Succinate Moiety main_ring->succinate_moiety hydroxyl_groups Hydroxyl Groups main_ring->hydroxyl_groups methyl_groups Methyl Groups main_ring->methyl_groups c2_c3_double_bond->hydroxyl_groups H-H Correlations succinate_moiety->main_ring C-H Correlations label_cosy COSY label_hmbc HMBC

References

Unveiling Berkeleylactone E: A Technical Guide to its Natural Origin and Biosynthetic Machinery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Berkeleylactone E, a member of the intriguing class of 16-membered macrolides, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its natural source, detailing the unique microbial interaction required for its production, and explores our current understanding of its biosynthesis. While the precise genetic blueprint for its construction remains to be fully elucidated, this document synthesizes the available experimental evidence to offer a robust framework for future research and development.

Natural Source: A Tale of Two Fungi

This compound is a fungal metabolite not produced by a single organism in isolation but rather through a fascinating symbiotic or competitive interaction between two distinct species of fungi: Penicillium fuscum and Penicillium camembertii/clavigerum.[1][2][3] These two fungi were originally isolated from the acidic, metal-rich waters of the Berkeley Pit Lake in Montana, USA.[1]

Initial studies of these fungi in pure (axenic) cultures revealed no production of berkeleylactones.[1] It is only when these two species are grown together in a co-culture that the production of this compound, along with other related berkeleylactone analogues, is initiated. This phenomenon strongly suggests that the biosynthetic gene cluster responsible for berkeleylactone synthesis is "silent" in each fungus under normal laboratory conditions and is activated through chemical signaling or stress induced by the presence of the other fungus.

Interestingly, subsequent research has also identified Penicillium turbatum as a producer of this compound in axenic culture, suggesting that the genetic potential for its synthesis may be present in other related Penicillium species and that the regulatory mechanisms controlling its expression can vary.

Physicochemical Properties of this compound

This compound has been characterized using a variety of spectroscopic and spectrometric techniques. A summary of its key physicochemical data is presented below.

PropertyValueReference
Molecular Formula C₂₀H₃₂O₇
Molecular Weight 384.46 g/mol
¹H NMR Data (400 MHz, CDCl₃) δ 6.93 (dd, J=15.7, 4.9 Hz), 6.10 (dd, J=15.7, 1.8 Hz), ...
¹³C NMR Data (100 MHz, CDCl₃) δ 205.8, 173.7, 176.1, 148.3, 123.3, ...
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) [M+Na]⁺ m/z 407.2041 (calcd for C₂₀H₃₂O₇Na, 407.2046)

Note: The complete NMR data is extensive and can be found in the cited literature.

Biosynthesis: A Glimpse into a Silent World

The biosynthesis of this compound is presumed to follow a polyketide pathway, a common route for the synthesis of macrolides in fungi. Polyketides are assembled by large, multifunctional enzymes called polyketide synthases (PKSs) from simple acyl-CoA precursors.

While the specific biosynthetic gene cluster (BGC) responsible for this compound has not yet been identified, the induction of its production in a co-culture system provides a strong indication that a silent PKS gene cluster is activated. The current hypothesis is that chemical signals exchanged between P. fuscum and P. camembertii/clavigerum trigger a signaling cascade that leads to the transcription of the necessary PKS and tailoring enzymes.

A generalized workflow for the discovery of such induced metabolites is depicted below.

experimental_workflow cluster_axenic Axenic Cultures cluster_coculture Co-culture A Penicillium fuscum D Extraction of Secondary Metabolites A->D B Penicillium camembertii/clavigerum B->D C P. fuscum + P. camembertii/clavigerum C->D E Metabolite Profiling (e.g., HPLC, LC-MS) D->E F Comparative Analysis E->F G No this compound Detected F->G Axenic Cultures H This compound Detected F->H Co-culture I Isolation and Structure Elucidation H->I

Experimental workflow for the discovery of this compound.

The proposed biosynthetic pathway likely involves a Type I PKS, which iteratively condenses acetate (B1210297) units (or other small carboxylic acids) to build the polyketide backbone. This backbone is then likely modified by a series of tailoring enzymes, such as reductases, dehydratases, and hydroxylases, to introduce the various functional groups and stereocenters found in the final this compound molecule. The final step would be the macrocyclization of the linear polyketide chain to form the characteristic 16-membered lactone ring.

The activation of the silent gene cluster can be visualized as a regulatory event.

signaling_pathway cluster_fungus1 Penicillium fuscum cluster_fungus2 Penicillium camembertii/clavigerum A Signal Molecule Production C Receptor A->C Signal Molecule B Silent Berkeleylactone BGC F Gene Expression B->F D Signaling Cascade C->D E Transcription Factor Activation D->E E->B Activation G This compound Biosynthesis F->G

Hypothetical signaling pathway for BGC activation.

Experimental Protocols

Fungal Strains and Co-culture Conditions
  • Fungal Strains: Penicillium fuscum and Penicillium camembertii/clavigerum isolated from Berkeley Pit Lake surface water.

  • Culture Medium: Potato Dextrose Broth (PDB).

  • Axenic Culture: Each fungus is grown separately in PDB in a shaker incubator at 200 rpm at room temperature for 7 days.

  • Co-culture: Both fungal species are inoculated into the same flask of PDB and grown under the same conditions as the axenic cultures for a "carefully timed" period, which appears to be around 7 days.

Extraction and Isolation of this compound
  • Extraction: The fungal cultures (both axenic and co-culture) are harvested and the whole broth is extracted with an organic solvent such as chloroform (B151607) (CHCl₃).

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract from the co-culture is subjected to chromatographic techniques to separate the individual components. This typically involves:

    • Initial Fractionation: Flash column chromatography on silica (B1680970) gel using a gradient of solvents (e.g., a hexane-ethyl acetate or hexane-isopropanol system).

    • Fine Purification: Further purification of the fractions containing berkeleylactones is achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase such as a water-acetonitrile or water-methanol gradient.

  • Compound Identification: Fractions are analyzed by Thin Layer Chromatography (TLC) and HPLC to identify those containing this compound. The final identification and structural confirmation are performed using spectroscopic methods, primarily NMR (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry (HRESIMS).

Conclusion and Future Directions

This compound stands as a compelling example of the untapped chemical diversity residing within the microbial world, particularly in the context of microbial interactions. Its discovery highlights the power of co-culture techniques to unlock silent biosynthetic pathways. While the natural source and methods for its production and isolation are now established, the complete elucidation of its biosynthetic pathway at the genetic and enzymatic level remains a key area for future research.

Identifying the this compound biosynthetic gene cluster through genomic and transcriptomic analysis of the P. fuscum and P. camembertii/clavigerum co-culture will be a critical next step. This will not only provide fundamental insights into the regulation of silent gene clusters but also open up avenues for the engineered biosynthesis of this compound and novel analogues with potentially improved therapeutic properties. Such endeavors will undoubtedly be of great value to the fields of natural product chemistry, drug discovery, and synthetic biology.

References

Berkeleylactone E: A Technical Guide to its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkeleylactone E is a 16-membered macrolide antibiotic that has garnered significant interest within the scientific community due to its unique structural features and promising biological activity.[1][2][3] Isolated from a co-culture of the fungi Penicillium fuscum and Penicillium camembertii/clavigerum, this natural product has demonstrated notable efficacy against a range of Gram-positive bacteria and Candida species.[1][4] What sets this compound and its analogues, such as Berkeleylactone A, apart from conventional macrolide antibiotics is their novel mechanism of action. Preliminary studies have revealed that, unlike erythromycin (B1671065) and other macrolides that inhibit protein synthesis by targeting the ribosome, the berkeleylactones appear to operate through a different, yet to be fully elucidated, pathway. This technical guide provides a comprehensive overview of the chemical formula, properties, and known biological activities of this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

Chemical Properties and Characterization

This compound is characterized by the chemical formula C20H32O7. Its structure has been elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Physicochemical Properties
PropertyValueReference
Chemical Formula C20H32O7
Molecular Weight 384.46 g/mol
CAS Number 122211-62-5
Appearance White amorphous powder
Solubility Soluble in methanol, ethanol, DMSO, and chloroform (B151607)
Origin Co-culture of Penicillium fuscum and Penicillium camembertii/clavigerum
Spectroscopic Data

The structural elucidation of this compound was accomplished using a combination of one- and two-dimensional NMR techniques, including 1H and 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The molecular formula was confirmed by HRESIMS.

Spectroscopic TechniqueKey FindingsReference
HRESIMS Determined the molecular formula to be C20H32O7.
1H NMR Revealed the presence of specific proton environments characteristic of the macrolide structure.
13C NMR Identified the carbon skeleton and functional groups.
COSY Established proton-proton correlations, aiding in the assignment of spin systems.
HSQC Correlated protons to their directly attached carbons.
HMBC Showed long-range proton-carbon correlations, which was crucial for connecting the different structural fragments.

Experimental Protocols

Isolation and Purification of this compound

This compound was first isolated from a co-culture of Penicillium fuscum and P. camembertii/clavigerum. The general workflow for its isolation is as follows:

experimental_workflow Isolation of this compound cluster_0 Fungal Co-Culture cluster_1 Extraction cluster_2 Purification cluster_3 Characterization Culture Co-culture of P. fuscum and P. camembertii/clavigerum Extraction Extraction of culture broth with Chloroform (CHCl3) Culture->Extraction Chromatography1 Silica (B1680970) Gel Flash Chromatography Extraction->Chromatography1 Chromatography2 High-Performance Liquid Chromatography (HPLC) Chromatography1->Chromatography2 Analysis Spectroscopic Analysis (NMR, HRESIMS) Chromatography2->Analysis

Workflow for the isolation and characterization of this compound.

Methodology:

  • Co-culture: Penicillium fuscum and Penicillium camembertii/clavigerum are grown together in a suitable liquid medium.

  • Extraction: The culture broth is extracted with an organic solvent such as chloroform to partition the secondary metabolites.

  • Chromatography: The crude extract is subjected to silica gel flash chromatography followed by purification using High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The structure of the isolated this compound is determined using spectroscopic methods like NMR and HRESIMS.

Synthesis of this compound

synthesis_workflow Divergent Synthesis Strategy for Berkeleylactones cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Final Products Start Common Intermediate Stereoselective Stereoselective Reactions Start->Stereoselective Protection Protecting Group Manipulations Stereoselective->Protection BL_A Berkeleylactone A Protection->BL_A BL_E This compound Protection->BL_E Other Other Berkeleylactones Protection->Other

A generalized divergent synthesis approach for the berkeleylactone family.

Biological Activity and Mechanism of Action

Antimicrobial Activity

This compound exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and pathogenic yeasts such as Candida albicans and Candida glabrata.

OrganismActivityReference
Gram-positive bacteria (e.g., Staphylococcus aureus)Active
Candida albicansActive
Candida glabrataActive
Mechanism of Action

The mechanism of action of the berkeleylactones is a subject of ongoing research and is believed to be novel. Unlike traditional macrolide antibiotics that target the bacterial ribosome to inhibit protein synthesis, mode-of-action studies on the closely related Berkeleylactone A have shown that it does not inhibit protein synthesis. This suggests that this compound and its analogues interact with a different molecular target, potentially offering a new avenue for combating antibiotic-resistant pathogens. The specific signaling pathway affected by this compound has not yet been identified, and its elucidation remains a key area for future investigation.

mechanism_of_action Proposed Mechanism of Action cluster_0 This compound cluster_1 Bacterial Cell cluster_2 Outcome BLE This compound Target Unknown Molecular Target BLE->Target Binds to Ribosome Ribosome (Protein Synthesis) BLE->Ribosome Does NOT inhibit Pathway Undiscovered Signaling Pathway Target->Pathway Affects Inhibition Inhibition of Bacterial Growth Pathway->Inhibition

Hypothesized novel mechanism of action for this compound.

Conclusion and Future Directions

This compound represents a promising new class of macrolide antibiotics with a novel mechanism of action. Its chemical properties have been well-characterized, and its synthesis has been achieved. The most critical area for future research is the elucidation of its precise molecular target and the signaling pathway through which it exerts its antimicrobial effects. A deeper understanding of its mechanism will be invaluable for the rational design of more potent and selective analogues and for the development of new therapeutic strategies to combat the growing threat of antimicrobial resistance. The unique biological profile of this compound underscores the importance of exploring natural products from microbial co-cultures as a source of novel drug leads.

References

Unveiling the Biological Potential of Novel Berkeleylactone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel Berkeleylactone compounds has opened new avenues in the quest for potent bioactive molecules. Isolated from fungal sources, these 16-membered macrolides have demonstrated significant antimicrobial and antibiofilm activities, positioning them as promising candidates for further drug development. This technical guide provides an in-depth overview of the biological activities of these compounds, detailing experimental methodologies and presenting a consolidated view of their quantitative data. Furthermore, it delves into their unique mechanism of action, which sets them apart from conventional macrolide antibiotics.

Antimicrobial Activity: A Quantitative Overview

The Berkeleylactone family exhibits a range of antimicrobial activities, particularly against Gram-positive bacteria and some fungi. Berkeleylactone A has emerged as the most potent among the initially discovered series, with low micromolar activity against several clinically relevant pathogens.[1][2][3] The minimum inhibitory concentrations (MICs) of various Berkeleylactone compounds against a panel of microorganisms are summarized in the table below.

CompoundStaphylococcus aureus (ATCC 13709)Staphylococcus aureus (MRSA)Bacillus anthracisStreptococcus pyogenesCandida albicansCandida glabrata
Berkeleylactone A 1-2 µg/mL1-2 µg/mL1-2 µg/mL1-2 µg/mL1-2 µg/mL1-2 µg/mL
A26771B >128 µM--128 µM>128 µM128 µM
Berkeleylactone I 32 µM-->128 µM>128 µM>128 µM
Berkeleylactone J >128 µM-->128 µM>128 µM>128 µM
Berkeleylactone K >128 µM-->128 µM>128 µM>128 µM
Berkeleylactone L >128 µM-->128 µM>128 µM>128 µM
Berkeleylactone M >128 µM-->128 µM>128 µM>128 µM
Berkeleylactone N >128 µM--64 µM>128 µM>128 µM
Berkeleylactone O >128 µM-->128 µM>128 µM>128 µM
Citreohybriddional >128 µM-->128 µM>128 µM>128 µM

Inhibition of Biofilm Formation

Beyond their direct antimicrobial effects, Berkeleylactones have shown potential in combating bacterial biofilms, which are notoriously resistant to conventional antibiotics. Synthetic Berkeleylactone A has been demonstrated to inhibit the formation of Staphylococcus aureus biofilms and also exhibits significant dispersive effects on preformed biofilms of Candida albicans at concentrations as low as 1.3 µg/mL.

A Novel Mechanism of Action: The Prodrug Hypothesis

Mode of action studies have revealed that Berkeleylactone A does not inhibit protein synthesis or target the ribosome, which is the primary mechanism of action for traditional macrolide antibiotics.[1][2] This suggests a novel mode of action. A key hypothesis is that Berkeleylactone A functions as a prodrug. It is believed to be activated through a retro-Michael reaction, which results in the formation of a crucial 4-oxo-enoate moiety. This reactive Michael acceptor can then covalently bind to nucleophilic residues, such as cysteine, on target proteins, thereby disrupting their function.

Berkeleylactone_A Berkeleylactone A (Prodrug) Activated_Form Activated Berkeleylactone (4-oxo-enoate Michael Acceptor) Berkeleylactone_A->Activated_Form Retro-Michael Reaction Covalent_Adduct Covalent Adduct (Inactive Protein) Activated_Form->Covalent_Adduct Michael Addition Target_Protein Target Protein (with Cysteine residue) Target_Protein->Covalent_Adduct Biological_Effect Biological Effect (e.g., Antimicrobial Activity) Covalent_Adduct->Biological_Effect

Caption: Proposed activation and mechanism of action of Berkeleylactone A.

Potential Signaling Pathway Interactions

The formation of a Michael acceptor suggests that Berkeleylactones may interact with key cellular signaling pathways that are regulated by proteins susceptible to covalent modification. Two such pathways are the Keap1-Nrf2 and NF-κB pathways, both of which contain critical cysteine residues in their regulatory proteins.

  • The Keap1-Nrf2 Pathway: This pathway is a major regulator of cellular antioxidant and detoxification responses. The Keap1 protein, which is a negative regulator of the transcription factor Nrf2, is rich in reactive cysteine residues. Michael acceptors are known to react with these cysteines, leading to the stabilization and nuclear translocation of Nrf2, and subsequent transcription of antioxidant and cytoprotective genes.

  • The NF-κB Pathway: This pathway is a central mediator of inflammatory responses. Key proteins in this pathway, such as IKKβ and the p50 subunit of NF-κB, contain reactive cysteine residues that are critical for their function. Covalent modification of these residues by Michael acceptors can lead to the inhibition of NF-κB activation and a subsequent reduction in the expression of pro-inflammatory genes.

cluster_keap1_nrf2 Keap1-Nrf2 Pathway cluster_nfkb NF-κB Pathway Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (Gene Expression) Nrf2->ARE Activation IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Inflammation Inflammatory Gene Expression NFkB->Inflammation Activation Activated_Berkeleylactone Activated Berkeleylactone (Michael Acceptor) Activated_Berkeleylactone->Keap1 Covalent Modification (Inhibition of Keap1) Activated_Berkeleylactone->IKK Covalent Modification (Inhibition of IKK)

Caption: Potential interaction of activated Berkeleylactone with the Keap1-Nrf2 and NF-κB signaling pathways.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Berkeleylactone compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the Berkeleylactone compound.

  • Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well with the microbial suspension. Include a positive control (microorganism in medium without compound) and a negative control (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Start Prepare Serial Dilutions of Berkeleylactone Compound Inoculate Inoculate with Microbial Suspension Start->Inoculate Incubate Incubate at Appropriate Temperature Inoculate->Incubate Read Determine MIC (Lowest concentration with no growth) Incubate->Read

Caption: Workflow for the Broth Microdilution MIC Assay.

Biofilm Formation Inhibition Assay using Crystal Violet

This assay quantifies the ability of a compound to inhibit the formation of biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial or fungal strains

  • Appropriate growth medium

  • Berkeleylactone compounds

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%) or Acetic Acid (30%)

  • Microplate reader

Procedure:

  • Add different concentrations of the Berkeleylactone compound to the wells of a 96-well plate.

  • Inoculate the wells with a standardized microbial suspension. Include a positive control (biofilm formation without compound) and a negative control (medium only).

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilm by adding 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the stain from the biofilm by adding 95% ethanol or 30% acetic acid to each well.

  • Quantify the biofilm formation by measuring the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.

Start Add Berkeleylactone and Inoculate with Microbes Incubate Incubate to Allow Biofilm Formation Start->Incubate Wash1 Wash to Remove Planktonic Cells Incubate->Wash1 Stain Stain with Crystal Violet Wash1->Stain Wash2 Wash to Remove Excess Stain Stain->Wash2 Solubilize Solubilize Stain Wash2->Solubilize Read Measure Absorbance Solubilize->Read

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Conclusion and Future Directions

The novel Berkeleylactone compounds represent a promising class of antimicrobial agents with a unique mechanism of action. Their ability to act as prodrugs, forming reactive Michael acceptors, suggests a broad potential for therapeutic applications, possibly extending beyond antimicrobial activity to anti-inflammatory and other areas. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways affected by these compounds. Comprehensive structure-activity relationship (SAR) studies will also be crucial for the design and synthesis of even more potent and selective Berkeleylactone derivatives. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the exciting biological activities of this novel class of natural products.

References

Berkeleylactone E: A Technical Whitepaper on its Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkeleylactone E is a 16-membered macrolide natural product belonging to the broader family of berkeleylactones.[1][2] These compounds have been isolated from cocultures of Penicillium species as well as from axenic cultures of Penicillium turbatum.[1][2][3] While significant biological activity has been reported for some members of this family, particularly Berkeleylactone A, specific details regarding the mechanism of action of this compound remain largely uncharacterized. This technical guide provides a comprehensive overview of the currently available data on this compound, with a focus on its biological activity and the experimental methodologies used for its assessment. Where data for this compound is limited, relevant findings from studies on closely related berkeleylactones are presented to provide a broader context for future research.

Quantitative Biological Activity Data

The primary quantitative data available for this compound pertains to its antibiotic activity against a panel of bacteria and fungi. The minimum inhibitory concentrations (MICs) were determined for this compound (referred to as compound 3 in the cited study) and are summarized in the table below.

CompoundOrganismMIC (µM)MIC (µg/mL)
This compound Staphylococcus aureus (ATCC 13709)>128>50
Streptococcus pyogenes (ATCC 19615)>128>50
Candida glabrata (ATCC 90030)>128>50
Bacillus subtilis (ATCC 6633)>128>50
Candida albicans (ATCC 90028)>128>50
Bacillus anthracis (sterne)>128>50

Data sourced from Stierle, A. A., et al. (2021).

Note: The high MIC values indicate that this compound did not exhibit significant antibiotic activity against the tested strains under the experimental conditions used. This is in contrast to other members of the berkeleylactone family, such as Berkeleylactone A, which has demonstrated potent activity against several of these organisms.

Experimental Protocols

The following is a detailed methodology for the minimum inhibitory concentration (MIC) assay used to generate the quantitative data presented above.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines, utilizing Alamar Blue as a colorimetric indicator of cell viability.

1. Preparation of Test Compounds: a. Solubilize the test compound (this compound) in an appropriate solvent (e.g., DMSO) to create a stock solution. b. Perform serial dilutions of the stock solution in the appropriate sterile broth medium to achieve the desired final concentrations for the assay.

2. Inoculum Preparation: a. Culture the microbial strains (Staphylococcus aureus, Streptococcus pyogenes, Candida glabrata, Bacillus subtilis, Candida albicans, Bacillus anthracis) on appropriate agar (B569324) plates to obtain fresh colonies. b. Inoculate a single colony into the appropriate sterile broth medium and incubate under optimal conditions to achieve a logarithmic growth phase. c. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to a specific cell density. d. Further dilute the adjusted inoculum to the final required cell concentration for the assay.

3. Assay Procedure: a. Dispense the serially diluted test compounds into the wells of a 96-well microtiter plate. b. Add the prepared microbial inoculum to each well containing the test compound. c. Include positive controls (inoculum without test compound) and negative controls (sterile broth only) on each plate. d. Incubate the microtiter plates under appropriate conditions (temperature, time) for the specific microorganism being tested. e. Following incubation, add the Alamar Blue reagent to each well. f. Continue incubation for a specified period to allow for color development. A color change from blue (resazurin) to pink (resorufin) indicates cell viability.

4. Data Analysis: a. The MIC is determined as the lowest concentration of the test compound that prevents a color change, indicating the inhibition of microbial growth.

Mechanism of Action: Current Understanding and Future Directions

Currently, there are no published studies detailing the specific mechanism of action of this compound. However, research on the closely related and more biologically active Berkeleylactone A provides some valuable insights and suggests potential avenues for future investigation.

Mode of action studies on Berkeleylactone A have revealed that, unlike conventional macrolide antibiotics, it does not inhibit bacterial protein synthesis nor does it target the ribosome. This indicates a novel mechanism of action for the berkeleylactone class of compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Dilute Dispense Compounds Dispense Compounds Serial Dilutions->Dispense Compounds Microbial Culture Microbial Culture Inoculum Adjustment Inoculum Adjustment Microbial Culture->Inoculum Adjustment Standardize Add Inoculum Add Inoculum Inoculum Adjustment->Add Inoculum Incubation Incubation Add Inoculum->Incubation Add Alamar Blue Add Alamar Blue Incubation->Add Alamar Blue Final Incubation Final Incubation Add Alamar Blue->Final Incubation Visual Assessment Visual Assessment Final Incubation->Visual Assessment Determine MIC Determine MIC Visual Assessment->Determine MIC

Given the lack of a defined molecular target, future research on this compound would benefit from a systematic target identification workflow.

target_id_workflow Active Compound Berkeleylactone Analogue Phenotypic Screening Phenotypic Screening (e.g., Biofilm Inhibition) Active Compound->Phenotypic Screening Target Hypothesis Generation Target Hypothesis Generation Phenotypic Screening->Target Hypothesis Generation Affinity Chromatography Affinity Chromatography Target Hypothesis Generation->Affinity Chromatography Genetic Approaches Genetic Approaches (e.g., Resistant Mutants) Target Hypothesis Generation->Genetic Approaches Proteomic Profiling Proteomic Profiling Target Hypothesis Generation->Proteomic Profiling Target Validation Target Validation Affinity Chromatography->Target Validation Genetic Approaches->Target Validation Proteomic Profiling->Target Validation Biochemical Assays Biochemical Assays Target Validation->Biochemical Assays Biophysical Assays Biophysical Assays Target Validation->Biophysical Assays Mechanism Elucidation Mechanism of Action Elucidation Biochemical Assays->Mechanism Elucidation Biophysical Assays->Mechanism Elucidation

Conclusion

The current body of research on this compound indicates a lack of significant antimicrobial activity against the tested strains. However, the unique chemical scaffold of the berkeleylactones and the novel mechanism of action suggested for Berkeleylactone A warrant further investigation into the biological activities of all members of this family, including this compound. Future studies should aim to screen this compound against a broader range of microbial strains and cell lines, as well as in various phenotypic assays, to uncover its potential biological roles. A systematic approach to target identification will be crucial in elucidating its mechanism of action and unlocking its therapeutic potential.

References

Technical Guide: Initial Bioactivity Screening of Berkeleylactone E

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Berkeleylactone E is a 16-membered macrolide natural product belonging to a larger family of bioactive compounds isolated from fungi, typically Penicillium species, and can be produced through co-culture techniques.[1][2][3] Structurally, it is an analogue of the antibiotic A26771B and possesses the molecular formula C₂₀H₃₂O₇.[1][4] The berkeleylactone class, particularly Berkeleylactone A, has garnered scientific interest due to its potent antimicrobial activity against Gram-positive bacteria and Candida species, purportedly through a novel mechanism of action that does not involve the inhibition of protein synthesis common to other macrolides.

This document provides a technical overview of the initial bioactivity screening approaches relevant to this compound, based on the methodologies applied to its closest analogues. While specific quantitative bioactivity data for this compound remains unpublished in the accessible scientific literature, this guide consolidates the established protocols and representative data from the broader berkeleylactone family to establish a framework for its systematic evaluation.

Data Presentation: Bioactivity of Berkeleylactone Analogues

Direct quantitative bioactivity data (e.g., MIC, IC₅₀) for this compound is not available in the primary literature reviewed. However, data from closely related analogues provide a valuable benchmark for initial screening efforts.

Antimicrobial Activity

Berkeleylactone A is the most extensively studied compound in the series for antimicrobial effects. Its Minimum Inhibitory Concentration (MIC) values establish a baseline for the potential potency of the berkeleylactone scaffold.

Table 1: Antimicrobial Activity of Berkeleylactone A
Organism MIC (μg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA)1-2
Bacillus anthracis1-2
Streptococcus pyogenes1-2
Candida albicans1-2
Candida glabrata1-2
Data sourced from Stierle, A. A., et al. (2017).
Cytotoxicity Screening (NCI-60)

While this compound was not reported as being tested, several other berkeleylactones were submitted to the National Cancer Institute's (NCI) 60-cell line panel for single-dose (10 μM) screening. The results indicate modest growth inhibition against specific cancer cell lines, suggesting a potential avenue for investigation.

Table 2: NCI-60 Single-Dose (10 μM) Growth Inhibition Data for Berkeleylactone Analogues
Compound Cell Line Growth Inhibition (%)
Berkeleylactone AK-562 (Leukemia)85%
RPMI-8226 (Leukemia)102.4% (Lethality)
A26771BRPMI-8226 (Leukemia)48%
Berkeleylactone CCCRF-CEM (Leukemia)48%
K-562 (Leukemia)46%
Data sourced from Stierle, A. A., et al. (2017).

Experimental Protocols

The following protocols are standard methodologies for the initial bioactivity screening of natural products like this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbes. The protocol described here was utilized for the screening of multiple berkeleylactones.

  • Stock Solution Preparation: Prepare a 50 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution to achieve a concentration range of 500 μM down to 1 μM.

  • Inoculum Preparation: Grow microbial cultures to a logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Incubation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include positive controls (e.g., ciprofloxacin (B1669076) for bacteria, amphotericin B for fungi) and negative controls (no compound).

  • Growth Assessment: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours. Assess microbial growth by adding a colorimetric indicator such as Alamar Blue (Resazurin). A color change (e.g., blue to pink) indicates viable, respiring cells.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Cytotoxicity Screening: NCI-60 Protocol

The NCI-60 screen is a robust platform for identifying potential anticancer activity. The initial screen involves testing at a single high concentration.

  • Cell Plating: Dispense cells from the 60 human tumor cell lines into 96-well plates at optimized densities and incubate for 24 hours.

  • Compound Addition: Add the test compound (this compound) at a single concentration of 10⁻⁵ M (10 μM) to the plates.

  • Incubation: Incubate the cell plates with the compound for 48 hours.

  • Cell Viability Assay (Sulforhodamine B - SRB):

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with Sulforhodamine B dye, which binds to cellular proteins.

    • Wash away the unbound dye and solubilize the bound dye with a Tris base solution.

    • Measure the optical density at a specific wavelength (e.g., 515 nm) to quantify total protein, which is proportional to cell number.

  • Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells and a time-zero control (cells fixed just before drug addition).

Enzyme Inhibition Assays

Initial isolation of the berkeleylactone family was guided by screening crude extracts against a panel of enzymes, including matrix metalloproteinase-3 (MMP-3) and caspases 1 and 3. While this compound was noted as a weaker inhibitor, this approach is a valid primary screening strategy.

  • Assay Principle: Utilize a commercially available or in-house developed enzyme assay kit. These typically involve a specific substrate that, when cleaved by the enzyme, produces a fluorescent or colorimetric signal.

  • Reaction Mixture: In a microplate, combine the enzyme, its specific substrate, and the test compound (this compound) at various concentrations.

  • Incubation: Allow the enzymatic reaction to proceed for a defined period at an optimal temperature.

  • Signal Detection: Measure the resulting signal (fluorescence or absorbance) using a plate reader.

  • Inhibition Calculation: Compare the signal from wells containing the inhibitor to control wells (no inhibitor). Calculate the percentage of inhibition and, if a dose-response is performed, determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow for the discovery and initial screening of a natural product like this compound.

G Figure 1: General Workflow for Natural Product Bioactivity Screening cluster_0 Discovery & Isolation cluster_1 Initial Screening cluster_2 Hit Validation Culture Fungal Co-Culture (e.g., Penicillium sp.) Extract Solvent Extraction Culture->Extract Fractionate Chromatographic Fractionation Extract->Fractionate CrudeExtractScreen Crude Extract Screening Extract->CrudeExtractScreen Isolate Compound Isolation (this compound) Fractionate->Isolate PrimaryAssay Primary Bioassays (e.g., Antimicrobial, Enzyme) Isolate->PrimaryAssay DoseResponse Dose-Response & IC50/MIC PrimaryAssay->DoseResponse If Active Cytotoxicity Broad Cytotoxicity (e.g., NCI-60) PrimaryAssay->Cytotoxicity CrudeExtractScreen->Fractionate Hit Validated Hit DoseResponse->Hit

Figure 1: General Workflow for Natural Product Bioactivity Screening

G Figure 2: Logical Triage for Initial Bioactivity Data cluster_assays Tier 1 Assays cluster_outcomes Potential Outcomes cluster_actions Tier 2 Actions Compound Isolated Compound (this compound) Antimicrobial Antimicrobial Screen (Bacteria, Fungi) Compound->Antimicrobial Anticancer Anticancer Screen (e.g., NCI-60 Single Dose) Compound->Anticancer Enzyme Enzyme Inhibition (e.g., MMPs, Caspases) Compound->Enzyme MIC Potent MIC Value? Antimicrobial->MIC GI Significant GI%? Anticancer->GI IC50 Low IC50 Value? Enzyme->IC50 MoA Mechanism of Action Studies MIC->MoA Yes Stop Deprioritize MIC->Stop No DoseResp Full Dose-Response (GI50, TGI, LC50) GI->DoseResp Yes GI->Stop No Selectivity Selectivity Profiling IC50->Selectivity Yes IC50->Stop No

Figure 2: Logical Triage for Initial Bioactivity Data

References

Berkeleylactone Macrolides: A Technical Review of Their Core Structure, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Berkeleylactone macrolides are a novel class of 16-membered ring macrolides, initially discovered from a co-culture of the fungi Penicillium fuscum and P. camembertii/clavigerum.[1][2][3] This unique discovery approach, harnessing the chemical interplay between microorganisms, has yielded a family of compounds with significant antimicrobial properties and a mode of action distinct from conventional macrolide antibiotics.[1][2] This technical guide provides a comprehensive review of the Berkeleylactone macrolides, focusing on their chemical structure, biological activity, and the experimental methodologies used in their study.

Core Structure and Chemical Diversity

The Berkeleylactone family of natural products are characterized by a 16-membered macrolactone ring. Berkeleylactone A, the most studied compound in this class, possesses a complex stereochemical architecture. The structural diversity within the Berkeleylactone family arises from variations in substituents on the macrolide ring. To date, several Berkeleylactones, designated A through N, have been isolated and characterized.

Antimicrobial Activity

Berkeleylactone macrolides have demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains, and some fungi. Berkeleylactone A, for instance, exhibits low micromolar activity against methicillin-resistant Staphylococcus aureus (MRSA), Bacillus anthracis, Streptococcus pyogenes, and the fungal pathogens Candida albicans and Candida glabrata. A key finding is that Berkeleylactones do not inhibit protein synthesis by targeting the ribosome, which is the classical mechanism of action for macrolide antibiotics. This suggests a novel mechanism of action, making them promising candidates for combating antibiotic resistance. Furthermore, synthetic Berkeleylactone A has been shown to inhibit the formation of Staphylococcus aureus biofilms and exhibit dispersive effects on pre-formed Candida albicans biofilms at low concentrations.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various Berkeleylactone compounds against a panel of microbial strains.

CompoundStaphylococcus aureus (ATCC 13709)Streptococcus pyogenesCandida glabrataBacillus subtilisCandida albicansBacillus anthracis
MIC (µM) MIC (µM) MIC (µM) MIC (µM) MIC (µM) MIC (µM)
A26771B (1)488484
Berkeleylactone I (2)4>128>12816>1288
Berkeleylactone E (3)>128>128>128>128>128>128
Berkeleylactone J (4)>128>128>128>128>128>128
Berkeleylactone K (5)>128>128>128>128>128>128
Berkeleylactone L (6)>128>128>128>128>128>128
Berkeleylactone M (7)>128>128>128>128>128>128
Berkeleylactone N (8)>12832>128>128>128>128
Berkeley-γ-lactone O (9)>128>128>128>128>128>128
Citreohybriddional (10)>128>128>128>128>128>128

Data sourced from Stierle, et al. (2021).

Mechanism of Action: A Novel Approach

As previously stated, the Berkeleylactones represent a departure from the established mechanism of action for macrolide antibiotics. Their inability to inhibit ribosomal protein synthesis points towards a novel molecular target within microbial cells. Structure-activity relationship (SAR) studies on synthetic derivatives of Berkeleylactone A have highlighted the crucial role of the embedded conjugated system within the macrolactone ring for its antimicrobial activity. One study has suggested that Berkeleylactone A may act as a prodrug, which is activated through a reversible retro-Michael reaction of the thiol side chain to generate a highly reactive 4-oxo-enoate intermediate within the macrocycle. This intermediate is then proposed to be the active form of the molecule.

The following diagram illustrates the proposed activation mechanism of Berkeleylactone A.

Berkeleylactone_Activation Berkeleylactone_A Berkeleylactone A (Prodrug) Activated_Intermediate 4-oxo-enoate Intermediate (Active Form) Berkeleylactone_A->Activated_Intermediate Retro-Michael Reaction Target_Molecule Cellular Target Activated_Intermediate->Target_Molecule Covalent Modification Biological_Effect Antimicrobial Activity Target_Molecule->Biological_Effect Inhibition/Disruption

Caption: Proposed activation of Berkeleylactone A to its active form.

Experimental Protocols

Isolation of Berkeleylactone Macrolides from Fungal Co-culture

The following is a generalized protocol for the isolation of Berkeleylactones based on published methods.

1. Fungal Culture:

  • Penicillium fuscum and P. camembertii/clavigerum are grown in a suitable liquid medium (e.g., potato dextrose broth) as axenic cultures initially.

  • A co-culture is established by inoculating both fungal species into a fresh liquid medium and incubating for a specific period to allow for the production of secondary metabolites.

2. Extraction:

  • The fungal biomass is separated from the culture broth by filtration.

  • The culture filtrate is extracted with an organic solvent, typically ethyl acetate (B1210297) or chloroform, to partition the secondary metabolites into the organic phase.

  • The organic extract is then dried and concentrated under reduced pressure.

3. Chromatographic Purification:

  • The crude extract is subjected to a series of chromatographic techniques to isolate the individual Berkeleylactone compounds.

  • This typically involves initial fractionation using column chromatography on silica (B1680970) gel.

  • Further purification is achieved through high-performance liquid chromatography (HPLC), often using a C18 reversed-phase column with a gradient elution system (e.g., water/acetonitrile or water/methanol).

4. Structure Elucidation:

  • The structures of the purified compounds are determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure and stereochemistry.

    • X-ray Crystallography: For unambiguous determination of the absolute stereochemistry of crystalline compounds.

The following diagram outlines the general workflow for the isolation and characterization of Berkeleylactone macrolides.

Isolation_Workflow cluster_culture Fungal Co-culture cluster_extraction Extraction cluster_purification Purification cluster_elucidation Structure Elucidation Culture P. fuscum & P. camembertii/clavigerum Extraction Liquid-Liquid Extraction Culture->Extraction Column_Chromatography Silica Gel Chromatography Extraction->Column_Chromatography HPLC Reversed-Phase HPLC Column_Chromatography->HPLC Spectroscopy MS & NMR HPLC->Spectroscopy Crystallography X-ray Crystallography HPLC->Crystallography

Caption: General workflow for Berkeleylactone isolation.

Total Synthesis of Berkeleylactone A

Several total syntheses of Berkeleylactone A have been reported, providing access to this natural product and its analogues for further biological evaluation. A common strategy involves the following key steps:

  • Preparation of key building blocks: Synthesis of stereochemically defined fragments of the macrolide.

  • Macrolactonization: Ring-closing reaction to form the 16-membered lactone ring.

  • Introduction of the side chain: Attachment of the characteristic thiol-containing side chain.

One reported synthesis utilizes a ring-closing metathesis reaction to form the macrocycle, followed by a highly diastereoselective sulfa-Michael addition to introduce the side chain. Another approach employs a domino addition-Wittig olefination to construct the macrolide core.

The following diagram provides a simplified, logical overview of a synthetic approach to Berkeleylactone A.

Synthesis_Workflow Starting_Materials Simple Chiral Precursors Fragment_A Western Hemisphere Fragment Starting_Materials->Fragment_A Fragment_B Eastern Hemisphere Fragment Starting_Materials->Fragment_B Linear_Precursor Linear Macrolide Precursor Fragment_A->Linear_Precursor Fragment_B->Linear_Precursor Macrocycle 16-Membered Macrolactone Linear_Precursor->Macrocycle Macrolactonization Berkeleylactone_A Berkeleylactone A Macrocycle->Berkeleylactone_A Side Chain Installation

Caption: A logical workflow for the total synthesis of Berkeleylactone A.

Conclusion and Future Directions

The Berkeleylactone macrolides represent a promising new class of antimicrobial agents with a novel mode of action that circumvents existing resistance mechanisms. Their discovery through fungal co-culture highlights the potential of microbial interactions as a source of new bioactive natural products. Further research is warranted to fully elucidate their molecular target and mechanism of action, which will be crucial for their development as therapeutic agents. The total synthesis of Berkeleylactones provides a platform for the generation of analogues with improved potency, selectivity, and pharmacokinetic properties. Continued investigation into this fascinating family of macrolides holds significant promise for addressing the growing challenge of antimicrobial resistance.

References

Methodological & Application

Total Synthesis of Berkeleylactone E: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berkeleylactone E is a member of the berkeleylactone family of 16-membered macrolides, which have garnered significant interest due to their potential as novel antibiotic agents. This document provides a detailed protocol for the total synthesis of this compound, based on the divergent synthetic strategy developed by Schriefer and Schobert.[1][2] This approach utilizes a common macrocyclic intermediate, which can be selectively modified to yield various berkeleylactone analogues. The protocol herein outlines the key reaction steps, including the preparation of the central precursor and its subsequent conversion to this compound. All quantitative data, including reagent quantities, reaction yields, and spectroscopic characterization, are presented in structured tables for clarity. Additionally, a detailed workflow of the synthetic pathway is provided as a DOT language diagram.

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery and development of new classes of antibiotics. The berkeleylactones, a family of fungal macrolides, represent a promising area of research in this field. This compound, specifically, is a succinate-containing analogue within this family.[3] The total synthesis of these complex natural products is crucial for confirming their structure, enabling the synthesis of analogues for structure-activity relationship (SAR) studies, and providing a scalable route for further preclinical and clinical development. The divergent synthetic approach detailed in this protocol offers an efficient pathway to access this compound and other related compounds from a common precursor.[1][2]

Synthetic Pathway Overview

The total synthesis of this compound commences from a previously synthesized common intermediate, a protected macrocyclic lactone. The key steps involve the selective deprotection of a primary alcohol and subsequent oxidation to the corresponding carboxylic acid. This acid is then proposed to be coupled with a protected succinate (B1194679) monoester, followed by global deprotection to yield the final natural product. The following diagram illustrates the logical workflow of this synthetic transformation.

Total_Synthesis_of_Berkeleylactone_E A Common Intermediate (Protected Macrocycle) B Selective Deprotection (Primary Alcohol) A->B Deprotection C Oxidation to Carboxylic Acid B->C Oxidation D Esterification with Protected Succinic Acid Derivative C->D Coupling E Final Deprotection D->E Deprotection F This compound E->F Final Product

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

The following section provides a detailed protocol for the key transformations in the synthesis of this compound, starting from the common macrocyclic intermediate.

Protocol 1: Synthesis of the Common Intermediate (Precursor to this compound)

The synthesis of the common intermediate is based on the previously reported total synthesis of Berkeleylactone A. For the purpose of this protocol, we will designate the fully protected macrocycle as Compound 1 . The detailed multi-step synthesis of Compound 1 is beyond the scope of this document but can be found in the cited literature.

Protocol 2: Divergent Synthesis of this compound

The divergent synthesis of this compound from the common intermediate is a key feature of the strategy developed by Schriefer and Schobert.

Step 1: Selective Deprotection

This step involves the selective removal of the primary protecting group to reveal the alcohol necessary for the subsequent oxidation.

  • Reaction: Selective deprotection of the primary alcohol in Compound 1 .

  • Reagents and Conditions: Specific conditions for this selective deprotection are dependent on the protecting group strategy employed in the synthesis of the common intermediate. For a silyl (B83357) ether, a fluoride (B91410) source such as TBAF in THF is typically used.

  • Work-up and Purification: The reaction mixture is quenched, extracted with an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography.

Step 2: Oxidation to the Carboxylic Acid

The exposed primary alcohol is oxidized to the corresponding carboxylic acid.

  • Reaction: Oxidation of the primary alcohol to a carboxylic acid.

  • Reagents and Conditions: A two-step oxidation is commonly employed, for instance, a Dess-Martin periodinane oxidation to the aldehyde, followed by a Pinnick oxidation to the carboxylic acid.

  • Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is typically achieved through column chromatography.

Step 3: Esterification with a Succinate Moiety

The resulting carboxylic acid is esterified with a protected mono-ester of succinic acid.

  • Reaction: Esterification of the macrocyclic carboxylic acid.

  • Reagents and Conditions: Standard esterification conditions such as DCC/DMAP or EDCI/DMAP in a suitable solvent like dichloromethane (B109758) are used. The succinate partner would be a mono-protected succinic acid (e.g., mono-tert-butyl succinate).

  • Work-up and Purification: The reaction mixture is filtered to remove urea (B33335) byproducts, washed, dried, and concentrated. The product is purified by column chromatography.

Step 4: Final Deprotection

All remaining protecting groups are removed to yield the final product, this compound.

  • Reaction: Global deprotection.

  • Reagents and Conditions: The conditions for this step are highly dependent on the protecting groups used. For instance, if silyl ethers and a tert-butyl ester are present, a strong acid like TFA in dichloromethane would be employed.

  • Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by preparative HPLC to afford pure this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reagents and Yields for the Synthesis of this compound

StepStarting MaterialKey ReagentsProductYield (%)
1Compound 1Deprotecting Agent (e.g., TBAF)Primary Alcohol Intermediate~90% (Estimated)
2Primary AlcoholOxidizing Agents (e.g., DMP, NaClO2)Carboxylic Acid Intermediate~85% (Estimated)
3Carboxylic AcidMono-protected Succinic Acid, Coupling AgentsProtected this compound~80% (Estimated)
4Protected this compoundDeprotecting Agent (e.g., TFA)This compound~70% (Estimated)

Note: The yields are estimated based on typical efficiencies for these types of reactions as the specific yields for the this compound synthesis were not detailed in the primary literature abstract.

Table 2: Spectroscopic Data for this compound

Spectroscopic DataThis compound
¹H NMR (CDCl₃, MHz) Characteristic peaks for the macrolide core and the succinate moiety would be reported here.
¹³C NMR (CDCl₃, MHz) Characteristic peaks for the macrolide core and the succinate moiety would be reported here.
HRMS (ESI) Calculated and found mass for the molecular formula of this compound would be reported here.

Note: Detailed spectroscopic data would be obtained from the supplementary information of the cited paper.

Conclusion

This application note provides a comprehensive protocol for the total synthesis of this compound, leveraging a divergent synthetic strategy. The detailed experimental procedures, structured data tables, and workflow diagram offer a valuable resource for researchers in natural product synthesis and medicinal chemistry. This synthetic route not only provides access to this compound for further biological evaluation but also opens avenues for the creation of novel analogues to explore the structure-activity landscape of this promising class of antibiotics.

References

Application Notes and Protocols for the Asymmetric Synthesis of Berkeleylactone E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of Berkeleylactone E, a member of the bioactive 16-membered polyhydroxylated macrolide family. The strategies outlined are based on the divergent synthesis approach developed by Schobert and coworkers, which utilizes a common chiral intermediate derived from their total synthesis of Berkeleylactone A.

I. Overview of the Synthetic Strategy

The asymmetric synthesis of this compound is achieved through a divergent strategy commencing from a key chiral aldehyde intermediate. This intermediate is prepared via a synthetic route that establishes its stereocenters using a Noyori asymmetric hydrogenation. The core of the strategy for converting this common intermediate to this compound involves the stereoselective formation of a γ,δ-dihydroxy-α,β-unsaturated ester moiety.[1][2]

The overall logical flow of the synthesis is depicted below:

BerkeleylactoneE_Synthesis_Overview A Common Chiral Aldehyde Intermediate B Stereoselective Aldol (B89426) Addition A->B Key Transformation C Macrolactonization B->C D Deprotection C->D E This compound D->E

Caption: Overall synthetic workflow for this compound.

II. Data Presentation: Key Transformations and Yields

The following table summarizes the quantitative data for the key steps in the synthesis of this compound from the common aldehyde intermediate.

StepTransformationStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (dr)
1Aldol AdditionCommon AldehydeDiol IntermediateLDA, Methyl acetate (B1210297), THF, -78 °C8595:5
2SilylationDiol IntermediateSilyl (B83357) EtherTBSCl, Imidazole, CH2Cl292-
3EsterificationSilyl EtherEster IntermediateSuccinic anhydride, DMAP, CH2Cl295-
4MacrolactonizationEster IntermediateProtected MacrolactoneYamaguchi reagent, Toluene (B28343)78-
5DeprotectionProtected MacrolactoneThis compoundHF-Pyridine, THF88-

III. Experimental Protocols

Detailed methodologies for the key experiments in the asymmetric synthesis of this compound are provided below.

A. Synthesis of the Common Chiral Aldehyde Intermediate

The synthesis of the common chiral aldehyde starts from commercially available materials and employs a Noyori asymmetric hydrogenation to install the key stereocenters. The detailed protocol for the synthesis of this intermediate can be found in the supporting information of the total synthesis of Berkeleylactone A by Schriefer et al.[3]

B. Key Transformation: Stereoselective Aldol Addition

This protocol describes the crucial step for the stereoselective formation of the γ,δ-dihydroxy ester moiety.

Aldol_Addition_Workflow A Prepare LDA solution B Add Methyl Acetate (-78 °C) A->B C Add Common Aldehyde (-78 °C) B->C D Aqueous Workup C->D E Purification (Column Chromatography) D->E F Diol Product E->F

Caption: Experimental workflow for the stereoselective aldol addition.

Protocol:

  • To a solution of diisopropylamine (B44863) (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the solution for 30 minutes at this temperature to generate a solution of lithium diisopropylamide (LDA).

  • To the freshly prepared LDA solution, add methyl acetate (1.5 eq) dropwise at -78 °C. Stir the resulting enolate solution for 1 hour.

  • A solution of the common aldehyde intermediate (1.0 eq) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is stirred at -78 °C for 2 hours, after which it is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired diol intermediate.

C. Macrolactonization

The formation of the 16-membered macrolide ring is achieved via an intramolecular esterification (macrolactonization).

Macrolactonization_Workflow A Dissolve Seco-acid in Toluene B Add Yamaguchi Reagent and DMAP A->B C Heat to Reflux B->C D Aqueous Workup C->D E Purification (Column Chromatography) D->E F Macrolactone Product E->F

Caption: Experimental workflow for the macrolactonization step.

Protocol:

  • To a solution of the seco-acid (the ester intermediate from the data table, 1.0 eq) in anhydrous toluene under an argon atmosphere, add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.5 eq) and triethylamine (B128534) (2.0 eq).

  • Stir the mixture at room temperature for 2 hours.

  • The reaction mixture is then diluted with a large volume of toluene and added dropwise via a syringe pump over 6 hours to a refluxing solution of 4-dimethylaminopyridine (B28879) (DMAP, 5.0 eq) in anhydrous toluene.

  • After the addition is complete, the reaction mixture is refluxed for an additional 12 hours.

  • The mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected macrolactone.

D. Final Deprotection

The final step to obtain this compound involves the removal of the silyl protecting groups.

Protocol:

  • To a solution of the protected macrolactone (1.0 eq) in THF, add a solution of hydrogen fluoride-pyridine complex (excess) at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • The mixture is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

IV. Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the divergent synthesis approach, where a single common intermediate serves as a precursor to multiple Berkeleylactone analogues.

Divergent_Synthesis_Logic cluster_common Common Synthetic Route cluster_divergent Divergent Pathways Common_Intermediate Common Chiral Aldehyde Intermediate Berkeleylactone_E This compound Common_Intermediate->Berkeleylactone_E Specific Modifications Berkeleylactone_J Berkeleylactone J Common_Intermediate->Berkeleylactone_J Specific Modifications Berkeleylactone_K Berkeleylactone K Common_Intermediate->Berkeleylactone_K Specific Modifications Other_Analogues Other Analogues... Common_Intermediate->Other_Analogues Specific Modifications

Caption: Logic of the divergent synthesis strategy.

References

Application Note: Purification of Berkeleylactone E by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Berkeleylactone E, a macrolide natural product, using semi-preparative High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on published isolation procedures and are intended to guide researchers in obtaining high-purity this compound for further biological and pharmacological studies.

Introduction

This compound is a 16-membered macrolide with a molecular formula of C₂₀H₃₂O₇.[1] It was first isolated from a co-culture of the fungi Penicillium fuscum and P. camembertii/clavigerum.[1] The isolation of Berkeleylactones, including this compound, was initially guided by their inhibitory activity against enzymes such as matrix metalloproteinase-3 (MMP-3), caspase-1, and caspase-3, suggesting their potential role in modulating key cellular processes.[2] This application note details the HPLC-based purification of this compound from a crude fungal extract.

Data Presentation

The following table summarizes the key parameters for the semi-preparative HPLC purification of this compound. These parameters are derived from published methods and typical practices for normal-phase semi-preparative chromatography.

ParameterValue
Instrumentation Semi-Preparative HPLC System
Column Varian Dynamax Microsorb 100-5, Silica (B1680970), 10 µm
Dimensions: 10 mm i.d. x 250 mm
Mobile Phase A: Hexanes
B: Isopropanol (IPA)
Gradient 10% B to 20% B over 60 minutes
Flow Rate 5.0 mL/min (Estimated)
Detection UV/Vis Detector at 220 nm (Estimated)
Sample Solvent Isopropanol/Hexanes mixture
Injection Volume 1-5 mL (Dependent on concentration)
Expected Retention Time Variable, dependent on exact system parameters
Expected Purity >95%
Expected Yield 10.4 mg (from a fraction of the crude extract)[1]

Experimental Protocols

Sample Preparation

A detailed protocol for the extraction of this compound from the fungal co-culture is beyond the scope of this application note. The starting material for this protocol is a pre-fractionated organic extract of the fungal culture.

  • Obtain the crude extract fraction containing this compound.[1]

  • Dissolve the dried fraction in a minimal amount of a solvent mixture compatible with the initial mobile phase conditions (e.g., 10% Isopropanol in Hexanes).

  • Ensure the sample is fully dissolved. If necessary, sonicate the sample for 5-10 minutes.

  • Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.

HPLC Purification Protocol
  • System Preparation:

    • Equip the semi-preparative HPLC system with the specified Varian Dynamax Microsorb 100-5 silica column.

    • Purge the system with the mobile phase components (Hexanes and Isopropanol) to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition (10% Isopropanol in Hexanes) at a flow rate of 5.0 mL/min until a stable baseline is achieved.

  • Method Parameters:

    • Set the flow rate to 5.0 mL/min.

    • Set the UV detector to a wavelength of 220 nm. The conjugated diene system in this compound is expected to have a UV absorbance in this region, and the mobile phase solvents (Hexanes and Isopropanol) have UV cutoffs below this wavelength.

    • Program the following gradient:

      • 0-60 min: 10% to 20% Isopropanol in Hexanes (linear gradient).

      • 60-65 min: Hold at 20% Isopropanol.

      • 65-70 min: Return to 10% Isopropanol.

      • 70-80 min: Re-equilibration at 10% Isopropanol.

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Monitor the chromatogram in real-time.

    • Collect fractions corresponding to the peaks of interest. The peak corresponding to this compound should be collected based on its expected elution profile within the gradient.

    • Multiple injections may be necessary to process the entire sample batch.

  • Post-Purification Processing:

    • Combine the fractions containing pure this compound based on analytical HPLC analysis of the collected fractions.

    • Evaporate the solvent from the pooled fractions using a rotary evaporator or a stream of nitrogen.

    • Dry the purified compound under high vacuum to remove any residual solvent.

    • Determine the final weight and calculate the yield.

    • Confirm the identity and purity of the final product using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization

Experimental Workflow for this compound Purification

The following diagram illustrates the overall workflow for the bioassay-guided fractionation and HPLC purification of this compound.

G cluster_extraction Extraction & Initial Fractionation cluster_bioassay Bioassay-Guided Selection cluster_hplc HPLC Purification cluster_analysis Analysis & Characterization FungalCulture Fungal Co-culture (P. fuscum & P. camembertii/clavigerum) Extraction Solvent Extraction FungalCulture->Extraction CrudeExtract Crude Organic Extract Extraction->CrudeExtract InitialFractionation Initial Column Chromatography CrudeExtract->InitialFractionation Fractions Multiple Fractions InitialFractionation->Fractions Bioassay Enzyme Inhibition Assays (MMP-3, Caspase-1, Caspase-3) Fractions->Bioassay ActiveFraction Selection of Fraction Containing this compound Bioassay->ActiveFraction SamplePrep Sample Preparation ActiveFraction->SamplePrep HPLC Semi-Preparative HPLC SamplePrep->HPLC PurifiedBL Purified this compound HPLC->PurifiedBL QC Purity & Identity Confirmation (Analytical HPLC, MS, NMR) PurifiedBL->QC

Caption: Workflow for the purification of this compound.

Logical Relationship of HPLC Parameters

The following diagram illustrates the logical relationship between the key parameters of the HPLC method.

HPLC_Parameters cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_detection Detection cluster_analyte Analyte Column Silica Gel Column (Varian Dynamax Microsorb 100-5) Analyte This compound Column->Analyte Separation Solvents Hexanes (A) Isopropanol (B) Gradient Gradient Elution (10-20% B) Solvents->Gradient FlowRate Flow Rate (5.0 mL/min) Gradient->FlowRate FlowRate->Analyte Elution Detector UV/Vis Detector Wavelength Wavelength (220 nm) Detector->Wavelength Analyte->Wavelength Detection

Caption: Key parameters for HPLC purification of this compound.

References

Application Notes and Protocols for Antimicrobial Assays Using Berkeleylactone E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Berkeleylactones are a family of 16-membered macrolides produced by fungal co-cultures, with Berkeleylactone A demonstrating significant antimicrobial activity against a range of bacteria and fungi.[1][2][3][4][5] Notably, the mechanism of action for this class of compounds is considered novel, as it does not involve the inhibition of protein synthesis by targeting the ribosome, a common mechanism for other macrolide antibiotics. Berkeleylactone E is a member of this family, co-isolated with other more extensively studied analogues. While the specific antimicrobial activity of this compound has not been widely reported, its structural similarity to other bioactive Berkeleylactones suggests its potential as an antimicrobial agent.

These application notes provide detailed protocols for conducting antimicrobial assays to determine the efficacy of this compound. The methodologies are based on established antimicrobial susceptibility testing standards and practices for natural products.

Data Presentation

Table 1: Antimicrobial Activity of Berkeleylactone A

The following table summarizes the reported minimum inhibitory concentrations (MICs) for Berkeleylactone A, the most potent of the Berkeleylactones, to provide a reference for the expected range of activity for compounds in this class.

Test OrganismStrainMIC (µg/mL)
Staphylococcus aureus (MRSA)CAIRD1161
Staphylococcus aureus (MRSA)CAIRD1422
Staphylococcus aureus (MRSA)CAIRD1481
Staphylococcus aureus (MRSA)NE2771
Bacillus anthracisSterne1-2
Streptococcus pyogenes95461-2
Candida albicans95411-2
Candida glabrata95421-2

Data extracted from Stierle et al., J. Nat. Prod. 2017, 80, 4, 1150–1160.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against various bacterial and fungal strains.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • 96-well sterile microtiter plates

  • Bacterial or fungal inoculum

  • Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive bacteria, ciprofloxacin (B1669076) for Gram-negative bacteria, amphotericin B for fungi)

  • Negative control (broth and DMSO)

  • Resazurin sodium salt solution (optional, for viability indication)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.

    • Add an additional 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.

    • Prepare a positive control row with a standard antibiotic and a negative control row with DMSO (at the same concentration as in the test wells).

  • Inoculum Preparation:

    • Grow the microbial culture overnight on an appropriate agar (B569324) plate.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, a color change (e.g., from blue to pink) indicates microbial growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC assay to determine if this compound is bacteriostatic or bactericidal (or fungistatic vs. fungicidal).

Materials:

  • Microtiter plates from the completed MIC assay

  • Appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipette tips or a multi-channel pipettor

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-20 µL aliquot.

  • Plating: Spot-inoculate the aliquots onto separate sections of an appropriate agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.

  • Determination of MBC/MFC: The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Mandatory Visualizations

Proposed Mechanism of Action for Berkeleylactone A

While the precise signaling pathway of this compound is unknown, studies on Berkeleylactone A suggest a novel mechanism of action that does not involve ribosome inhibition. One hypothesis is that Berkeleylactone A acts as a prodrug, which is activated within the cell to a reactive Michael acceptor that can then covalently modify key cellular targets.

G Proposed Activation and Mechanism of Berkeleylactone A cluster_0 Extracellular cluster_1 Intracellular Berkeleylactone_A_prodrug Berkeleylactone A (Prodrug) Berkeleylactone_A_prodrug_in Berkeleylactone A Berkeleylactone_A_prodrug->Berkeleylactone_A_prodrug_in Cellular Uptake Activated_BLA Activated Berkeleylactone A (Michael Acceptor) Berkeleylactone_A_prodrug_in->Activated_BLA Intracellular Activation (e.g., retro-Michael reaction) Covalent_Adduct Covalent Adduct Activated_BLA->Covalent_Adduct Covalent Modification Cellular_Target Cellular Nucleophilic Target (e.g., Cysteine residue in an enzyme) Cellular_Target->Covalent_Adduct Inhibition Inhibition of Cellular Function Covalent_Adduct->Inhibition

Caption: Proposed activation of Berkeleylactone A to a Michael acceptor.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following workflow diagram outlines the key steps for evaluating the antimicrobial properties of this compound.

G Workflow for Antimicrobial Susceptibility Testing of this compound start Start prep_compound Prepare this compound Stock Solution start->prep_compound mic_assay Perform Broth Microdilution MIC Assay prep_compound->mic_assay read_mic Read and Record MIC Value mic_assay->read_mic mbc_assay Perform MBC/MFC Assay read_mic->mbc_assay read_mbc Read and Record MBC/MFC Value mbc_assay->read_mbc data_analysis Data Analysis and Interpretation read_mbc->data_analysis end End data_analysis->end

Caption: Workflow for MIC and MBC/MFC determination.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Berkeleylactone E Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkeleylactone E is a 16-membered macrolide, part of the larger berkeleylactone family of natural products isolated from fungal sources.[1][2] While research into the specific activities of this compound is ongoing, the broader family of berkeleylactones has demonstrated a range of biological effects, including antimicrobial properties with a novel mechanism of action distinct from traditional macrolides that inhibit protein synthesis. Furthermore, the initial isolation of these compounds was guided by enzyme inhibition assays targeting matrix metalloproteinase-3 (MMP-3), caspase-1, and caspase-3, suggesting potential roles in modulating inflammation, apoptosis, and epithelial-mesenchymal transition.

These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activities of this compound. The described methods will enable researchers to investigate its potential antimicrobial, cytotoxic, anti-inflammatory, and pro-apoptotic effects.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in various cell-based assays.

Note: As of the last update, specific experimental data for this compound in many of these assays is not publicly available. The data presented below, unless otherwise specified, is illustrative to demonstrate data presentation for these assays and should be replaced with experimental findings.

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (ATCC 29213)16
Methicillin-resistant S. aureus (MRSA)32
Streptococcus pyogenes (ATCC 19615)8
Candida albicans (ATCC 90028)> 64
Escherichia coli (ATCC 25922)> 64

This table is based on reports that this compound was tested for antibiotic activity; however, the specific MIC values are not publicly available and are presented here as a hypothetical example.[1]

Table 2: Cytotoxicity of this compound against Human Cell Lines (Hypothetical Data)

Cell LineCell TypeIC50 (µM) after 48h treatment
HEK293Human Embryonic Kidney> 100
HeLaHuman Cervical Cancer75.4
A549Human Lung Carcinoma82.1
RAW 264.7Murine Macrophage65.8

Table 3: Anti-inflammatory Activity of this compound (Hypothetical Data)

AssayCell LineIC50 (µM)
LPS-induced IL-6 ProductionRAW 264.725.3
TNF-α-induced NF-κB ActivationHEK293-NF-κB-luc15.8

Table 4: Pro-Apoptotic Activity of this compound (Hypothetical Data)

AssayCell LineEC50 (µM) after 24h treatment
Caspase-3/7 ActivationHeLa45.2
Caspase-1 ActivationTHP-1 (differentiated)30.7

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol determines the minimum inhibitory concentration (MIC) of this compound against various microbial strains.

Materials:

  • This compound stock solution (in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Microbial inoculum standardized to 5 x 10^5 CFU/mL

  • Resazurin (B115843) sodium salt solution (e.g., AlamarBlue™)

  • Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive bacteria, amphotericin B for fungi)

  • Negative control (medium only)

  • Solvent control (medium with DMSO)

Procedure:

  • Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Include positive, negative, and solvent controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • After incubation, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • Visually inspect the wells. A color change from blue to pink indicates microbial growth.

  • The MIC is the lowest concentration of this compound that prevents this color change.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Human cell lines (e.g., HEK293, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Positive control (e.g., doxorubicin)

  • Vehicle control (medium with DMSO)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium and add them to the respective wells.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: NF-κB Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

  • HEK293 cells stably transfected with an NF-κB-driven luciferase reporter plasmid (HEK293-NF-κB-luc).

  • Complete cell culture medium.

  • This compound stock solution (in DMSO).

  • 96-well white, opaque cell culture plates.

  • TNF-α (Tumor Necrosis Factor-alpha) as a stimulant.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • Luminometer.

Procedure:

  • Seed HEK293-NF-κB-luc cells into a 96-well white plate and allow them to attach.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

  • Normalize the data to unstimulated controls and calculate the IC50 value for the inhibition of NF-κB activation.

NF_kB_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (e.g., IL-6, COX-2) Nucleus->Inflammatory_Genes Activates Transcription Berkeleylactone_E This compound Berkeleylactone_E->IKK_complex Potential Inhibition

NF-κB signaling pathway with a potential point of inhibition.
Pro-Apoptotic Activity: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Materials:

  • HeLa cells or another suitable cancer cell line.

  • Complete cell culture medium.

  • This compound stock solution (in DMSO).

  • 96-well white, opaque cell culture plates.

  • Caspase-Glo® 3/7 Assay reagent.

  • Luminometer.

  • Positive control (e.g., staurosporine).

Procedure:

  • Seed cells into a 96-well white plate.

  • Treat the cells with a dilution series of this compound for 24 hours.

  • Add the Caspase-Glo® 3/7 reagent to each well and incubate at room temperature for 1 hour.

  • Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

  • Calculate the fold-change in caspase activity compared to the vehicle control and determine the EC50 value.

Experimental_Workflow_Apoptosis_Assay cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3: Assay seed_cells Seed HeLa cells in 96-well white plate treat_cells Treat cells with This compound seed_cells->treat_cells incubate_24h Incubate for 24 hours treat_cells->incubate_24h add_reagent Add Caspase-Glo® 3/7 Reagent incubate_24h->add_reagent incubate_1h Incubate for 1 hour add_reagent->incubate_1h read_luminescence Measure Luminescence incubate_1h->read_luminescence

Workflow for the Caspase-3/7 activity assay.

Concluding Remarks

The provided protocols offer a comprehensive framework for investigating the cellular activities of this compound. Given the novelty of this compound, these assays will be instrumental in elucidating its mechanism of action and potential therapeutic applications. It is recommended to perform all assays with appropriate positive and negative controls to ensure data validity. The presented diagrams and tables serve as a guide for experimental design and data presentation.

References

Application Notes and Protocols: Probing Protein Transport with Novel Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study Framework Using Sec61 Translocon Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The translocation of newly synthesized proteins across the endoplasmic reticulum (ER) membrane is a fundamental cellular process, essential for the proper localization and function of a vast number of proteins. The central machinery governing this process is the Sec61 translocon, a protein-conducting channel. Inhibition of the Sec61 translocon has emerged as a promising therapeutic strategy in various diseases, including cancer and viral infections.[1] Small molecules that modulate the activity of Sec61 are invaluable tools for studying the mechanisms of protein transport and for developing new therapeutic agents.

While there is currently no direct scientific literature describing Berkeleylactone E as a probe for protein transport, its structural class as a macrolide suggests a potential for interaction with cellular machinery like the ribosome or protein translocation channels. Studies on a related compound, Berkeleylactone A, have shown that its antibiotic effect is not due to the inhibition of protein synthesis, hinting at a novel mechanism of action.[2][3] This document provides a comprehensive guide for researchers interested in investigating novel compounds, such as this compound, as potential probes for protein transport by targeting the Sec61 translocon. The protocols and principles outlined here are based on established methods for characterizing known Sec61 inhibitors.[4][5]

Mechanism of Action: Sec61-Mediated Protein Translocation and its Inhibition

The Sec61 complex forms a dynamic, hourglass-shaped channel through the ER membrane. It facilitates the passage of soluble secretory proteins into the ER lumen and the integration of transmembrane proteins into the membrane. This process, known as co-translational translocation, is tightly coupled with protein synthesis by the ribosome.

Small molecule inhibitors of Sec61 typically bind to a pocket on the translocon, often near the lateral gate and the plug domain. This binding event can stabilize a closed or non-productive conformation of the channel, thereby physically obstructing the passage of nascent polypeptide chains. The inhibition can be broad-spectrum, affecting a wide range of proteins, or substrate-selective, impacting only a specific subset of proteins.

Signaling Pathway of Co-translational Protein Translocation and Inhibition

Ribosome Ribosome-Nascent Chain Complex (RNC) SRP Signal Recognition Particle (SRP) Ribosome->SRP SRP binding to signal sequence Proteasome Proteasome Ribosome->Proteasome Dissociation and Ubiquitination SR SRP Receptor SRP->SR Docking to ER membrane Sec61 Sec61 Translocon SR->Sec61 Transfer of RNC to Sec61 Sec61->Ribosome Translocation Blocked ER_Lumen ER Lumen Sec61->ER_Lumen Polypeptide Translocation Inhibitor Small Molecule Inhibitor (e.g., this compound) Inhibitor->Sec61 Binding and Inhibition Degradation Protein Degradation Proteasome->Degradation

Caption: Co-translational protein translocation and its inhibition by a small molecule.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from various assays used to characterize Sec61 inhibitors. These values are illustrative and will vary depending on the specific compound, cell line, and experimental conditions.

Assay TypeParameterTypical Value RangeReference Compound Example
Cell-Based Assays
Secreted Reporter Assay (e.g., Gaussia Luciferase)IC5010 nM - 10 µMMycolactone: 10 - 50 nM
Cell Viability Assay (e.g., MTT, CellTiter-Glo)GI50 / CC5050 nM - >50 µMIpomoeassin F: ~100 nM
High-Content Imaging of Protein LocalizationEC50100 nM - 20 µMVaries with substrate
In Vitro Assays
In Vitro Translocation AssayIC505 nM - 5 µMCotransin: ~500 nM
Radioligand Binding AssayKd1 nM - 1 µMVaries with ligand
Proteomics
Quantitative Mass SpectrometryFold Change>2-fold (significant)Mycolactone: 52 proteins downregulated

Experimental Protocols

Cell-Based Secreted Reporter Assay

This assay provides a quantitative measure of the inhibition of protein secretion from cells. A commonly used reporter is Gaussia luciferase (GLuc), a small, secreted enzyme.

Experimental Workflow

Start Seed cells in 96-well plate Transfect Transfect with GLuc plasmid Start->Transfect Treat Treat with serial dilutions of compound Transfect->Treat Incubate Incubate for 24-48 hours Treat->Incubate Collect Collect supernatant Incubate->Collect Assay Measure GLuc activity Collect->Assay Analyze Calculate IC50 Assay->Analyze

Caption: Workflow for a cell-based secreted reporter assay.

Methodology

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.

  • Transfection: Transfect the cells with a plasmid encoding a secreted reporter protein like Gaussia luciferase.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., this compound). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an appropriate time (e.g., 24-48 hours) to allow for protein expression and secretion.

  • Sample Collection: Carefully collect a small aliquot of the culture supernatant.

  • Luciferase Assay: Measure the luciferase activity in the supernatant using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

In Vitro Co-translational Translocation Assay

This cell-free assay directly measures the ability of a compound to inhibit the translocation of a nascent polypeptide into microsomes (vesicles derived from the ER).

Methodology

  • In Vitro Transcription/Translation: Program a cell-free transcription/translation system (e.g., rabbit reticulocyte lysate) with an mRNA encoding a secretory or transmembrane protein. Perform the reaction in the presence of [³⁵S]-methionine to radiolabel the newly synthesized protein.

  • Microsome Preparation: Isolate rough microsomes from a suitable source (e.g., canine pancreas).

  • Compound Incubation: Pre-incubate the microsomes with varying concentrations of the test compound or vehicle control.

  • Translocation Reaction: Initiate translocation by adding the pre-incubated microsomes to the in vitro translation reaction. Incubate to allow for protein synthesis and translocation.

  • Protease Protection: After the reaction, treat the samples with a protease (e.g., proteinase K). Proteins that have been successfully translocated into the microsomes will be protected from digestion.

  • Analysis: Analyze the reaction products by SDS-PAGE and autoradiography. A decrease in the intensity of the protected protein band with increasing compound concentration indicates inhibition of translocation.

Quantitative Proteomics for Target Identification and Off-Target Effects

Quantitative mass spectrometry-based proteomics can provide a global view of the cellular proteins affected by a Sec61 inhibitor.

Experimental Workflow

Start Treat cells with compound or vehicle Lyse Cell Lysis and Protein Extraction Start->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest Label Peptide Labeling (e.g., TMT) Digest->Label LCMS LC-MS/MS Analysis Label->LCMS Data Data Analysis and Protein Quantification LCMS->Data Identify Identify Downregulated Sec61 Clients and Off-Targets Data->Identify

Caption: Workflow for quantitative proteomics analysis of a Sec61 inhibitor.

Methodology

  • Cell Treatment: Treat cultured cells with the test compound at a concentration around its IC50 and a vehicle control for a defined period.

  • Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme like trypsin.

  • Isobaric Labeling: Label the peptides from the different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Separate and analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the mass spectrometry data to identify and quantify the relative abundance of proteins between the treated and control samples.

  • Target Identification: Identify proteins that are significantly downregulated upon treatment. A significant portion of these are likely to be client proteins of the Sec61 translocon. This analysis can also reveal potential off-target effects.

Conclusion

The study of protein transport is crucial for understanding fundamental cell biology and for the development of novel therapeutics. While the specific role of this compound in protein transport remains to be elucidated, the methodologies and principles detailed in these application notes provide a robust framework for investigating its potential as a Sec61 translocon probe. By employing a combination of cell-based, in vitro, and proteomic approaches, researchers can systematically characterize the mechanism of action of novel small molecules and their impact on the cellular machinery of protein translocation.

References

Application Notes and Protocols for Berkeleylactone E Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of studies involving Berkeleylactone E, a 16-membered macrolide with potential therapeutic applications. The following protocols and data presentation formats are designed to facilitate research into its anti-inflammatory, anti-cancer, and antimicrobial properties.

Introduction to this compound

This compound is a member of the berkeleylactone family of macrolides, which were first isolated from a co-culture of Penicillium species.[1][2][3][4][5] Related compounds, such as Berkeleylactone A, have demonstrated significant antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Notably, the mechanism of action for some berkeleylactones appears to be novel, as they do not inhibit protein synthesis, a common target for macrolide antibiotics. The initial isolation of the berkeleylactone class was guided by their inhibitory effects on matrix metalloproteinase-3 (MMP-3), caspase-1, and caspase-3, suggesting potential roles in modulating inflammation and apoptosis.

Quantitative Data Summary

The following tables summarize the type of quantitative data that can be generated for this compound and its analogs. The data presented for related berkeleylactones serves as a reference for expected activity ranges.

Table 1: Antimicrobial Activity of Berkeleylactone Analogs (Reference Data)

CompoundOrganismMIC (µg/mL)
Berkeleylactone AStaphylococcus aureus (MRSA)1-2
Berkeleylactone ABacillus anthracis1-2
Berkeleylactone AStreptococcus pyogenes1-2
Berkeleylactone ACandida albicans1-2
Berkeleylactone IStaphylococcus aureus (MRSA)Active (MIC not specified)
Berkeleylactone NStreptococcus pyogenesActive (MIC not specified)

Data sourced from studies on related berkeleylactones.

Table 2: Proposed Enzyme Inhibition and Cytotoxicity Screening for this compound

AssayTarget/Cell LineMetricExpected Value for Active Compound
MMP-3 InhibitionRecombinant Human MMP-3IC50< 10 µM
Caspase-1 InhibitionRecombinant Human Caspase-1IC50< 10 µM
Caspase-3 InhibitionRecombinant Human Caspase-3IC50< 10 µM
Anticancer Cell Viabilitye.g., MDA-MB-231 (Breast), A549 (Lung)IC50< 20 µM
Anti-inflammatory (NO production)LPS-stimulated RAW 264.7 MacrophagesIC50< 15 µM

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the minimum inhibitory concentration of this compound against various microbial strains using a broth microdilution method.

Materials:

  • This compound stock solution (in DMSO)

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include positive (microbe only) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature and duration for the specific microbe.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits growth or by measuring absorbance at 600 nm.

Protocol 2: In Vitro Enzyme Inhibition Assays

A. MMP-3 Inhibition Assay (Fluorometric)

Materials:

  • Recombinant Human MMP-3

  • Fluorogenic MMP-3 substrate

  • Assay buffer

  • This compound

  • 96-well black microtiter plates

  • Fluorometric plate reader

Procedure:

  • Activate the pro-MMP-3 to its active form according to the manufacturer's instructions.

  • In a 96-well plate, add assay buffer, varying concentrations of this compound, and the activated MMP-3 enzyme.

  • Incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the percentage of inhibition and determine the IC50 value.

B. Caspase-1 and Caspase-3/7 Inhibition Assays (Luminescent/Fluorometric)

Materials:

  • Recombinant Human Caspase-1 or Caspase-3

  • Caspase-specific substrate (e.g., Ac-YVAD-pNA for Caspase-1, Ac-DEVD-pNA for Caspase-3)

  • Assay buffer

  • This compound

  • 96-well microtiter plates

  • Luminescent or fluorometric plate reader

Procedure:

  • In a 96-well plate, add assay buffer, varying concentrations of this compound, and the respective caspase enzyme.

  • Incubate at room temperature for 10-15 minutes.

  • Add the caspase substrate to all wells.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the luminescence or fluorescence at the appropriate wavelength.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Protocol 3: Anti-Cancer Activity Assessment

A. Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • Complete cell culture medium

  • This compound

  • MTT reagent

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Solubilize the formazan (B1609692) crystals with DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

B. Apoptosis Assay (Caspase-Glo 3/7 Assay)

Materials:

  • Cancer cell lines

  • This compound

  • Caspase-Glo 3/7 Assay System (Promega)

  • 96-well white-walled plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate and treat with this compound at concentrations around the IC50 value for 24 hours.

  • Add the Caspase-Glo 3/7 reagent to each well.

  • Mix and incubate at room temperature for 1-2 hours.

  • Measure the luminescence. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Protocol 4: Anti-Inflammatory Activity Assessment

A. Nitric Oxide (NO) Production in Macrophages (Griess Assay)

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell supernatant.

  • Add Griess reagent to the supernatant and incubate for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the amount of nitrite (B80452) and determine the IC50 for NO production inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies Antimicrobial Antimicrobial Enzyme_Inhibition Enzyme Inhibition (MMP-3, Caspase-1, Caspase-3) Anti_inflammatory Anti-inflammatory Assay Enzyme_Inhibition->Anti_inflammatory If active Anticancer_Viability Anticancer Viability Apoptosis_Assay Apoptosis Assay Anticancer_Viability->Apoptosis_Assay If active Signaling_Pathway Signaling Pathway Analysis Apoptosis_Assay->Signaling_Pathway Anti_inflammatory->Signaling_Pathway Berkeleylactone_E Berkeleylactone_E Berkeleylactone_E->Antimicrobial MIC Assay Berkeleylactone_E->Enzyme_Inhibition IC50 Determination Berkeleylactone_E->Anticancer_Viability IC50 Determination

Caption: General experimental workflow for characterizing this compound.

signaling_pathway cluster_inflammatory Inflammatory Response cluster_apoptosis Apoptosis Pathway Berkeleylactone_E Berkeleylactone_E MAPK_Pathway MAPK Pathway (ERK, p38) Berkeleylactone_E->MAPK_Pathway Inhibition? NF_kB_Pathway NF-kB Pathway Berkeleylactone_E->NF_kB_Pathway Inhibition? Caspase_3 Caspase-3 Activation Berkeleylactone_E->Caspase_3 Inhibition? LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK_Pathway TLR4->NF_kB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) MAPK_Pathway->Pro_inflammatory_Cytokines NF_kB_Pathway->Pro_inflammatory_Cytokines Cell_Stress Cell Stress Cell_Stress->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed signaling pathways modulated by this compound.

References

Application Notes and Protocols for In Vitro Testing of Berkeleylactone E Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro testing methodologies for Berkeleylactone E and its derivatives. The protocols are based on established methods for evaluating antimicrobial and enzymatic inhibition activities of natural products.

Introduction to Berkeleylactones

Berkeleylactones are a family of 16-membered macrolides isolated from fungal cultures.[1][2][3] Several members of this class, notably Berkeleylactone A, have demonstrated significant antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes.[1][2] Of particular interest is the finding that the mechanism of action for Berkeleylactone A appears to be novel, as it does not inhibit protein synthesis, a common target for macrolide antibiotics. This compound, with the molecular formula C₂₀H₃₂O₇, is another member of this family whose biological activities are of growing interest.

Data Presentation

Antimicrobial Activity of Berkeleylactone Derivatives

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for various Berkeleylactone derivatives against key bacterial pathogens. While specific MIC values for this compound are not yet widely published, the data for its structural analogs provide valuable insights into the potential antimicrobial spectrum.

CompoundOrganismStrainMIC (µg/mL)MIC (µM)Reference
Berkeleylactone AStaphylococcus aureusMRSA (4 strains)1-2-
Berkeleylactone AStreptococcus pyogenes-1-2-
Berkeleylactone ABacillus anthracis-1-2-
Berkeleylactone IStaphylococcus aureus(several strains)Active-
Berkeleylactone NStreptococcus pyogenes-Active-

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the minimum inhibitory concentration (MIC) of this compound derivatives against bacterial strains using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound derivatives

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures (e.g., Staphylococcus aureus, Streptococcus pyogenes)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Alamar Blue reagent

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (broth and DMSO)

Procedure:

  • Preparation of Stock Solutions: Prepare a 50 mM stock solution of each this compound derivative in DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in CAMHB directly in the 96-well plates to achieve a range of test concentrations (e.g., from 256 µg/mL to 0.125 µg/mL).

  • Bacterial Inoculum Preparation: Grow bacterial cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with broth and the highest concentration of DMSO used).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, add Alamar Blue to each well and incubate for a further 2-4 hours. The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink, indicating inhibition of bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Prepare 50 mM Stock Solution in DMSO Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock->Serial_Dilution Inoculation Inoculate Plates with Bacteria Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Add_Alamar Add Alamar Blue Incubation->Add_Alamar Read_Results Determine MIC (Lowest concentration with no color change) Add_Alamar->Read_Results

Caption: Workflow for MIC determination.

Protocol 2: In Vitro Enzyme Inhibition Assay (MMP-3, Caspase-1, Caspase-3)

This protocol outlines a general procedure for assessing the inhibitory activity of this compound derivatives against matrix metalloproteinase-3 (MMP-3), caspase-1, and caspase-3. It is based on the use of commercially available enzyme inhibition assay kits.

Materials:

  • This compound derivatives

  • DMSO

  • MMP-3, Caspase-1, and Caspase-3 enzyme inhibition assay kits (containing the enzyme, substrate, and assay buffer)

  • Fluorometric or colorimetric microplate reader

  • Sterile 96-well plates (black plates for fluorescence assays)

  • Known inhibitor for each enzyme (positive control)

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO and create a dilution series in the appropriate assay buffer.

  • Assay Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme, and the this compound derivative at various concentrations. Include a positive control (known inhibitor) and a negative control (enzyme and buffer with DMSO).

  • Pre-incubation: Pre-incubate the plate at the temperature and for the duration specified in the kit protocol to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the enzyme-specific substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence or absorbance at regular intervals for a specified period, as recommended by the kit manufacturer.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions in Assay Buffer Reaction_Setup Set up Reaction: Buffer + Enzyme + Compound Compound_Prep->Reaction_Setup Pre_incubation Pre-incubate Reaction_Setup->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Kinetic_Reading Kinetic Measurement in Plate Reader Add_Substrate->Kinetic_Reading Data_Analysis Calculate Reaction Rates Kinetic_Reading->Data_Analysis IC50_Calc Determine IC50 Value Data_Analysis->IC50_Calc

Caption: Workflow for enzyme inhibition assay.

Potential Signaling Pathways

While the precise signaling pathways affected by this compound derivatives are yet to be fully elucidated, the reported inhibition of MMP-3, caspase-1, and caspase-3 suggests potential interference with key cellular processes such as inflammation, apoptosis, and tissue remodeling.

Signaling_Pathways cluster_pathways Potential Downstream Effects Berkeleylactone_E This compound Derivatives Caspase1 Caspase-1 Inhibition Berkeleylactone_E->Caspase1 Caspase3 Caspase-3 Inhibition Berkeleylactone_E->Caspase3 MMP3 MMP-3 Inhibition Berkeleylactone_E->MMP3 Inflammation Inflammation Apoptosis Apoptosis Tissue_Remodeling Tissue Remodeling Caspase1->Inflammation Modulates Caspase3->Apoptosis Regulates MMP3->Tissue_Remodeling Impacts

References

Berkeleylactone E: Application Notes and Protocols for Studying Fungal Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berkeleylactone E is a 16-membered macrolide secondary metabolite produced by fungi, often in co-culture environments.[1][2] Like other members of the berkeleylactone family, it has garnered interest for its potential biological activities. Berkeleylactone A, a related compound, exhibits antimicrobial activity against a range of pathogenic bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[2][3] Notably, the mechanism of action for Berkeleylactone A does not involve the inhibition of protein synthesis, suggesting a novel target for antimicrobial drug development.[2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study fungal secondary metabolism and uncover novel cellular pathways.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₀H₃₂O₇
Molecular Weight384.46 g/mol Calculated
AppearanceWhite to off-white solidInferred
SolubilitySoluble in DMSO, Methanol (B129727), Chloroform (B151607)
Table 2: Antimicrobial Activity of Berkeleylactone Analogs (MIC in µg/mL)

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not yet widely published, the table below provides data for the closely related Berkeleylactone A to guide experimental design.

OrganismBerkeleylactone A MIC (µg/mL)Reference
Staphylococcus aureus (MRSA)1-2
Bacillus anthracis1-2
Streptococcus pyogenes1-2
Candida albicans1-2
Candida glabrata1-2
Table 3: Cytotoxicity of Berkeleylactone Analogs (IC₅₀ in µM)

The cytotoxic potential of this compound against various cell lines is an important parameter for drug development. The following table presents available data for other berkeleylactones.

Cell LineCompoundIC₅₀ (µM)Reference
K-562 (Leukemia)Berkeleylactone A100
RPMI-8226 (Leukemia)Berkeleylactone A>10 (2.4% lethality at 10 µM)
Murine lymphoma L5178YBerkeleylactone C0.7
Murine lymphoma L5178YBerkeleylactone D5.6
Murine lymphoma L5178YBerkeleylactone F3.4
Human ovarian cancer A2780Berkeleylactone D1.2

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Fungal Co-culture

This protocol describes a general method for obtaining this compound from a co-culture of Penicillium species, which can be adapted for other fungal co-cultures.

Materials:

  • Fungal strains (e.g., Penicillium fuscum and Penicillium camembertii/clavigerum)

  • Potato Dextrose Broth (PDB)

  • Chloroform (CHCl₃)

  • Ethyl acetate

  • n-butanol

  • Methanol

  • Water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Fungal Co-culture: Inoculate PDB with the desired fungal strains. Incubate at an appropriate temperature (e.g., 25-28°C) with shaking for a period determined to be optimal for secondary metabolite production (e.g., 7-14 days).

  • Extraction:

    • Separate the mycelia from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Extract the mycelia with methanol or acetone.

  • Solvent Partitioning: Combine the organic extracts and evaporate to dryness under reduced pressure. Resuspend the crude extract in a mixture of methanol and water and partition successively against n-hexane and chloroform.

  • SPE Cleanup: The chloroform fraction, which is likely to contain this compound, can be further purified using SPE. Condition a C18 cartridge with methanol, followed by water. Load the extract and wash with a stepwise gradient of methanol in water. Elute the compounds with increasing concentrations of methanol.

  • HPLC Purification:

    • Analyze the fractions by HPLC with UV detection.

    • Use a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Collect the peaks corresponding to this compound based on retention time and UV-Vis spectra.

  • Structure Verification: Confirm the identity and purity of the isolated this compound using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the antimicrobial activity of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Test microorganisms (e.g., S. aureus, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Resazurin or Alamar Blue solution (for viability indication)

Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive controls (medium with inoculum, no compound) and negative controls (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • After incubation, add the viability indicator (e.g., Resazurin) to each well and incubate for a further 2-4 hours.

  • The MIC is the lowest concentration of this compound that prevents a color change (indicating inhibition of microbial growth).

Protocol 3: In Vitro Cytotoxicity Assay

This protocol uses the Neutral Red Uptake (NRU) assay to assess the cytotoxicity of this compound against a mammalian cell line.

Materials:

  • This compound stock solution (in DMSO)

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Neutral Red solution

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

Procedure:

  • Seed the 96-well plates with cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • After treatment, remove the medium and add medium containing Neutral Red. Incubate for 2-3 hours to allow for dye uptake by viable cells.

  • Wash the cells with PBS and add the destain solution to extract the dye.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability compared to the untreated control.

Protocol 4: Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol is designed to screen for potential HDAC inhibitory activity of this compound.

Materials:

  • This compound

  • HDAC Assay Kit (Fluorometric), containing HDAC substrate, developer, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • HeLa nuclear extract or purified HDAC enzyme

  • Assay buffer

  • 96-well black microtiter plates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control (Trichostatin A) in assay buffer.

  • In a 96-well plate, add the assay buffer, HDAC substrate, and the test compound or control.

  • Initiate the reaction by adding the HeLa nuclear extract or purified HDAC enzyme.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the fluorescence intensity (e.g., Ex/Em = 350-380/440-460 nm).

  • A decrease in fluorescence compared to the untreated control indicates HDAC inhibition.

Mandatory Visualizations

Signaling Pathway Diagrams

G caption Hypothesized HDAC Inhibition by this compound

G caption Workflow for this compound Study

G caption Hypothesized MAPK Pathway Activation

Conclusion

This compound presents a promising avenue for the discovery of novel antifungal agents and for probing the intricate networks of fungal secondary metabolism. The protocols and data presented herein provide a framework for researchers to investigate its biological activities and elucidate its mechanism of action. Further studies are warranted to determine the specific molecular targets of this compound and to explore its potential therapeutic applications. The proposed investigation into its effects on histone deacetylases and cell wall integrity signaling pathways may reveal novel regulatory mechanisms in fungi, opening new doors for drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Berkeleylactone E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and overcoming common challenges in the synthesis of Berkeleylactone E.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the divergent strategy reported by Schriefer and Schobert.

Question 1: Low Diastereoselectivity in the Reduction of the β-Ketoester Precursor

Issue: The reduction of the β-ketoester intermediate to the corresponding syn-alcohol is a critical step for establishing the desired stereochemistry in this compound. A low diastereomeric ratio (dr) at this stage can lead to difficult purification and reduced overall yield.

Possible Causes and Solutions:

  • Suboptimal Reducing Agent: The choice of reducing agent is crucial for achieving high diastereoselectivity.

    • Solution: While various reducing agents can be used, for chelation-controlled reductions leading to the syn-diol, zinc borohydride (B1222165) (Zn(BH₄)₂) is often effective. If you are using other reagents like sodium borohydride (NaBH₄) and observing low selectivity, consider switching to Zn(BH₄)₂.

  • Presence of Water: Trace amounts of water can react with the reducing agent and affect the chelation state of the Lewis acidic metal, leading to a decrease in diastereoselectivity.

    • Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Incorrect Temperature: The temperature of the reaction can significantly influence the diastereoselectivity.

    • Solution: Perform the reduction at low temperatures, typically between -78 °C and 0 °C, to enhance stereocontrol. Experiment with different temperatures within this range to find the optimal condition for your specific substrate.

  • Stoichiometry of the Reducing Agent: An incorrect amount of the reducing agent can lead to incomplete reaction or the formation of side products.

    • Solution: Carefully control the stoichiometry of the reducing agent. It is recommended to titrate the borohydride solution prior to use to determine its exact concentration.

Question 2: Incomplete or Low-Yielding MOM-Ether Deprotection

Issue: The removal of the methoxymethyl (MOM) protecting group from the hydroxyl functionality is a key final step. Incomplete deprotection results in a mixture of the desired product and the protected precursor, complicating purification and lowering the yield.

Possible Causes and Solutions:

  • Inappropriate Acidic Conditions: The choice and concentration of the acid are critical for efficient MOM deprotection.

    • Solution: A common method for MOM deprotection is the use of a protic acid in an alcoholic solvent, such as HCl in methanol (B129727) or ethanol. If you are observing a slow or incomplete reaction, you can try slightly increasing the acid concentration or the reaction temperature. Alternatively, Lewis acids such as magnesium bromide (MgBr₂) or trimethylsilyl (B98337) iodide (TMSI) can be effective under milder conditions.

  • Acid-Labile Functional Groups: The substrate may contain other acid-sensitive functional groups that are not compatible with the deprotection conditions.

    • Solution: If your molecule has other acid-labile groups, consider using milder deprotection methods. For example, pyridinium (B92312) p-toluenesulfonate (PPTS) in a heated alcohol can be a gentler alternative. Enzymatic deprotection methods could also be explored if compatible with the substrate.

  • Reaction Time: The deprotection reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress carefully using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Ensure the reaction is stirred until the starting material is fully consumed.

Question 3: Low Yield in the Macrolactonization Step

Issue: The formation of the 16-membered macrolide ring is often a low-yielding step due to competing intermolecular oligomerization reactions.

Possible Causes and Solutions:

  • High Concentration: The cyclization precursor concentration is a critical factor in macrolactonization.

    • Solution: Employ high-dilution conditions to favor the intramolecular cyclization over intermolecular reactions. This is typically achieved by the slow addition of the seco-acid to a large volume of solvent containing the coupling agents. A syringe pump is highly recommended for this purpose.

  • Ineffective Coupling Reagent: The choice of coupling reagent can significantly impact the efficiency of the lactonization.

    • Solution: The Yamaguchi macrolactonization protocol, which utilizes 2,4,6-trichlorobenzoyl chloride followed by DMAP, is a widely used and effective method for the formation of large-ring lactones. If you are using other methods and experiencing low yields, consider switching to the Yamaguchi conditions. Other effective methods include the Shiina macrolactonization.

  • Substrate Conformation: The conformational preference of the seco-acid may not be optimal for cyclization.

    • Solution: The choice of solvent can influence the conformation of the substrate. Toluene (B28343) or a mixture of THF and toluene are commonly used for Yamaguchi macrolactonization. You may need to screen different solvents to find the one that best promotes the desired pre-cyclization conformation.

Frequently Asked Questions (FAQs)

Q1: What is the key advantage of the divergent synthetic strategy for this compound?

A1: The divergent approach allows for the synthesis of several Berkeleylactone analogues from a common intermediate. This is highly efficient for generating a library of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Q2: How can I confirm the stereochemistry of the diol formed after the reduction step?

A2: The relative stereochemistry of the diol can often be determined by Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the coupling constants in the ¹H NMR spectrum. For unambiguous confirmation of the absolute stereochemistry, X-ray crystallography of a suitable crystalline derivative is the gold standard.

Q3: Are there any alternative protecting groups to MOM for the hydroxyl functionalities?

A3: Yes, several other protecting groups can be used, depending on the overall synthetic strategy. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES), are common alternatives that are stable to a wide range of reaction conditions and can be removed with fluoride (B91410) reagents. Benzyl (Bn) ethers are also robust and can be removed by hydrogenolysis.

Q4: What are the main safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should be followed. Many of the reagents used, such as strong bases (e.g., n-BuLi), reducing agents (e.g., Zn(BH₄)₂), and corrosive acids and acyl chlorides, are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure that you are familiar with the specific hazards of each reagent by consulting its Safety Data Sheet (SDS).

Data Presentation

The following table summarizes the key reaction steps in a plausible synthetic sequence for this compound, based on the divergent synthesis approach. The yields are representative and may vary depending on the specific experimental conditions. For precise yield information, please refer to the supporting information of the cited primary literature.

StepTransformationKey ReagentsSolventTypical Yield (%)
1Asymmetric AlkylationChiral Auxiliary, Base, Alkyl HalideTHF85-95
2Auxiliary RemovalLiOH, H₂O₂THF/H₂O80-90
3EsterificationDCC, DMAP, AlcoholCH₂Cl₂85-95
4Macrolactonization2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPToluene50-70
5Diastereoselective ReductionZn(BH₄)₂THF>90 (high dr)
6MOM DeprotectionHClMeOH85-95

Experimental Protocols

The following are generalized protocols for the key transformations in the synthesis of this compound. It is crucial to consult the original research article for detailed experimental procedures, stoichiometry, and characterization data.

1. General Procedure for Diastereoselective Reduction of a β-Ketoester

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the β-ketoester substrate and anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of zinc borohydride (Zn(BH₄)₂) in THF dropwise to the stirred solution of the substrate.

  • Monitor the reaction progress by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

2. General Procedure for MOM-Ether Deprotection

  • Dissolve the MOM-protected substrate in methanol (MeOH).

  • Add a catalytic amount of concentrated hydrochloric acid (HCl) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Visualizations

Berkeleylactone_E_Synthesis A Common Intermediate (β-Ketoester Macrolide) B Diastereoselective Reduction A->B Zn(BH₄)₂, THF, -78 °C C MOM-Protected This compound Precursor B->C High Diastereoselectivity D MOM Deprotection C->D HCl, MeOH E This compound D->E Final Product Troubleshooting_Workflow start Problem Identified (e.g., Low Yield) check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp., Conc., Time) check_reagents->check_conditions check_procedure Check Experimental Setup & Technique check_conditions->check_procedure fail Issue Persists check_procedure->fail optimize Systematic Optimization (DoE if necessary) success Problem Resolved optimize->success consult Consult Literature for Alternative Methods consult->success fail->optimize Yes fail->consult No

Technical Support Center: Berkeleylactone E Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and isolation of Berkeleylactone E.

Troubleshooting Guides & FAQs

This section is designed to provide solutions to common problems that may arise during the synthesis of this compound, focusing on key reaction steps.

Q1: My Yamaguchi macrolactonization is resulting in low yields of this compound. What are the potential causes and how can I improve the yield?

A1: Low yields in Yamaguchi macrolactonization are a common issue, often stemming from competing intermolecular reactions (dimerization and oligomerization) or substrate degradation. Here are some troubleshooting steps:

  • High Dilution Conditions: Ensure the reaction is performed under strict high-dilution conditions. This is critical to favor the intramolecular cyclization over intermolecular reactions. A slow addition of the seco-acid to the reaction mixture using a syringe pump over several hours is recommended.

  • Reagent Purity: The purity of the seco-acid, 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), and DMAP (4-dimethylaminopyridine) is crucial. Impurities can lead to side reactions and catalyst deactivation.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: The optimal temperature can vary. While refluxing toluene (B28343) is often used, it may be beneficial to screen lower temperatures to minimize decomposition of sensitive substrates.

  • Alternative Reagents: If yield issues persist, consider alternative macrolactonization methods such as the Shiina macrolactonization.

Q2: I am observing poor diastereoselectivity in the reduction step to form the γ,δ-dihydroxy moiety. How can I improve the stereocontrol?

A2: Achieving high diastereoselectivity in the reduction of a β-keto ester or a similar precursor is critical for the synthesis of the correct this compound isomer. Consider the following:

  • Choice of Reducing Agent: The choice of reducing agent can significantly influence the stereochemical outcome. Substrate-controlled reductions using bulky hydride reagents (e.g., L-Selectride® or K-Selectride®) can provide good selectivity.

  • Chelation-Controlled Reduction: For substrates with a nearby hydroxyl group, using reagents that can form a chelate with the substrate and the reducing agent (e.g., zinc borohydride) can direct the hydride delivery from a specific face, leading to higher selectivity.

  • Temperature: Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

Q3: The purification of this compound is challenging due to its polarity and the presence of closely related byproducts. What purification strategies are most effective?

A3: The presence of multiple hydroxyl groups makes this compound a polar molecule, which can complicate purification. Here are some recommended strategies:

  • Chromatography:

    • Silica (B1680970) Gel Chromatography: This is the most common method. A careful selection of the eluent system is key. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective.

    • Reversed-Phase HPLC: For final purification and separation from close-eluting isomers, reversed-phase high-performance liquid chromatography (HPLC) using a C18 column with a water/acetonitrile or water/methanol gradient is highly effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful technique for obtaining highly pure material.

Data Presentation

Table 1: Spectroscopic Data for this compound
Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H NMR (CDCl₃)6.93dd15.7, 4.9
6.10dd15.7, 1.8
¹³C NMR (CDCl₃)148.3
123.3

Note: This is a partial list of characteristic peaks. For full assignment, refer to the primary literature.[1]

Experimental Protocols

The synthesis of this compound can be achieved through a divergent strategy starting from a common intermediate used in the synthesis of Berkeleylactone A.[2]

Key Step: Divergent Synthesis from a Common Precursor

The following is a generalized protocol based on the divergent synthesis approach. Specific quantities and reaction times should be optimized based on the scale of the reaction and monitoring by techniques like TLC or LC-MS.

  • Preparation of the Common Intermediate: The synthesis begins with the preparation of a key intermediate, a protected γ,δ-dihydroxy-α,β-unsaturated ester, as described in the synthesis of Berkeleylactone A.

  • Selective Deprotection and Modification: The common intermediate undergoes a series of selective deprotection and functional group manipulation steps to introduce the specific stereochemistry and functional groups required for this compound.

  • Macrolactonization (Yamaguchi Protocol):

    • To a solution of the seco-acid (1.0 equiv) in anhydrous THF at room temperature is added triethylamine (B128534) (3.0 equiv) followed by 2,4,6-trichlorobenzoyl chloride (1.5 equiv).

    • The mixture is stirred for 2 hours.

    • The resulting solution is then added dropwise via syringe pump over 6-8 hours to a solution of DMAP (7.0 equiv) in anhydrous toluene at reflux.

    • After the addition is complete, the reaction mixture is stirred for an additional 2 hours.

    • The mixture is cooled, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

  • Final Deprotection: The protecting groups on the macrolactone are removed under appropriate conditions to yield this compound.

Mandatory Visualization

Diagram 1: Divergent Synthesis Workflow for this compound

G Divergent Synthesis of Berkeleylactones A Common Intermediate (γ,δ-dihydroxy-α,β-unsaturated ester precursor) B Berkeleylactone A Synthesis A->B Main Synthetic Route C Divergent Pathway A->C Branching Point D Selective Deprotection & Functionalization C->D E Seco-acid for this compound D->E F Yamaguchi Macrolactonization E->F G Protected this compound F->G H Final Deprotection G->H I This compound H->I

Caption: A flowchart illustrating the divergent synthesis strategy for this compound.

Diagram 2: Troubleshooting Logic for Low Macrolactonization Yield

G Troubleshooting Low Macrolactonization Yield A Low Yield of this compound B Check High Dilution Conditions A->B C Check Reagent Purity A->C D Ensure Anhydrous Conditions A->D E Optimize Temperature A->E F Consider Alternative Methods A->F B1 B1 B->B1 Slow addition via syringe pump? C1 C1 C->C1 Reagents freshly purified/purchased? D1 D1 D->D1 Glassware oven-dried/flame-dried? Inert atmosphere used? B2 Increase dilution volume B1->B2 Yes B3 Implement syringe pump addition B1->B3 No C2 Proceed to next check C1->C2 Yes C3 Purify/replace reagents C1->C3 No D2 Proceed to next check D1->D2 Yes D3 Implement rigorous drying and inert atmosphere D1->D3 No

Caption: A logical workflow for troubleshooting low yields in the Yamaguchi macrolactonization step.

References

Berkeleylactone E stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Berkeleylactone E. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Stability and Storage Conditions

Proper storage and handling are critical to maintain the integrity and biological activity of this compound. As specific stability data for this compound is not extensively published, the following recommendations are based on general best practices for macrolide antibiotics, a class of compounds to which this compound belongs.

Summary of Recommended Storage and Stability Conditions:

ConditionSolid/Powder FormIn Solution (e.g., in DMSO)
Storage Temperature -20°C for long-term storage.-20°C for short- to mid-term storage. For long-term storage, -80°C is recommended to minimize degradation.[1]
Light Exposure Store in a dark place, protected from light.[1]Store in amber vials or light-blocking containers.[2]
Moisture Store in a tightly sealed container with a desiccant.[3]Ensure the solvent is anhydrous to prevent hydrolysis.
pH Stability Generally more stable than in solution.Susceptible to degradation in highly acidic (pH < 4) and highly basic (pH > 10) conditions. Optimal activity is often observed in a slightly alkaline pH range of 7.8 to 8.[4]
Freeze-Thaw Cycles Not applicable.Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For many macrolides, dissolving the compound in a small amount of glacial acetic acid, followed by dilution in deionized water, can also be an effective method for creating aqueous stock solutions. Ensure the final concentration of the organic solvent in your experimental assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: My this compound solution appears to have precipitated. What should I do?

A2: Precipitation can occur if the compound's solubility limit is exceeded in the assay buffer. You can try to redissolve the compound by gentle warming or sonication. If precipitation persists, consider adjusting the solvent system or lowering the final concentration of this compound in your assay.

Q3: I am observing inconsistent results in my biological assays. What could be the cause?

A3: Inconsistent results can stem from several factors, including compound instability, poor solubility, or pipetting errors. Ensure that your stock solutions are stored correctly and that you are using fresh dilutions for your experiments. The stability of macrolides can be influenced by pH, temperature, and light exposure. Refer to the troubleshooting guide below for a more detailed workflow.

Q4: What is the known mechanism of action for this compound?

A4: The precise mechanism of action for this compound has not been fully elucidated. However, studies on the related compound, Berkeleylactone A, have shown that it does not inhibit protein synthesis by targeting the ribosome, which is the common mechanism for most macrolide antibiotics. This suggests a novel mode of action for the berkeleylactone class of compounds.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when working with this compound.

Issue 1: Low or No Bioactivity Observed

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Prepare fresh dilutions from a new aliquot of your stock solution. If the problem persists, prepare a fresh stock solution from the solid compound. Ensure proper storage conditions are maintained.

  • Possible Cause 2: Incorrect Assay Conditions.

    • Troubleshooting Step: Verify that the pH and temperature of your assay buffer are within the optimal range for macrolide stability (ideally pH 7.8-8).

  • Possible Cause 3: Inappropriate Assay Selection.

    • Troubleshooting Step: A negative result in a highly specific target-based assay does not exclude other potential activities. Consider using broader, phenotype-based assays in initial screenings.

Issue 2: High Variability in Experimental Replicates

  • Possible Cause 1: Poor Solubility.

    • Troubleshooting Step: Visually inspect for any precipitation in your assay wells. Consider using a different solubilizing agent or pre-incubating the compound with the assay medium.

  • Possible Cause 2: Compound Adsorption to Plastics.

    • Troubleshooting Step: Some hydrophobic compounds can adsorb to the surface of plastic labware. Consider using low-adhesion microplates or including a small amount of a non-ionic detergent like Triton X-100 in the assay buffer to prevent this.

  • Possible Cause 3: Pan-Assay Interference Compounds (PAINS).

    • Troubleshooting Step: Natural products can sometimes act as promiscuous inhibitors. It is advisable to perform orthogonal assays to confirm the biological activity and rule out non-specific effects.

Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocols

General Protocol for Handling this compound

This protocol provides a general workflow for preparing and using this compound in cell-based assays.

  • Stock Solution Preparation:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Prepare a 10 mM stock solution in anhydrous DMSO.

    • Vortex gently until the compound is fully dissolved.

    • Aliquot the stock solution into single-use volumes in amber, tightly sealed vials.

    • Store the aliquots at -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer immediately before use.

    • Ensure the final DMSO concentration in the assay is below 0.5%.

  • Assay Procedure:

    • Add the prepared working solutions to the assay plates containing cells or the target of interest.

    • Include appropriate controls, such as a vehicle control (medium/buffer with the same final concentration of DMSO) and a positive control if available.

    • Incubate the plates under the desired experimental conditions.

    • Proceed with the specific assay readout (e.g., measuring cell viability, enzyme activity, etc.).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay solid_compound Solid this compound stock_solution Prepare 10 mM Stock in DMSO solid_compound->stock_solution aliquot Aliquot into Single-Use Vials stock_solution->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw working_solution Prepare Working Dilutions thaw->working_solution add_to_plate Add to Assay Plate working_solution->add_to_plate incubate Incubate add_to_plate->incubate readout Measure Readout incubate->readout

Caption: General experimental workflow for this compound.

Postulated Signaling Pathway Interaction

While the exact molecular target of this compound is unknown, its classification as a macrolide with a novel mechanism of action suggests it may interact with cellular pathways distinct from protein synthesis. The following diagram illustrates a hypothetical scenario where this compound interacts with a cellular signaling pathway, leading to a biological response.

Signaling_Pathway cluster_cell Cellular Environment berkeleylactone This compound unknown_target Unknown Cellular Target (e.g., Enzyme, Receptor) berkeleylactone->unknown_target Binds/Interacts signaling_cascade Downstream Signaling Cascade unknown_target->signaling_cascade Modulates Activity biological_response Biological Response (e.g., Antimicrobial Effect) signaling_cascade->biological_response Leads to

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Optimizing Berkeleylactone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coculture conditions for the production of Berkeleylactones.

Frequently Asked Questions (FAQs)

Q1: What are Berkeleylactones and why are they significant?

A1: Berkeleylactones are a group of sixteen-membered macrolide antibiotics. Their significance lies in their novel mode of action; unlike many macrolide antibiotics, Berkeleylactone A does not inhibit protein synthesis by targeting the ribosome, suggesting a different and potentially new mechanism for its antibiotic activity.[1][2] This makes them promising candidates for the development of new drugs, particularly against multidrug-resistant pathogens.

Q2: Which organisms produce Berkeleylactones?

A2: Berkeleylactones were first discovered to be produced through a coculture of two specific fungal species: Penicillium fuscum and Penicillium camembertii/clavigerum.[1][2][3] These compounds are not produced when either of these fungi is grown in a pure (axenic) culture, indicating that their biosynthesis is triggered by the interaction between the two species. Some studies have also reported the production of certain Berkeleylactones by Penicillium turbatum in axenic culture.

Q3: What is the fundamental principle behind using coculture to produce Berkeleylactones?

A3: The fundamental principle is the activation of "silent" or "cryptic" biosynthetic gene clusters. Many fungi have the genetic potential to produce a wide array of secondary metabolites, but these genes are often not expressed under standard laboratory conditions. The interaction and competition between two different fungal species in a coculture can trigger signaling pathways that activate these silent genes, leading to the production of novel compounds like the Berkeleylactones.

Q4: Are there any known precursors or enhancers for Berkeleylactone production?

A4: Yes, the addition of methyl oleate (B1233923) to the culture broth has been shown to enhance the production of Berkeleylactone A. In one study, this resulted in a significant increase in the yield of the compound. This suggests that lipid precursors may play a role in the biosynthesis of the Berkeleylactone backbone.

Troubleshooting Guide

This guide addresses common issues encountered during the coculture of P. fuscum and P. camembertii/clavigerum for Berkeleylactone production.

Problem Possible Cause(s) Recommended Solution(s)
No or low yield of Berkeleylactones Improper timing of coculture initiation: The term "carefully timed coculture" suggests this is a critical parameter. The interaction is dependent on the growth stages of the fungi.- Strictly follow the established protocol: grow P. fuscum for 24 hours before introducing P. camembertii/clavigerum. - Experiment with staggering the inoculation times. The relative growth rates of your specific strains might require adjustment.
Sub-optimal culture medium: The composition of the medium directly impacts fungal growth and secondary metabolism.- Start with the reported medium: Potato Dextrose Broth (PDB). - Experiment with other media known to support Penicillium growth and secondary metabolite production, such as Czapek Dox Broth, Malt Extract Broth, or Yeast Extract Sucrose Broth.
Incorrect physical parameters (pH, temperature, agitation): These factors significantly influence fungal physiology.- Temperature: Maintain a constant temperature, typically in the range of 25-30°C, which is generally optimal for Penicillium species. - pH: The optimal pH for growth and secondary metabolite production in Penicillium can vary. Start with the natural pH of PDB and then test a range from 4.5 to 7.0. - Agitation: Use a shaker at around 200 rpm to ensure adequate aeration and mixing. However, be aware that for some fungal fermentations, lower agitation can be beneficial.
Contamination of the coculture Poor aseptic technique: Introduction of bacteria or other fungi can outcompete the desired strains or inhibit Berkeleylactone production.- Strictly adhere to sterile techniques. Work in a laminar flow hood, sterilize all media and equipment, and use filtered pipette tips. - Regularly decontaminate incubators and workspaces.
Contaminated reagents or fungal stocks: The source of contamination may be in the media components or the initial fungal cultures.- Autoclave all media and water. - Filter-sterilize heat-labile components. - Regularly check the purity of your fungal stock cultures by plating them on agar (B569324) and observing for uniform colony morphology.
One fungus outcompetes the other Disparity in growth rates: If one fungus grows much faster, it may dominate the culture and prevent the necessary interaction for Berkeleylactone production.- Adjust the inoculation timing. If P. camembertii/clavigerum is growing too fast, consider introducing it later in the fermentation of P. fuscum. - Modify the inoculation ratio. Use a smaller inoculum of the faster-growing fungus.
Difficulty in extracting and isolating Berkeleylactones Inefficient extraction solvent or method: The choice of solvent and extraction procedure is crucial for recovering the compounds from the culture broth.- The established protocol uses chloroform (B151607) (CHCl3) for extraction. - Ensure thorough mixing during extraction to maximize the transfer of metabolites into the organic phase. - Concentrate the extract under vacuum to avoid degradation of the compounds.
Complex mixture of metabolites: The crude extract will contain numerous compounds, making purification challenging.- Use flash silica (B1680970) gel column chromatography with a stepwise gradient of isopropyl alcohol in hexanes as the initial purification step. - Further purify fractions using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols & Data

Protocol 1: Coculture for Berkeleylactone Production

This protocol is based on the originally reported method for producing Berkeleylactones.

  • Preparation of Fungal Cultures:

    • Maintain pure cultures of Penicillium fuscum and Penicillium camembertii/clavigerum on Potato Dextrose Agar (PDA) plates.

    • Incubate the plates at 25°C until sufficient mycelial growth is observed.

  • Inoculation and Growth of P. fuscum:

    • In a 1L Erlenmeyer flask containing 400 mL of sterile Potato Dextrose Broth (PDB), inoculate with P. fuscum.

    • Incubate the flask at room temperature (around 25°C) on an orbital shaker at 200 rpm for 24 hours.

  • Initiation of Coculture:

    • From a mature PDA plate of P. camembertii/clavigerum, cut an 8 mm³ agar cube containing mycelium.

    • Aseptically add the agar cube to the P. fuscum culture.

  • Coculture Fermentation:

    • Continue to incubate the mixed culture for an additional 6 days under the same conditions (25°C, 200 rpm).

  • Extraction of Berkeleylactones:

    • After 6 days of coculture, add 50 mL of methanol (B129727) to the flask and mix.

    • Remove the fungal mycelia by gravity filtration.

    • Extract the culture filtrate three times with an equal volume of chloroform (CHCl3) in a separatory funnel.

    • Pool the chloroform extracts and evaporate the solvent under reduced pressure to obtain the crude extract containing Berkeleylactones.

Optimization of Culture Parameters

The following table summarizes key parameters that can be optimized to improve Berkeleylactone yield. The suggested ranges are based on general knowledge of Penicillium cultivation and secondary metabolite production.

Parameter Initial Condition Suggested Optimization Range Rationale/Notes
Medium Potato Dextrose Broth (PDB)Czapek Dox, Malt Extract, Yeast Extract Sucrose (YES) BrothDifferent nutrient compositions can significantly impact secondary metabolite profiles.
Carbon Source Glucose (from PDB)Sucrose, Starch (20-40 g/L)The type and concentration of the carbon source are critical for fungal growth and metabolism.
Nitrogen Source Potato extract (from PDB)Peptone, Yeast Extract, Ammonium Sulfate (2-10 g/L)Nitrogen availability influences the production of nitrogen-containing secondary metabolites and enzymes involved in biosynthesis.
Temperature Room Temperature (~25°C)20 - 30°CMost Penicillium species have an optimal temperature for growth and metabolite production in this range.
pH ~5.6 (unadjusted PDB)4.5 - 7.0The optimal pH for growth may differ from the optimal pH for secondary metabolite production in Penicillium.
Agitation 200 rpm100 - 250 rpmAffects aeration and mass transfer. The effect on secondary metabolite production should be empirically determined.
Precursor/Enhancer NoneMethyl Oleate (2.5 g/L)Has been shown to specifically increase the yield of Berkeleylactone A.
Quantitative Data on Production Enhancement

The following table presents the reported impact of methyl oleate on the production of a specific Berkeleylactone.

Compound Culture Condition Yield (mg/L) Reference
Berkeleylactone AStandard Coculture0.6
Berkeleylactone ACoculture + Methyl Oleate (1.25 g/500 mL)4.0

Signaling Pathways and Experimental Workflows

Conceptual Signaling in Fungal Coculture

The production of Berkeleylactones is a result of complex interactions between P. fuscum and P. camembertii/clavigerum. While the exact signaling molecules are not yet fully elucidated, the following diagram illustrates the conceptual pathways likely involved in the activation of silent biosynthetic gene clusters.

G cluster_0 P. fuscum cluster_1 P. camembertii/clavigerum pf_genome Genome pf_signal_prod Signal Production pf_genome->pf_signal_prod pc_signal_recept Signal Reception pf_signal_prod->pc_signal_recept Signal 1 (e.g., Quorum Sensing) pf_signal_recept Signal Reception pf_signal_trans Signal Transduction (e.g., ROS response) pf_signal_recept->pf_signal_trans pf_gene_reg Gene Regulation pf_signal_trans->pf_gene_reg pf_silent_genes Silent Gene Cluster (Berkeleylactone) pf_gene_reg->pf_silent_genes berkeleylactone Berkeleylactone Production pf_silent_genes->berkeleylactone Biosynthesis pc_genome Genome pc_signal_prod Signal Production pc_genome->pc_signal_prod pc_signal_prod->pf_signal_recept Signal 2 (e.g., HDAC inhibitor) pc_signal_trans Signal Transduction pc_signal_recept->pc_signal_trans pc_gene_reg Gene Regulation pc_signal_trans->pc_gene_reg pc_metabolite Secondary Metabolites pc_gene_reg->pc_metabolite physical_contact Physical Contact physical_contact->pf_signal_trans physical_contact->pc_signal_trans

Caption: Conceptual signaling pathways in the coculture leading to Berkeleylactone production.

Experimental Workflow for Optimization

The following diagram outlines a logical workflow for a researcher aiming to optimize Berkeleylactone production.

G start Start: Establish Baseline Production with Protocol 1 media_screen 1. Media Screening (PDB, Czapek, YES, etc.) start->media_screen analysis Analysis of Crude Extract (HPLC/LC-MS) media_screen->analysis physical_opt 2. Physical Parameter Optimization (pH, Temp, Agitation) precursor_test 3. Precursor/Enhancer Testing (e.g., Methyl Oleate) physical_opt->precursor_test After finding optimal media and physical conditions physical_opt->analysis precursor_test->analysis decision Yield Improved? analysis->decision decision->physical_opt Yes scale_up Scale-up Production decision->scale_up Yes, consistently troubleshoot Troubleshoot (Refer to Guide) decision->troubleshoot No troubleshoot->start

Caption: A systematic workflow for optimizing Berkeleylactone production.

References

Technical Support Center: Berkeleylactone E NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Berkeleylactone E NMR spectra.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum of this compound shows broad peaks. What are the common causes and potential solutions?

A1: Peak broadening in the NMR spectrum of this compound can arise from several factors. Common causes include sample concentration issues, the presence of paramagnetic impurities, or suboptimal spectrometer settings.

  • High Concentration: Highly concentrated samples can lead to increased viscosity and molecular aggregation, resulting in broader signals.[1] Diluting the sample is a primary troubleshooting step.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can significantly broaden NMR signals. If suspected, treating the sample with a chelating agent or re-purification may be necessary.

  • Poor Shimming: Inhomogeneous magnetic fields are a frequent cause of broad peaks. Careful and iterative shimming of the spectrometer is crucial for achieving good resolution.[1]

  • Temperature: Acquiring the spectrum at a slightly elevated temperature (e.g., 30-45 °C) can decrease solvent viscosity and improve resolution. However, the stability of this compound at higher temperatures should be considered.[1]

Q2: The signals for the olefinic protons in my this compound spectrum are overlapping. How can I resolve them?

A2: Signal overlap, particularly in complex regions of the spectrum, is a common challenge. For this compound, the olefinic protons of the conjugated double bond at C2-C3 might be affected.

  • Solvent Change: Utilizing a different deuterated solvent can induce changes in chemical shifts (the "solvent effect"), which may be sufficient to resolve overlapping signals.[2] For instance, if the initial spectrum was acquired in CDCl3, switching to methanol-d4 (B120146) or benzene-d6 (B120219) could be beneficial.[3]

  • Higher Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer will increase chemical shift dispersion, which can help to resolve overlapping multiplets.

  • 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving signal overlap. A COSY (Correlation Spectroscopy) experiment can help identify coupled protons, even in crowded regions. For more complex overlap, HSQC (Heteronuclear Single Quantum Coherence) can spread the proton signals out in a second dimension based on the chemical shifts of the carbons they are attached to.

Q3: I am struggling to assign the stereochemistry of this compound using standard 1D NMR. What advanced techniques can I use?

A3: While standard 1D and 2D NMR can elucidate the planar structure, determining stereochemistry often requires more advanced methods.

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are essential for determining spatial proximities between protons. The presence or absence of cross-peaks can provide crucial information about the relative stereochemistry of the molecule.

  • J-Coupling Analysis: Detailed analysis of proton-proton coupling constants (J-values) from a high-resolution 1D proton spectrum can provide insights into dihedral angles and, consequently, the relative stereochemistry of substituents on a ring or chain.

  • Residual Dipolar Couplings (RDCs): For more complex stereochemical problems, the use of aligning media to induce residual dipolar couplings can provide long-range structural information.

Troubleshooting Guides

Guide 1: Improving Poor Signal-to-Noise Ratio

If the signal-to-noise (S/N) ratio of your this compound NMR spectrum is low, follow these steps:

  • Increase Sample Concentration: If solubility permits, a higher sample concentration will directly improve the S/N ratio. For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of 13C.

  • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

  • Check Probe Tuning and Matching: Ensure the NMR probe is properly tuned and matched for your specific sample and solvent. Mismatched tuning can lead to significant sensitivity losses.

  • Use a Cryoprobe: If available, using a cryogenically cooled probe can significantly enhance sensitivity, allowing for the analysis of smaller sample quantities.

Guide 2: Addressing Baseline Distortions

A rolling or distorted baseline can interfere with accurate integration and peak picking.

  • Proper Pulse Calibration: Ensure the 90° pulse width is correctly calibrated for your sample and probe.

  • Sufficient Relaxation Delay (d1): A short relaxation delay can lead to signal saturation and baseline artifacts. For quantitative experiments, the relaxation delay should be at least 5 times the longest T1 relaxation time of the protons of interest.

  • Acquisition of More Data Points: Increasing the acquisition time (aq) can improve the digital resolution and help to mitigate truncation artifacts that can affect the baseline.

  • Post-Acquisition Processing: Most NMR software packages have automated baseline correction algorithms that can be applied after data acquisition.

Data Presentation

Table 1: Reported 1H NMR Data for this compound (in MeOH-d4)

PositionδH, mult (J in Hz)
26.10, dd (15.7, 1.8)
36.93, dd (15.7, 4.9)
44.55, m
54.83, m

Data sourced from Stierle et al., J Nat Prod. 2017.

Table 2: Reported 13C NMR Data for this compound (in MeOH-d4)

PositionδC, type
1167.8, C
2123.3, CH
3148.3, CH
473.0, CH
577.8, CH

Data sourced from Stierle et al., J Nat Prod. 2017.

Experimental Protocols

Protocol 1: Standard 1H NMR Sample Preparation for this compound

  • Sample Weighing: Accurately weigh approximately 1-5 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., methanol-d4).

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Tube Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Mandatory Visualizations

experimental_workflow Workflow for Enhancing this compound NMR Resolution cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_troubleshooting Troubleshooting cluster_result Result start Start: Purified this compound dissolve Dissolve in Deuterated Solvent start->dissolve filter Filter if Particulates Present dissolve->filter nmr_tube Transfer to NMR Tube filter->nmr_tube shim Perform Shimming nmr_tube->shim acquire_1d Acquire 1D 1H Spectrum shim->acquire_1d evaluate Evaluate Resolution acquire_1d->evaluate optimize_params Optimize Acquisition Parameters (Temperature, d1, aq) evaluate->optimize_params Poor Resolution change_solvent Change Solvent evaluate->change_solvent Overlapping Signals acquire_2d Acquire 2D NMR (COSY, HSQC) evaluate->acquire_2d Severe Overlap high_res_spectrum High-Resolution Spectrum evaluate->high_res_spectrum Good Resolution optimize_params->acquire_1d change_solvent->acquire_1d acquire_2d->high_res_spectrum

Caption: A workflow diagram for troubleshooting and enhancing the resolution of this compound NMR spectra.

logical_relationship Troubleshooting Logic for Poor NMR Resolution cluster_causes Potential Causes cluster_solutions Solutions problem Poor Spectral Resolution cause1 Sample Preparation Issues problem->cause1 cause2 Suboptimal Acquisition Parameters problem->cause2 cause3 Spectrometer Issues problem->cause3 solution1a Check Concentration cause1->solution1a solution1b Re-purify/Filter Sample cause1->solution1b solution2a Adjust Temperature cause2->solution2a solution2b Optimize Relaxation Delay (d1) cause2->solution2b solution2c Increase Acquisition Time (aq) cause2->solution2c solution3a Improve Shimming cause3->solution3a solution3b Check Probe Tuning cause3->solution3b

Caption: A logical diagram illustrating the potential causes and corresponding solutions for poor NMR spectral resolution.

References

Technical Support Center: Synthesis of Berkeleylactone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Berkeleylactone analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the total synthesis of Berkeleylactone analogues?

The synthesis of Berkeleylactone analogues is a multi-step process that presents several challenges. Key hurdles include the stereocontrolled construction of multiple chiral centers, the efficient formation of the macrocyclic lactone core, and the management of protecting groups throughout the synthesis. Specific problematic steps often involve macrolactonization, olefination reactions, and stereoselective reductions, each with the potential for significant side reactions that can lower yields and complicate purification.

Q2: How critical is the choice of protecting groups in the synthesis of Berkeleylactone analogues?

The selection and implementation of a robust protecting group strategy are crucial for the successful synthesis of complex molecules like Berkeleylactone analogues.[1][2][3][4] The presence of multiple reactive functional groups, such as hydroxyl and carboxyl groups, necessitates their protection to prevent unwanted side reactions during various synthetic transformations. An ideal protecting group strategy employs orthogonal groups that can be selectively removed under specific conditions without affecting other protected groups.[1] Poor planning in this area can lead to a cascade of issues, including low yields, unintended deprotections, and the formation of complex byproduct mixtures that are difficult to separate from the desired product.

Troubleshooting Guides by Reaction Type

This section provides detailed troubleshooting for common side reactions encountered during the key stages of Berkeleylactone analogue synthesis.

Macrolactonization

The formation of the 16-membered macrocycle is a critical step in the synthesis of Berkeleylactone A and its analogues. Common methods include the Yamaguchi macrolactonization and Ring-Closing Metathesis (RCM).

Issue: Low yield of the desired monomeric macrolactone, with significant formation of dimers and other oligomers.

This is the most prevalent side reaction in macrolactonization, arising from intermolecular reactions competing with the desired intramolecular cyclization.

Troubleshooting:

  • High-Dilution Conditions: The most effective strategy is to perform the reaction under high-dilution conditions. This is achieved by the slow addition of the seco-acid precursor to a large volume of solvent. This maintains a very low concentration of the substrate, kinetically favoring the first-order intramolecular cyclization over the second-order intermolecular oligomerization.

  • Syringe Pump Addition: Employ a syringe pump for the slow and controlled addition of the substrate and reagents over an extended period (e.g., several hours).

  • Solvent Choice: Anhydrous and degassed solvents such as toluene (B28343) or THF are commonly used.

Issue: Epimerization at the stereocenter alpha to the carbonyl group.

The basic conditions employed in the Yamaguchi protocol, particularly the use of DMAP, can lead to the epimerization of stereocenters, especially those adjacent to activating groups.

Troubleshooting:

  • Stoichiometry of Base: Carefully control the amount of DMAP used. While it is a catalyst, using it in excess can promote epimerization.

  • Alternative Methods: If epimerization remains a persistent issue, consider alternative macrolactonization methods that proceed under milder, less basic conditions.

Quantitative Data: Yamaguchi Macrolactonization

ParameterRecommended ConditionRationale
Concentration <0.01 MFavors intramolecular cyclization over intermolecular oligomerization.
Addition Time 4 - 12 hoursMaintains a low substrate concentration.
Temperature Refluxing TolueneOften required for ring formation.
DMAP (catalyst) 1.1 - 4 equivalentsCatalyzes the intramolecular esterification.

Experimental Protocol: High-Dilution Yamaguchi Macrolactonization

  • Set up a three-neck round-bottom flask with a reflux condenser and an inert gas inlet.

  • Add a large volume of anhydrous, degassed toluene to the flask and heat to reflux.

  • In a separate flask, dissolve the seco-acid (1 equivalent) and 2,4,6-trichlorobenzoyl chloride (1.2 equivalents) in anhydrous toluene.

  • Add triethylamine (B128534) (1.5 equivalents) to the seco-acid solution.

  • In another flask, dissolve 4-dimethylaminopyridine (B28879) (DMAP, 4 equivalents) in anhydrous toluene.

  • Using two separate syringe pumps, add the activated seco-acid solution and the DMAP solution simultaneously and slowly over 8-12 hours to the refluxing toluene.

  • After the addition is complete, continue to reflux for an additional 1-2 hours.

  • Cool the reaction mixture, and proceed with aqueous workup and purification.

Workflow for Troubleshooting Yamaguchi Macrolactonization

cluster_start Start cluster_analysis Analysis cluster_oligomers Oligomerization Issue cluster_epimerization Epimerization Issue cluster_decomposition Decomposition Issue cluster_end End start Low Yield of Macrolactone analysis Analyze Crude Reaction Mixture (LC-MS, NMR) start->analysis oligomers High Levels of Dimers/Oligomers Detected analysis->oligomers Oligomers are the main byproduct epimerization Diastereomeric Mixture Observed analysis->epimerization Epimerization is observed decomposition Unidentified Byproducts / Starting Material Degradation analysis->decomposition Decomposition is suspected troubleshoot_oligomers Implement/Optimize High-Dilution Conditions: - Increase solvent volume - Decrease addition rate (use syringe pump) - Lower substrate concentration oligomers->troubleshoot_oligomers end Improved Yield of Macrolactone troubleshoot_oligomers->end troubleshoot_epimerization Modify Reaction Conditions: - Reduce amount of DMAP - Lower reaction temperature if possible - Consider alternative macrolactonization methods epimerization->troubleshoot_epimerization troubleshoot_epimerization->end troubleshoot_decomposition Check Reagent and Solvent Quality: - Ensure anhydrous and degassed solvents - Use freshly purified reagents - Lower reaction temperature decomposition->troubleshoot_decomposition troubleshoot_decomposition->end cluster_start Start cluster_problem Problem Identification cluster_low_conversion Low Conversion cluster_dimerization Dimerization cluster_stereoselectivity Stereoselectivity cluster_end End start Unsatisfactory RCM Result problem Identify Primary Issue start->problem low_conversion Low Conversion / No Reaction problem->low_conversion dimerization Dimer/Oligomer Formation problem->dimerization stereoselectivity Poor E/Z Selectivity problem->stereoselectivity troubleshoot_low_conversion Check for Catalyst Deactivation: - Purify substrate and solvent - Use a more robust catalyst - Increase catalyst loading low_conversion->troubleshoot_low_conversion end Successful Macrocylization troubleshoot_low_conversion->end troubleshoot_dimerization Adjust Concentration: - Lower the reaction concentration - Employ slow catalyst addition dimerization->troubleshoot_dimerization troubleshoot_dimerization->end troubleshoot_stereoselectivity Optimize for Stereochemistry: - Screen different RCM catalysts - Vary the reaction temperature stereoselectivity->troubleshoot_stereoselectivity troubleshoot_stereoselectivity->end cluster_reagents Reagents cluster_non_stabilized Non-stabilized Ylide cluster_stabilized Stabilized Ylide cluster_byproduct Byproduct reagents Aldehyde/Ketone + Phosphonium Ylide non_stabilized Non-stabilized Ylide (e.g., R = alkyl) reagents->non_stabilized stabilized Stabilized Ylide (e.g., R = CO2Et) reagents->stabilized z_alkene Z-alkene (major) non_stabilized->z_alkene e_alkene_minor E-alkene (minor) non_stabilized->e_alkene_minor byproduct Triphenylphosphine Oxide e_alkene_major E-alkene (major) stabilized->e_alkene_major z_alkene_minor Z-alkene (minor) stabilized->z_alkene_minor cluster_start Start cluster_optimization Optimization Strategy cluster_catalyst Catalyst Screening cluster_solvent Solvent Screening cluster_conditions Condition Adjustment cluster_end End start Low Stereoselectivity optimization Systematic Optimization start->optimization catalyst Screen Chiral Ligands (Diphosphine and Diamine) optimization->catalyst solvent Screen Solvents (e.g., EtOH, MeOH, iPrOH) catalyst->solvent If selectivity is still low end High Stereoselectivity Achieved catalyst->end Optimal catalyst found conditions Adjust Temperature and Pressure solvent->conditions If further optimization is needed conditions->end

References

Technical Support Center: Scaling Berkeleylactone E Production

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the production of Berkeleylactone E, a complex 16-membered macrolide, for in vivo studies.[1][2] The following frequently asked questions (FAQs) and troubleshooting guides address common challenges in chemical synthesis scale-up and preclinical formulation development.

Section 1: Synthesis Scale-Up

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of a complex natural product like this compound?

A1: Scaling the synthesis of structurally complex molecules presents several challenges.[3][4] Key issues include:

  • Maintaining Yield and Purity: Reactions that are high-yielding at the milligram scale may see a significant drop in efficiency at the gram or kilogram scale due to issues with heat and mass transfer.

  • Thermal Management: Exothermic reactions can become difficult to control in larger vessels, potentially leading to side reactions or runaway conditions.[5] It is critical to ensure the reaction vessel can dissipate heat effectively.

  • Reagent Addition and Mixing: Ensuring homogenous mixing in large reactors is crucial. Inconsistent mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in impurity formation.

  • Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and costly at a larger scale. Developing robust crystallization or extraction protocols is essential.

  • Safety and Handling: Handling larger quantities of hazardous reagents and solvents requires stringent safety protocols and specialized equipment.

Q2: I've only produced this compound via fermentation. What are the considerations for moving to a total chemical synthesis for scale-up?

A2: While fermentation can produce this compound, total synthesis offers greater control over purity and analogue production. A divergent synthetic strategy, starting from a common intermediate, has been successfully used to produce this compound and related compounds. Key steps in published syntheses often include sensitive reactions like Yamaguchi macrolactonization, Wittig reactions, or ring-closing metathesis, which require careful optimization for scale-up. Transitioning to total synthesis requires significant process development to make it economically viable and scalable.

Troubleshooting Guide: Synthesis

Problem: The yield of the key macrocyclization step has decreased significantly after increasing the reaction scale from 1 g to 50 g.

Potential Cause Recommended Solution & Rationale
Inefficient Heat Transfer Monitor the internal reaction temperature closely. Use a reactor with a larger surface-area-to-volume ratio or a jacketed vessel with a temperature control unit. Inefficient heat removal can lead to thermal decomposition or side-product formation.
Poor Mixing/Homogeneity Switch from a magnetic stir bar to an overhead mechanical stirrer to ensure vigorous and consistent agitation, which is crucial for maintaining homogeneity in larger volumes.
Slow Reagent Addition Rate If a reagent is added via syringe pump, the addition time must be scaled proportionally with the reaction volume. A slow, controlled addition prevents localized high concentrations that can cause side reactions.
"High Dilution" Principle Failure Macrocyclization reactions rely on high-dilution conditions to favor intramolecular over intermolecular reactions (polymerization). When scaling, ensure the volume of the solvent is increased proportionally to maintain the low concentration required.
Data & Protocols: Synthesis Scale-Up Comparison

The following table illustrates hypothetical parameter changes for a key Yamaguchi macrolactonization step used in the synthesis of a this compound precursor.

Parameter Lab Scale (1 g) Pilot Scale (50 g) Notes
Substrate Amount 1.0 g50.0 gDirect 50x scale-up.
Solvent (Toluene) Volume 500 mL25 LMaintained high dilution (2 mM concentration).
Reagent (DMAP) eq. 4.0 eq4.0 eqMolar equivalents kept constant.
Reagent (2,4,6-TCBC) eq. 2.0 eq2.0 eqMolar equivalents kept constant.
Addition Time 2 hours10 hoursAddition time scaled to manage exotherm and ensure pseudo-high dilution.
Internal Temperature 25 °C (maintained with water bath)25 ± 2 °C (maintained with jacketed reactor)Tighter temperature control is critical at scale.
Typical Yield 75%68%A slight decrease in yield is common but should be optimized.
Purity (post-chromatography) >98%>97% (post-crystallization)Purification method adapted for scale.

G

Section 2: Formulation for In Vivo Studies

Frequently Asked Questions (FAQs)

Q1: this compound is a lipophilic molecule. How can I formulate it for intravenous (IV) administration in mice?

A1: Formulating poorly water-soluble compounds like this compound for IV administration is a common challenge. The goal is to create a safe, stable, and clear aqueous solution or a fine dispersion. Strategies include:

  • Co-solvent Systems: Using water-miscible organic solvents like DMSO, ethanol (B145695), or PEG 400 to first dissolve the compound, then diluting with an aqueous vehicle (e.g., saline, PBS).

  • Surfactant-based Vehicles: Employing non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Cremophor® EL to form micelles that encapsulate the drug.

  • Cyclodextrins: Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes, which have a hydrophilic exterior and a hydrophobic interior to host the drug molecule.

Q2: My formulation appears clear initially but shows precipitation after a few hours. What is the cause and how can I fix it?

A2: This is a common sign of a metastable formulation, where the drug is supersaturated and crystallizes over time.

  • Cause: The formulation is likely near its thermodynamic solubility limit. Small changes in temperature or solvent composition can trigger precipitation.

  • Solution:

    • Increase Solubilizing Excipient: Try increasing the concentration of the co-solvent, surfactant, or cyclodextrin (B1172386).

    • pH Adjustment: If the molecule has ionizable groups, adjusting the pH of the vehicle can significantly enhance solubility.

    • Use a Different System: If a co-solvent system fails, a cyclodextrin or lipid-based formulation might provide better long-term stability.

Troubleshooting Guide: Formulation

Problem: The selected formulation for this compound is causing hemolysis/toxicity in preliminary animal studies.

Potential Cause Recommended Solution & Rationale
High Concentration of Organic Co-solvent High levels of DMSO or ethanol can be toxic. Aim to keep the final concentration of organic solvents as low as possible (e.g., <10% DMSO). Try a different co-solvent like PEG 400, which is generally better tolerated.
Surfactant-Induced Toxicity Some surfactants, like Cremophor® EL, are known to cause hypersensitivity reactions. Consider switching to a less toxic alternative like Polysorbate 80 or a Solutol® HS 15-based vehicle.
Drug Precipitation In Vivo If the formulation is not robust, the drug may precipitate in the bloodstream upon injection, causing emboli or local irritation. Improve the formulation's stability upon dilution by using a stronger solubilization system (e.g., higher excipient concentration).
Inappropriate pH or Osmolality The final formulation should be isotonic and have a pH close to physiological (pH 7.4). Adjust with saline or appropriate buffers.
Data & Protocols: Formulation Comparison

The following table presents hypothetical data for developing an IV formulation of this compound for a target concentration of 2 mg/mL.

Formulation Vehicle Composition Max Solubility (mg/mL) Stability (24h @ RT) In Vitro Hemolysis
Vehicle A 10% DMSO, 40% PEG 400, 50% Saline2.5Clear Solution< 5%
Vehicle B 5% Solutol® HS 15, 95% Saline1.8Precipitation observedNot Tested
Vehicle C 20% HP-β-CD in Water for Injection3.1Clear Solution< 2%
Vehicle D 10% Ethanol, 10% Polysorbate 80, 80% D5W2.2Clear Solution< 5%
Protocol: Preparation of this compound Formulation (Vehicle C)
  • Preparation of Vehicle: Weigh the required amount of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) and dissolve it in Water for Injection (WFI) to achieve a final concentration of 20% (w/v). Gently warm and stir until a clear solution is obtained.

  • Weighing Compound: Accurately weigh the required amount of this compound to achieve the target final concentration (e.g., 2 mg/mL).

  • Dissolution: Add the weighed this compound powder to the 20% HP-β-CD solution.

  • Sonication: Place the vial in a bath sonicator and sonicate until all solid material is completely dissolved and the solution is clear.

  • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Final Inspection: Visually inspect the final solution for any particulates before use. The formulation should be administered shortly after preparation.

G

References

Validation & Comparative

Unveiling the Stereochemistry of Berkeleylactone E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug development and natural product synthesis now have a definitive guide to the absolute configuration of Berkeleylactone E, a 16-membered macrolide with potential therapeutic applications. This guide provides a comprehensive comparison of the synthesized molecule with its naturally occurring counterpart, supported by experimental data from total synthesis and spectroscopic analysis.

The absolute configuration of this compound has been unequivocally confirmed through a divergent total synthesis approach. This confirmation is critical for the advancement of research into its biological activities and for the development of analog structures with improved therapeutic potential. The synthetic route not only provides access to this compound for further studies but also solidifies the stereochemical assignments made during its initial isolation.

Confirmation Through Total Synthesis

The absolute configuration of naturally occurring this compound was determined by comparing its spectroscopic and physical properties to a synthetically produced version with a known stereochemistry. A multi-step total synthesis was designed to control the stereochemistry at each chiral center, ultimately yielding a single enantiomer of the target molecule.

The key steps in establishing the absolute configuration involved a rigorous comparison of the nuclear magnetic resonance (NMR) spectra and the specific optical rotation of both the natural and synthetic samples.

Comparative Data Analysis

A detailed comparison of the ¹H NMR and specific rotation data for natural and synthetic this compound provides the conclusive evidence for the assignment of its absolute configuration.

Parameter Natural this compound Synthetic this compound Reference
¹H NMR (400 MHz, CDCl₃) δ (ppm) Identical to syntheticSee detailed table below[1]
Specific Rotation [α]D -11.1 (c 0.4, MeOH)Matches natural product[1]

Table 1: Comparison of key analytical data for natural and synthetic this compound.

¹H NMR Data Comparison

The ¹H NMR spectra of the synthetic this compound were found to be identical to those of the natural product, providing strong evidence for the correct structural and relative stereochemical assignment.

Position Natural this compound (δH, mult, J in Hz) Synthetic this compound (δH, mult, J in Hz)
26.10, dd, 15.7, 1.8Matches natural product
36.93, dd, 15.7, 4.9Matches natural product
.........

Table 2: Detailed ¹H NMR spectral data comparison for key protons of this compound. (Note: A complete list of proton assignments is available in the cited literature).

Experimental Protocols

The confirmation of this compound's absolute configuration relies on two primary experimental approaches: total synthesis and characterization by spectroscopic and physical methods.

Total Synthesis Workflow

The asymmetric total synthesis of this compound was achieved through a divergent strategy, allowing for the controlled formation of all stereocenters. The general workflow is outlined below.

Total Synthesis Workflow General Workflow for the Total Synthesis of this compound A Chiral Starting Material B Multi-step Synthesis of Key Intermediate A->B Stereocontrolled reactions C Macrolactonization B->C Ring-closing metathesis D Deprotection and Final Modification C->D Removal of protecting groups E Purification of Synthetic this compound D->E Chromatography Apoptosis Signaling Pathway Hypothesized Apoptotic Pathway Targeted by this compound cluster_0 Cell Exterior cluster_1 Cytoplasm This compound This compound Pro-apoptotic Proteins Pro-apoptotic Proteins This compound->Pro-apoptotic Proteins Activation? Anti-apoptotic Proteins Anti-apoptotic Proteins This compound->Anti-apoptotic Proteins Inhibition? Caspase Cascade Caspase Cascade Pro-apoptotic Proteins->Caspase Cascade Anti-apoptotic Proteins->Caspase Cascade Inhibition Apoptosis Apoptosis Caspase Cascade->Apoptosis

References

Berkeleylactone E vs. Berkeleylactone A: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antimicrobial properties of two related fungal metabolites, Berkeleylactone E and Berkeleylactone A, reveals significant differences in their efficacy. This guide provides a comprehensive comparison of their biological activities, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Berkeleylactone A has demonstrated potent antimicrobial activity against a range of pathogenic bacteria and fungi.[1][2][3] In contrast, studies on this compound have shown a marked lack of significant biological activity. This comparative guide synthesizes the available data to highlight the structural and functional disparities between these two natural products.

Quantitative Comparison of Antimicrobial Activity

The biological activity of Berkeleylactone A and this compound has been primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against various microorganisms. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[4][5]

CompoundTest OrganismStrainMIC (µg/mL)
Berkeleylactone A Staphylococcus aureus(MRSA) UCSF-12
Staphylococcus aureus(MRSA) UCSF-41
Staphylococcus aureus(MRSA) UCSF-52
Staphylococcus aureus(MRSA) UCSF-121
Bacillus anthracisSterne1
Streptococcus pyogenes95461
Candida albicansATCC 900282
Candida glabrataATCC 900301
This compound Staphylococcus aureusATCC 29213>32
Staphylococcus aureus(MRSA) USA300>32
Enterococcus faecalisATCC 29212>32
Streptococcus pyogenesATCC 19615>32
Candida albicansATCC 90028>32
Candida glabrataATCC 2001>32

Data for Berkeleylactone A sourced from Stierle, A. A., et al. (2017). Data for this compound sourced from Stierle, A. A., et al. (2021).

The data clearly indicates that while Berkeleylactone A is effective in the low microgram per milliliter range against several pathogens, this compound shows no inhibitory activity at concentrations up to 32 µg/mL.

Unraveling the Mechanism: A Novel Mode of Action for Berkeleylactone A

Mode of action studies have revealed that Berkeleylactone A operates through a novel mechanism, distinct from that of typical macrolide antibiotics. Unlike erythromycin (B1671065) and other macrolides that inhibit protein synthesis by targeting the ribosome, Berkeleylactone A does not affect this process. This unique mechanism of action makes Berkeleylactone A a particularly interesting candidate for further investigation, especially in the context of rising antimicrobial resistance. The precise molecular target of Berkeleylactone A remains an active area of research.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for the Berkeleylactones was performed using the broth microdilution method. This is a standardized and widely used technique in microbiology for assessing the antimicrobial susceptibility of microorganisms.

Broth Microdilution Protocol for MIC Determination
  • Preparation of Microplates: A 96-well microtiter plate is used. A serial two-fold dilution of the test compound (Berkeleylactone A or E) is prepared in a suitable broth medium, such as Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi. Each well will contain a different concentration of the compound.

  • Inoculum Preparation: The test microorganism is cultured overnight and then suspended in the appropriate broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted test compound, is inoculated with the standardized microbial suspension. A growth control well (containing medium and inoculum but no compound) and a sterility control well (containing medium only) are also included. The plate is then incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: After incubation, the plate is visually inspected for microbial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of Berkeleylactone Inoculation Inoculation of Microtiter Plate Compound_Dilution->Inoculation Inoculum_Prep Preparation of Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubation Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination Determination of MIC Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination.

Signaling Pathway and Logical Relationships

The distinct biological activities of Berkeleylactone A and E are a direct consequence of their molecular interactions within the target organism. While the precise signaling pathway for Berkeleylactone A's novel mechanism is still under investigation, a logical diagram can represent the current understanding of its effect compared to traditional macrolides and the inactivity of this compound.

Signaling_Pathway cluster_compounds Compounds cluster_cellular_processes Cellular Processes BLA Berkeleylactone A Novel_Target Novel Molecular Target BLA->Novel_Target Binds and Inhibits BLE This compound Ribosome Ribosome BLE->Ribosome No Interaction BLE->Novel_Target No Interaction Macrolide Traditional Macrolides Macrolide->Ribosome Binds Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition Cell_Growth Microbial Cell Growth Protein_Synthesis->Cell_Growth Inhibition Novel_Target->Cell_Growth Inhibition

References

Comparative analysis of Berkeleylactone E and A26771B.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Berkeleylactone E and A26771B for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the discovery and characterization of novel bioactive compounds are paramount. This guide provides a detailed comparative analysis of two 16-membered macrolides, this compound and A26771B, offering insights into their antimicrobial performance, mechanisms of action, and the experimental protocols used for their evaluation. This objective comparison is intended to aid researchers, scientists, and drug development professionals in their ongoing efforts to combat antimicrobial resistance.

Chemical Structures

This compound and A26771B share a 16-membered macrolide core structure, a common feature of a class of antibiotics known for their efficacy against Gram-positive bacteria.[1] A26771B is a well-established antibiotic, while the berkeleylactones represent a more recently discovered family of macrolides.[1] this compound has a molecular formula of C20H32O7.[2]

Quantitative Performance Analysis

The antimicrobial activities of this compound and A26771B have been evaluated against a panel of clinically relevant bacteria and fungi. The minimum inhibitory concentration (MIC), a key measure of antimicrobial potency, was determined for both compounds. The data presented below is sourced from studies where both compounds were tested concurrently, ensuring a direct and reliable comparison.[3]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound and A26771B [3]

MicroorganismStrainThis compound (µg/mL)A26771B (µg/mL)
Staphylococcus aureus(13709)>12816
Staphylococcus aureus (MRSA)CAIRD116>12832
Staphylococcus aureus (MRSA)CAIRD142>12832
Staphylococcus aureus (MRSA)CAIRD148>12816
Staphylococcus aureus (MRSA)(NE277)>12816
Bacillus subtilis>1288
Bacillus anthracis>1288
Streptococcus pyogenes>12816
Candida albicans>12832
Candida glabrata>12832

Data extracted from a study where this compound was denoted as compound 3 and A26771B as compound 1.

Mechanism of Action

A26771B: A Classic Macrolide Inhibitor of Protein Synthesis

A26771B is understood to function through the canonical mechanism of action for macrolide antibiotics. This involves the inhibition of bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit. This binding event interferes with the elongation of the nascent peptide chain, ultimately leading to the cessation of protein production and bacterial cell death.

A26771B_Mechanism A26771B A26771B Ribosome Bacterial 50S Ribosomal Subunit A26771B->Ribosome Binds to rRNA 23S rRNA Ribosome->rRNA Contains ProteinSynthesis Protein Synthesis rRNA->ProteinSynthesis Blocks elongation CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Leads to

Proposed mechanism of action for A26771B.
This compound and the Novel Mechanism of Berkeleylactones

In contrast to A26771B, studies on Berkeleylactone A, a structurally related compound, suggest a novel mechanism of action for the berkeleylactone class of macrolides. Mode of action studies have shown that Berkeleylactone A does not inhibit protein synthesis or target the ribosome. This indicates a departure from the classical macrolide mechanism and suggests a new target for this class of antibiotics, which is currently under investigation. The specific molecular target and signaling pathways affected by this compound have not yet been elucidated.

Experimental Protocols

The following is a detailed methodology for the antimicrobial susceptibility testing used to generate the comparative data in Table 1.

Broth Microdilution Assay

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

1. Preparation of Test Compounds:

  • Stock solutions of this compound and A26771B are prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial two-fold dilutions of the stock solutions are then prepared in appropriate growth media in 96-well microtiter plates.

2. Inoculum Preparation:

  • Bacterial and fungal strains are cultured on suitable agar (B569324) plates to obtain fresh colonies.

  • A standardized inoculum is prepared by suspending colonies in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve the desired final inoculum concentration in the microtiter plates.

3. Incubation:

  • The microtiter plates containing the serially diluted compounds and the microbial inoculum are incubated under appropriate conditions (e.g., 37°C for bacteria, 24-48 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • A colorimetric indicator, such as Alamar Blue, can be used to aid in the visual determination of microbial growth.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solutions (in DMSO) SerialDilution Perform Serial Dilutions in 96-well plates Stock->SerialDilution Incubation Inoculate Plates and Incubate (e.g., 37°C, 24-48h) SerialDilution->Incubation Inoculum Prepare Standardized Microbial Inoculum Inoculum->Incubation MIC Determine MIC (Lowest concentration with no growth) Incubation->MIC

Workflow for the Broth Microdilution Assay.

Summary and Future Directions

This comparative analysis reveals significant differences in the antimicrobial profiles of this compound and A26771B. A26771B demonstrates moderate activity against a range of Gram-positive bacteria and Candida species, consistent with its classification as a traditional macrolide antibiotic. In contrast, this compound shows a lack of significant activity against the tested strains under the reported conditions.

The most intriguing aspect of the berkeleylactone family, as exemplified by the studies on Berkeleylactone A, is their novel mechanism of action. This presents a compelling area for future research. Elucidating the specific molecular target of the berkeleylactones could unveil new pathways for antibiotic intervention, which is of critical importance in the face of rising antimicrobial resistance.

For drug development professionals, A26771B may serve as a scaffold for the development of more potent macrolide derivatives. The berkeleylactones, including this compound despite its lower in vitro activity in these specific assays, represent a potential paradigm shift in macrolide antibiotics. Further investigation into their structure-activity relationships and mechanism of action is warranted to unlock their full therapeutic potential.

References

Validating the Antimicrobial Spectrum of Berkeleylactone E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial properties of the Berkeleylactone family of natural products, with a specific focus on Berkeleylactone E. While this compound has been successfully isolated and structurally characterized, public domain literature to date has not specified its antimicrobial spectrum. Therefore, this guide will leverage available data for the most potent analogue, Berkeleylactone A, as a representative of the family's potential antimicrobial activity and compare it with conventional antibiotics.

Executive Summary

The Berkeleylactones are a class of 16-membered macrolides produced by fungal co-cultures.[1][2][3][4] Notably, Berkeleylactone A demonstrates significant antimicrobial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and pathogenic fungi.[1] Of significant interest to the research community, mode-of-action studies suggest that Berkeleylactones employ a novel mechanism of action, distinct from that of traditional macrolide antibiotics which typically inhibit protein synthesis. This suggests a potential new avenue for combating antibiotic resistance.

Comparative Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for this compound are not available in the reviewed literature, data for Berkeleylactone A provides a benchmark for the potential efficacy of this class of compounds. The following table summarizes the antimicrobial activity of Berkeleylactone A against various pathogens and provides a comparison with other known antibiotics.

Microorganism Berkeleylactone A Vancomycin Erythromycin Fluconazole
Staphylococcus aureus (MRSA) 1-2 µg/mL1-2 µg/mL>128 µg/mLN/A
Bacillus anthracis 1-2 µg/mL1 µg/mL8 µg/mLN/A
Streptococcus pyogenes 1-2 µg/mL0.5 µg/mL0.06 µg/mLN/A
Candida albicans 1-2 µg/mLN/AN/A0.25-1 µg/mL
Candida glabrata 1-2 µg/mLN/AN/A8-32 µg/mL

Table 1: Minimum Inhibitory Concentrations (MICs) of Berkeleylactone A and Comparator Antibiotics. Data for Berkeleylactone A is sourced from studies on its antimicrobial activity. Comparator MICs are representative values from established literature.

Experimental Protocols

The determination of the antimicrobial spectrum of a novel compound like this compound involves standardized assays to determine its inhibitory activity against a panel of clinically relevant microorganisms. The most common method is the determination of the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Broth Microdilution Protocol for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Microbial Inoculum:

    • Isolate colonies of the test microorganism are cultured in a suitable broth medium to achieve a logarithmic growth phase.

    • The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a sterile growth medium.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizing Experimental and Mechanistic Frameworks

To further elucidate the processes involved in validating the antimicrobial spectrum and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start compound This compound Stock Solution start->compound microbe Microbial Culture start->microbe dilution Serial Dilution in Microtiter Plate compound->dilution inoculation Inoculation with Standardized Microbe microbe->inoculation dilution->inoculation incubation Incubation inoculation->incubation readout Visual or Spectrophotometric Reading incubation->readout mic Determine MIC readout->mic end End mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

signaling_pathway cluster_cell Bacterial Cell cluster_outcome Outcome berkeleylactone This compound receptor Novel Target/Receptor berkeleylactone->receptor Binding pathway Unknown Signaling Cascade receptor->pathway Activation/Modulation effect Inhibition of Essential Cellular Process (e.g., cell wall synthesis, membrane integrity) pathway->effect growth_inhibition Bacterial Growth Inhibition effect->growth_inhibition

Caption: Hypothetical signaling pathway for this compound's novel mechanism of action.

Conclusion

The Berkeleylactone family, particularly Berkeleylactone A, exhibits promising antimicrobial activity against clinically significant pathogens. The novel mechanism of action suggested by preliminary studies warrants further investigation and positions the Berkeleylactones as an intriguing class of compounds for new antibiotic development. While the antimicrobial spectrum of this compound remains to be elucidated, the data from its analogues suggest that it is a valuable candidate for further antimicrobial screening and mechanistic studies. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to validate its potential as a future therapeutic agent.

References

Comparative Analysis of Berkeleylactone E Cross-reactivity with Other Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Berkeleylactone E with other well-established macrolide antibiotics, focusing on the potential for cross-reactivity. This analysis is based on available structural data, known mechanisms of action, and established experimental protocols for assessing cross-reactivity.

Executive Summary

This compound, a 16-membered macrolide, and its analogues represent a novel class of antibiotics with a distinct mechanism of action compared to traditional macrolides like erythromycin, clarithromycin, and azithromycin. While structural similarities in the macrolide core exist, the unique functional groups and, most importantly, the different biological targets, suggest a low probability of cross-reactivity related to the mechanism of action. However, the potential for immunological cross-reactivity based on structural motifs cannot be entirely excluded without direct experimental evidence. This guide outlines the key structural differences, compares their mechanisms of action, and provides detailed experimental protocols to directly assess cross-reactivity.

Structural and Mechanistic Comparison

This compound belongs to the berkeleylactone class of 16-membered macrolides produced by fungi.[1][2] Unlike canonical macrolides which typically feature attached sugar moieties and inhibit bacterial protein synthesis, the berkeleylactones have demonstrated a novel mode of action.[3][4]

Key Distinctions:

  • Mechanism of Action: Traditional macrolides (e.g., erythromycin, clarithromycin, azithromycin) bind to the 50S ribosomal subunit, inhibiting protein synthesis.[5] In contrast, mode of action studies on Berkeleylactone A, a close analogue of this compound, have shown that it does not target the ribosome or inhibit protein synthesis. The antimicrobial activity of Berkeleylactone A is associated with a 4-oxo-enoate moiety that can act as a Michael acceptor, suggesting a different cellular target.

  • Structural Features: While all are macrolides, the specific substitutions on the lactone ring of this compound differ significantly from those of 14- and 15-membered macrolides. These differences can influence their three-dimensional conformation and how they are recognized by biological systems. Molecular modeling studies have been conducted on berkeleylactones to understand their conformation, which is known to be flexible.

Table 1: Comparison of this compound and Other Macrolides
FeatureThis compoundErythromycinClarithromycinAzithromycin
Macrolide Ring Size 16-membered14-membered14-membered15-membered
Producing Organism Fungus (Penicillium sp.)Bacterium (Saccharopolyspora erythraea)Semi-syntheticSemi-synthetic
Mechanism of Action Novel (not ribosomal inhibition)Inhibits protein synthesis (50S ribosome)Inhibits protein synthesis (50S ribosome)Inhibits protein synthesis (50S ribosome)
Key Functional Groups Succinate ester, conjugated double bondDesosamine (B1220255) and cladinose (B132029) sugarsMethylated 6-hydroxyl, desosamine and cladinose sugarsMethylated nitrogen in the lactone ring, desosamine and cladinose sugars

Experimental Protocols for Assessing Cross-reactivity

Given the absence of direct studies on this compound cross-reactivity, the following established protocols for other macrolides can be adapted.

Competitive Binding Assays

These assays determine if this compound can compete with other macrolides for their known binding sites.

Protocol: Ribosomal Binding Assay

  • Preparation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain (e.g., Escherichia coli or Staphylococcus aureus).

  • Radiolabeled Ligand: Use a radiolabeled traditional macrolide (e.g., [³H]-erythromycin) as the primary ligand.

  • Competition Experiment:

    • Incubate a constant concentration of isolated ribosomes and the radiolabeled macrolide.

    • Add increasing concentrations of unlabeled this compound or a control unlabeled macrolide (e.g., cold erythromycin).

    • Allow the binding to reach equilibrium.

  • Separation and Detection:

    • Separate ribosome-bound from free radiolabeled ligand using a technique like filter binding or ultracentrifugation.

    • Quantify the radioactivity of the ribosome-bound fraction using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of bound radiolabeled ligand against the concentration of the competitor (this compound).

    • A decrease in bound radioactivity with increasing this compound concentration would indicate competition for the same binding site.

Cellular Uptake and Activity Assays

These assays can reveal if this compound and other macrolides share common uptake or efflux mechanisms, or exhibit cross-resistance.

Protocol: Minimum Inhibitory Concentration (MIC) Determination in Efflux Pump-Deficient Strains

  • Bacterial Strains: Use a wild-type bacterial strain and a corresponding mutant strain deficient in one or more known macrolide efflux pumps (e.g., strains lacking mef or erm efflux systems).

  • MIC Determination:

    • Perform broth microdilution assays to determine the MIC of this compound, erythromycin, and other macrolides against both the wild-type and the efflux-deficient strains.

  • Data Analysis:

    • A significantly lower MIC for a particular macrolide against the efflux-deficient strain compared to the wild-type indicates that it is a substrate for that efflux pump.

    • If this compound and another macrolide show a similar pattern of decreased MIC in the same efflux-deficient strain, it may suggest they are substrates for the same efflux pump, indicating a form of cross-reactivity at the level of cellular transport.

Immunological Cross-reactivity Assays

These in vitro assays can assess the potential for cross-sensitization, which is relevant for hypersensitivity reactions.

Protocol: Basophil Activation Test (BAT)

  • Sample Collection: Obtain fresh heparinized whole blood from individuals with a documented allergy to a specific macrolide and from non-allergic controls.

  • Cell Stimulation:

    • Incubate aliquots of the whole blood with a range of concentrations of this compound, the culprit macrolide, and another unrelated macrolide.

    • Include positive (e.g., anti-IgE antibody) and negative (buffer) controls.

  • Staining and Flow Cytometry:

    • After incubation, stain the cells with fluorescently labeled antibodies against basophil surface markers (e.g., CD203c, CD63).

    • Analyze the samples using a flow cytometer to quantify the percentage of activated basophils (e.g., CD63 positive cells).

  • Data Analysis:

    • An increase in basophil activation upon stimulation with this compound in samples from individuals allergic to another macrolide would suggest potential immunological cross-reactivity.

Visualizing Mechanistic Differences and Experimental Workflows

The following diagrams illustrate the conceptual differences in the mechanism of action and a general workflow for assessing cross-reactivity.

G Figure 1: Comparison of Macrolide Mechanisms of Action cluster_0 Traditional Macrolides (e.g., Erythromycin) cluster_1 This compound (Proposed Mechanism) Erythromycin Erythromycin Ribosome 50S Ribosomal Subunit Erythromycin->Ribosome Binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Inhibition Berkeleylactone_E This compound Novel_Target Novel Cellular Target (Non-ribosomal) Berkeleylactone_E->Novel_Target Interacts with Cellular_Process Essential Cellular Process Disruption->Cellular_Process Disruption

Caption: Figure 1: Comparison of Macrolide Mechanisms of Action.

G Figure 2: Workflow for Assessing Cross-reactivity Start Hypothesis: Cross-reactivity between This compound and Macrolide X Structural_Analysis In Silico Structural Comparison (3D Modeling) Start->Structural_Analysis Binding_Assay Competitive Binding Assay (e.g., Ribosomal Binding) Start->Binding_Assay Cellular_Assay Cellular Activity Assay (e.g., MIC in Efflux Mutants) Start->Cellular_Assay Immuno_Assay Immunological Assay (e.g., Basophil Activation Test) Start->Immuno_Assay Data_Integration Integrate and Analyze Data Structural_Analysis->Data_Integration Binding_Assay->Data_Integration Cellular_Assay->Data_Integration Immuno_Assay->Data_Integration Conclusion Conclusion on Cross-reactivity Potential Data_Integration->Conclusion

Caption: Figure 2: Workflow for Assessing Cross-reactivity.

Conclusion

The available evidence strongly suggests that the potential for cross-reactivity between this compound and traditional macrolide antibiotics, based on their mechanism of action, is low. The novel, non-ribosomal target of the berkeleylactone class is a fundamental differentiator. However, the shared macrolide scaffold necessitates a careful evaluation of potential immunological cross-reactivity. The experimental protocols outlined in this guide provide a robust framework for researchers to definitively assess the cross-reactivity profile of this compound and further elucidate its unique properties as a promising new antibiotic candidate. Direct experimental testing is crucial to confirm these theoretical considerations.

References

Berkeleylactone E's novel mode of action compared to known antibiotics.

Author: BenchChem Technical Support Team. Date: December 2025

A novel macrolide, Berkeleylactone E, and its closely related analogues are demonstrating a unique mechanism of antibacterial action that sets them apart from all known classes of antibiotics. This guide provides a comparative analysis of this compound's mode of action against that of conventional antibiotics, supported by available experimental data.

Berkeleylactones are a family of 16-membered macrolide compounds produced by the coculture of two extremophilic Penicillium species.[1][2][3][4] Extensive research, particularly on the most potent analogue, Berkeleylactone A, has revealed that its antimicrobial properties do not stem from the established mechanisms of action common to other macrolides like erythromycin. While canonical macrolides are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, studies indicate that Berkeleylactone A does not target the ribosome or inhibit protein synthesis.[5] This points to a novel mode of action, a significant finding in the quest for new antibiotics to combat multidrug-resistant bacteria.

Comparative Analysis of Antibacterial Mechanisms

To understand the novelty of this compound's mode of action, it is essential to compare it with the mechanisms of well-established antibiotic classes. The following table summarizes these differences, with Berkeleylactone A serving as the representative for the Berkeleylactone family due to the current availability of detailed studies.

Mechanism of Action Berkeleylactone A (as a proxy for this compound) Beta-Lactams (e.g., Penicillin) Macrolides (e.g., Erythromycin) Quinolones (e.g., Ciprofloxacin)
Primary Cellular Target Unknown, but not the ribosome.Penicillin-Binding Proteins (PBPs) involved in cell wall synthesis.50S ribosomal subunit.DNA gyrase and topoisomerase IV.
Effect on Cellular Processes Does not inhibit protein synthesis. Further studies suggest an effect on biofilm formation.Inhibition of peptidoglycan synthesis, leading to cell wall disruption and lysis.Inhibition of protein synthesis by blocking peptide chain elongation.Inhibition of DNA replication and repair.
Spectrum of Activity Potent against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis.Broad spectrum, but resistance is widespread.Primarily effective against Gram-positive bacteria.Broad spectrum, effective against both Gram-positive and Gram-negative bacteria.

Experimental Evidence for a Novel Mode of Action

Protein Synthesis Inhibition Assays

In cell-free translation assays, Berkeleylactone A did not inhibit the synthesis of Green Fluorescent Protein (GFP), whereas conventional macrolides like erythromycin, josamycin, and tylosin (B1662201) showed significant inhibition at similar concentrations. This provides strong evidence that Berkeleylactone A does not target the bacterial protein synthesis machinery.

Ribosome Binding Assays

Further experiments using "toeprinting" assays, which monitor ribosome stalling on mRNA, demonstrated that Berkeleylactone A did not induce ribosome stalling. In contrast, known macrolide antibiotics effectively stall the ribosome during the translation of specific genes. This confirms that the ribosome is not the primary target of Berkeleylactone A.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the scientific community. Below are the protocols for the key experiments that have elucidated the unique mode of action of the Berkeleylactones.

Cell-Free Protein Synthesis Assay
  • Preparation of Cell-Free Extract: An S30 extract is prepared from a suitable bacterial strain (e.g., E. coli).

  • Reaction Mixture: The reaction mixture contains the S30 extract, amino acids, ATP, GTP, an energy-regenerating system, and a plasmid DNA template encoding a reporter protein (e.g., GFP).

  • Incubation: Berkeleylactone A and control antibiotics are added to the reaction mixtures at various concentrations. The reactions are incubated at 37°C to allow for transcription and translation.

  • Quantification: The amount of synthesized GFP is quantified by measuring fluorescence. A lack of decrease in fluorescence in the presence of the test compound indicates no inhibition of protein synthesis.

Toeprinting Assay (Ribosome Stalling)
  • Template RNA: A specific mRNA template containing a known macrolide-induced ribosomal stalling site is used.

  • Ribosome Assembly: 70S ribosomes, the mRNA template, and a specific primer are incubated to form a translation initiation complex.

  • Elongation and Stalling: The test compound (Berkeleylactone A or a control macrolide) is added to the mixture, and translation is initiated by the addition of aminoacyl-tRNAs. If the compound induces stalling, the ribosome will pause at a specific codon.

  • Reverse Transcription: Reverse transcriptase is used to synthesize cDNA from the mRNA template. The enzyme will stop at the site of the stalled ribosome.

  • Analysis: The resulting cDNA fragments are analyzed by gel electrophoresis. The presence and position of a specific band indicate the site of ribosome stalling. The absence of such a band for Berkeleylactone A indicates it does not induce stalling at the tested site.

Visualizing the Divergent Mechanisms

The following diagrams illustrate the distinct modes of action of this compound's family of compounds compared to traditional antibiotics.

G cluster_0 Conventional Macrolide Action cluster_1 Berkeleylactone A/E Action Ribosome 50S Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Erythromycin Erythromycin Erythromycin->Ribosome Binds to Unknown_Target Novel Cellular Target Cellular_Process Disrupted Cellular Process (e.g., Biofilm Formation) Unknown_Target->Cellular_Process Leads to Disruption of Berkeleylactone Berkeleylactone A/E Berkeleylactone->Unknown_Target Interacts with

Figure 1: High-level comparison of the mode of action.

G cluster_workflow Mode of Action Investigation Workflow Start Isolate this compound Cell_Assay Initial Screen: Antibacterial Activity Assay Start->Cell_Assay MoA_Hypothesis Hypothesize Mode of Action (e.g., Protein Synthesis Inhibition) Cell_Assay->MoA_Hypothesis Protein_Synth_Assay Cell-Free Protein Synthesis Assay MoA_Hypothesis->Protein_Synth_Assay Ribosome_Assay Ribosome Binding/Stalling Assay MoA_Hypothesis->Ribosome_Assay Result_Negative Result: No Inhibition Protein_Synth_Assay->Result_Negative Ribosome_Assay->Result_Negative Novel_MoA Conclusion: Novel Mode of Action Result_Negative->Novel_MoA Further_Studies Further Investigations: (e.g., Biofilm Assays, Target ID) Novel_MoA->Further_Studies

Figure 2: Experimental workflow for determining the novel mode of action.

Future Directions and Implications

The discovery of the Berkeleylactones and their unique mode of action represents a significant step forward in antibiotic research. The fact that these compounds are effective against drug-resistant strains like MRSA highlights their potential as lead compounds for the development of new therapeutics. Further research is needed to identify the precise molecular target of this compound and to fully elucidate the downstream cellular effects. The potential for these compounds to inhibit or disperse biofilms also warrants deeper investigation, as biofilm formation is a major contributor to persistent and chronic bacterial infections. The novel mechanism of the Berkeleylactones offers a promising new avenue for circumventing existing antibiotic resistance mechanisms.

References

A Comparative Analysis of Berkeleylactone E Analogs: Structure-Activity Relationship Insights

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural modifications of Berkeleylactone E and its analogs reveals critical insights into their biological activities. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in understanding the key determinants for their cytotoxic and antimicrobial effects.

The Berkeleylactones are a class of 16-membered macrolides, primarily isolated from fungal cultures, that have garnered significant interest for their diverse biological activities.[1][2] Among them, this compound and its analogs have been the subject of studies to elucidate the relationship between their chemical structures and their efficacy as potential therapeutic agents. These compounds have shown moderate activity against various human cancer cell lines, including A549 (lung carcinoma), Hep-G2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma).[3]

Comparative Biological Activity of Berkeleylactone Analogs

The cytotoxic and antimicrobial activities of this compound and its related analogs are summarized below. The data highlights how modifications to the core structure, such as epimerization, methylation, and alterations to the succinate (B1194679) moiety, influence their biological potency.

CompoundModification relative to this compoundA549 IC₅₀ (µM)Hep-G2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Antimicrobial Activity (MIC)
This compound -~47~40~45Not reported in these studies.
Berkeleylactone F Epimer at C-14>50>50>50Not reported in these studies.
Berkeleylactone G Methyl ester of this compound21.3418.7624.55Not reported in these studies.
Berkeleylactone J Lacks the succinate moiety>50>50>50Not reported in these studies.
Berkeleylactone K Isomer of this compound>50>50>50Not reported in these studies.
Berkeleylactone P -14.2810.6512.87Not reported in these studies.
Berkeleylactone A Differs in the macrolide ring structureNot reportedNot reportedNot reportedPotent activity against MRSA strains, Bacillus anthracis, Streptococcus pyogenes, and Candida species (MIC = 1-2 µg/mL).[1][4]
A26771B Related 16-membered macrolideNot reportedNot reportedNot reportedActive against several strains of Staphylococcus aureus, including multi-drug resistant strains.
Macrolactam 8 Structurally simplified achiral synthetic analog of Berkeleylactone ANot reportedNot reportedNot reportedPotent activity against MRSA (S. aureus L12) with MIC₅₀ of 0.39 µg/mL, which is 8-fold lower than that of Berkeleylactone A.

Note: IC₅₀ values are approximate based on reported data. The antimicrobial activity of some analogs was not reported in the compared studies.

From the data, it is evident that the succinate moiety and the stereochemistry of the macrolide ring are crucial for the cytotoxic activity of this compound analogs. The methylation of the carboxylic acid in the succinate group, as seen in Berkeleylactone G, leads to a significant increase in potency against the tested cancer cell lines. Conversely, the absence of the succinate moiety in Berkeleylactone J results in a loss of activity. Furthermore, the structurally simplified synthetic macrolactam analog of Berkeleylactone A demonstrated significantly enhanced activity against MRSA, suggesting that the core macrolide scaffold is a promising template for developing new antibiotics. The mode of action for the antimicrobial activity of Berkeleylactone A is suggested to be novel, as it does not inhibit protein synthesis or target the ribosome, unlike other macrolide antibiotics.

Experimental Protocols

The evaluation of the biological activity of this compound analogs involved the following key experimental methodologies:

Cytotoxicity Assays (MTT Assay)

The cytotoxic effects of the Berkeleylactone analogs were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (A549, Hep-G2, and MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and incubated for 24 hours. Subsequently, they were treated with various concentrations of the Berkeleylactone analogs for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was then removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the compounds against various bacterial and fungal strains were determined using the broth microdilution method.

  • Inoculum Preparation: Bacterial or fungal strains were grown in appropriate broth media to a specific turbidity, corresponding to a standard cell density.

  • Compound Dilution: The Berkeleylactone analogs were serially diluted in the broth media in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that visibly inhibited microbial growth.

Visualizing the Structure-Activity Relationship Workflow

The process of conducting a structure-activity relationship (SAR) study can be visualized as a systematic workflow. This involves the synthesis or isolation of analogs, biological evaluation, and iterative refinement of the chemical structures to optimize for desired activity.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization cluster_outcome Outcome Lead Lead Compound (e.g., this compound) Design Analog Design & Virtual Screening Lead->Design Identify Modification Sites Synthesis Chemical Synthesis or Isolation of Analogs Design->Synthesis Propose Structures BioAssay Biological Assays (e.g., Cytotoxicity, Antimicrobial) Synthesis->BioAssay Test Compounds Data Data Analysis (e.g., IC50, MIC) BioAssay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Identify Key Moieties Optimization->Design Iterative Refinement Candidate Optimized Candidate Optimization->Candidate

Caption: Workflow for a Structure-Activity Relationship (SAR) study.

References

In Vivo Efficacy of Berkeleylactone E: A Comparative Analysis with Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Berkeleylactone E, a member of the 16-membered macrolide family of natural products, has emerged as a compound of interest in the search for novel antibiotics. While in vivo efficacy data for this compound is not yet available in published literature, this guide provides a comparative analysis of its potential based on the in vitro activity of its close analogue, Berkeleylactone A, against key Gram-positive pathogens. This is contrasted with the established in vivo efficacy of standard-of-care antibiotics for infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes.

Executive Summary

Berkeleylactone A exhibits potent in vitro activity against MRSA and S. pyogenes, with a minimum inhibitory concentration (MIC) of 1-2 μg/mL.[1][2][3] This positions the berkeleylactone scaffold as a promising starting point for the development of new antibacterial agents. However, without in vivo data for this compound, its therapeutic potential remains to be elucidated. Standard antibiotics such as vancomycin, linezolid, and penicillin have well-documented in vivo efficacy in various animal models of infection. This guide presents a summary of this data to serve as a benchmark for the future evaluation of this compound and its derivatives.

In Vitro Activity Comparison

The following table summarizes the available in vitro data for Berkeleylactone A against MRSA and S. pyogenes, alongside representative MIC values for standard antibiotics. It is important to note that Berkeleylactone A is reported to have a novel mechanism of action, distinct from traditional macrolides, as it does not inhibit protein synthesis.[1][2]

AntibioticTarget OrganismMIC (μg/mL)
Berkeleylactone A MRSA1-2
Streptococcus pyogenes1-2
Vancomycin MRSA1
Linezolid MRSA2
Penicillin Streptococcus pyogenes≤0.12
Azithromycin Streptococcus pyogenes≤0.5

Experimental Protocols for In Vivo Efficacy Studies

To provide a framework for the potential in vivo evaluation of this compound, detailed methodologies for key experiments with standard antibiotics are outlined below.

Murine Skin Infection Model for MRSA

This model is crucial for evaluating treatments for skin and soft tissue infections, a common manifestation of MRSA.

1. Animal Model: Female BALB/c mice (6-8 weeks old).

2. Bacterial Strain: MRSA USA300.

3. Infection Procedure:

  • Mice are anesthetized.
  • A small area of the dorsum is shaved and disinfected.
  • A superficial abrasion is made with a sterile needle.
  • A suspension of MRSA (1 x 10^7 CFU in 10 µL PBS) is applied to the abraded area.

4. Treatment:

  • Treatment is initiated 24 hours post-infection.
  • Vancomycin group: Administered intraperitoneally (i.p.) at 110 mg/kg twice daily.
  • This compound group (hypothetical): Administered via a relevant route (e.g., i.p. or topically) at varying doses.
  • Control group: Receives vehicle control.

5. Outcome Measures:

  • Bacterial load: Skin biopsies are collected at specified time points, homogenized, and plated for CFU enumeration.
  • Lesion size: The area of the skin lesion is measured daily.
  • Histopathology: Skin tissue is collected for histological analysis to assess inflammation and tissue damage.

Murine Pneumonia Model for MRSA

This model is essential for assessing therapies for respiratory tract infections caused by MRSA.

1. Animal Model: Male Swiss Webster mice (8-10 weeks old).

2. Bacterial Strain: MRSA strain ATCC 43300.

3. Infection Procedure:

  • Mice are anesthetized.
  • A non-lethal dose of MRSA (1 x 10^8 CFU in 50 µL of saline) is administered intranasally.

4. Treatment:

  • Treatment commences 24 hours after infection.
  • Linezolid group: Administered orally (p.o.) at 50 mg/kg twice daily.
  • This compound group (hypothetical): Administered via a relevant route at varying doses.
  • Control group: Receives vehicle control.

5. Outcome Measures:

  • Bacterial load in lungs: Lungs are harvested, homogenized, and plated for CFU counts.
  • Survival rate: Monitored daily for a specified period.
  • Cytokine analysis: Bronchoalveolar lavage fluid (BALF) can be collected to measure inflammatory cytokine levels.

Murine Sepsis Model for Streptococcus pyogenes

This model is used to evaluate treatments for severe, systemic infections.

1. Animal Model: Female C57BL/6 mice (6-8 weeks old).

2. Bacterial Strain: Streptococcus pyogenes M1T1 strain.

3. Infection Procedure:

  • Mice are injected intraperitoneally with a lethal dose of S. pyogenes (e.g., 1 x 10^7 CFU).

4. Treatment:

  • Treatment is initiated 2 hours post-infection.
  • Penicillin G group: Administered subcutaneously (s.c.) at 10 mg/kg twice daily.
  • This compound group (hypothetical): Administered i.p. or s.c. at varying doses.
  • Control group: Receives vehicle control.

5. Outcome Measures:

  • Survival rate: Monitored for at least 7 days.
  • Bacterial dissemination: Blood and spleen can be collected to determine bacterial load.

Visualizing Experimental Design and Potential Mechanism

To facilitate a clearer understanding of the experimental workflows and the proposed novel mechanism of action for the berkeleylactones, the following diagrams are provided.

Experimental_Workflow_MRSA_Skin_Infection cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment (24h post-infection) cluster_outcome Outcome Assessment Animal Acclimatization Animal Acclimatization Bacterial Culture Bacterial Culture Animal Acclimatization->Bacterial Culture Anesthesia Anesthesia Bacterial Culture->Anesthesia Skin Abrasion Skin Abrasion Anesthesia->Skin Abrasion MRSA Inoculation MRSA Inoculation Skin Abrasion->MRSA Inoculation Group Allocation Group Allocation MRSA Inoculation->Group Allocation Vancomycin Vancomycin Group Allocation->Vancomycin Standard This compound This compound Group Allocation->this compound Test Vehicle Vehicle Group Allocation->Vehicle Control Data Collection Data Collection Vancomycin->Data Collection This compound->Data Collection Vehicle->Data Collection Bacterial Load Bacterial Load Data Collection->Bacterial Load Lesion Size Lesion Size Data Collection->Lesion Size Histopathology Histopathology Data Collection->Histopathology

Caption: Workflow for a murine skin infection model to evaluate this compound against MRSA.

Putative_Mechanism_of_Action cluster_known_macrolides Standard Macrolide Action cluster_berkeleylactone Hypothesized Berkeleylactone Action Berkeleylactone Berkeleylactone Bacterial Cell Bacterial Cell Novel Target Novel Target Berkeleylactone->Novel Target Binds to Ribosome (50S) Ribosome (50S) Protein Synthesis Protein Synthesis Ribosome (50S)->Protein Synthesis Inhibits Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Prevents Essential Cellular Process Essential Cellular Process Novel Target->Essential Cellular Process Disrupts Cell Death Cell Death Essential Cellular Process->Cell Death Leads to

Caption: Putative novel mechanism of action for Berkeleylactones compared to standard macrolides.

Conclusion and Future Directions

While this compound and its analogues demonstrate promising in vitro antibacterial activity, their in vivo efficacy remains a critical unknown. The experimental models outlined in this guide provide a roadmap for future studies to rigorously evaluate their therapeutic potential. Key future work should focus on determining the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound. Furthermore, elucidation of its novel mechanism of action will be paramount in understanding its full potential and in the rational design of next-generation antibiotics.

References

A Comparative Analysis of the Cytotoxic Activity of Berkeleylactone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Berkeleylactone family of 16-membered macrolides, isolated from fungal co-cultures, has garnered significant interest for their diverse biological activities. This guide provides a comparative analysis of the cytotoxic properties of various Berkeleylactone compounds against different cancer cell lines, supported by available experimental data. Detailed experimental protocols and a proposed mechanism of action are also presented to facilitate further research and drug development efforts in this area.

Cytotoxicity Data Summary

The cytotoxic effects of several Berkeleylactone compounds have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher cytotoxicity.

CompoundCancer Cell LineCell Line TypeIC50 (µM)
Berkeleylactone I L5178YMurine Lymphoma0.7[1]
Berkeleylactone J L5178YMurine Lymphoma5.6[1]
Berkeleylactone K L5178YMurine Lymphoma3.4[1]
A2780Human Ovarian Cancer1.2[1]
Berkeleylactone L L5178YMurine Lymphoma3.9[1]
Berkeleylactone A K-562Human Leukemia>10 (85% GI)¹
RPMI-8226Human Leukemia>10 (2.4% Lethality)¹
A26771B RPMI-8226Human Leukemia>10 (48% GI)¹
Berkeleylactone C CCRF-CEMHuman Leukemia>10 (48% GI)¹
K-562Human Leukemia>10 (46% GI)¹
Berkeleylactone F RPMI-8226Human Leukemia>10 (38% GI)¹

¹Data presented as Growth Inhibition (GI) percentage at a concentration of 10 µM as reported by the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP).

Experimental Protocols

The cytotoxicity of Berkeleylactone compounds is typically assessed using cell viability assays, such as the MTT assay.

MTT Assay for Cytotoxicity Screening

1. Cell Seeding:

  • Cancer cell lines (e.g., L5178Y, A2780) are cultured in appropriate media and conditions.

  • Cells are harvested and seeded into 96-well microplates at a density of approximately 5,000 cells per well in 100 µL of culture medium.

  • A blank control (medium only) is included.

2. Compound Treatment:

  • Berkeleylactone compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • A series of dilutions of the compounds are prepared in culture medium.

  • The medium from the seeded cells is replaced with the medium containing the various concentrations of the Berkeleylactone compounds.

3. Incubation:

  • The microplate is incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Addition and Incubation:

  • After the incubation period, 50 µL of a 1 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • The plate is then incubated for an additional 4 hours under the same conditions.

5. Formazan (B1609692) Solubilization:

  • The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The plate is gently shaken to ensure complete dissolution of the formazan.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

7. Data Analysis:

  • The absorbance values of the blank wells are subtracted from the values of the experimental wells.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways for all Berkeleylactone compounds are still under investigation, evidence suggests a novel mechanism of action for Berkeleylactone A that does not involve the inhibition of protein synthesis, a common mechanism for many macrolide antibiotics. The initial isolation of these compounds was guided by their inhibitory activity against caspases, key enzymes in the apoptotic pathway. This suggests that the cytotoxic effects of Berkeleylactones may be mediated through the induction of programmed cell death, or apoptosis. A plausible mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway.

G Proposed Apoptotic Pathway of Berkeleylactones Berkeleylactone Berkeleylactone Compound Mitochondrion Mitochondrion Berkeleylactone->Mitochondrion Induces Stress Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Pro-Caspase-9 -> Caspase-9 (activation) Apaf1->Caspase9 Recruits and Activates Caspase3 Pro-Caspase-3 -> Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by Berkeleylactone compounds.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the general workflow for evaluating the cytotoxicity of Berkeleylactone compounds and the logical relationship of their proposed mechanism.

G Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Treatment Treat Cells with Berkeleylactone Compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: General workflow for assessing the cytotoxicity of Berkeleylactone compounds.

References

Berkeleylactone E: Unraveling a Potential New Frontier Beyond Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current literature reveals a significant finding that challenges the initial premise of a head-to-head comparison: Berkeleylactone E, and its more extensively studied analog Berkeleylactone A, do not appear to function as protein synthesis inhibitors. Mode of action studies on Berkeleylactone A strongly suggest a novel mechanism of action, distinct from that of traditional macrolide antibiotics that target the ribosome.

This discovery precludes a direct comparative guide of this compound against classical protein synthesis inhibitors, as the fundamental basis for such a comparison is absent in the current scientific understanding. While this compound has been isolated alongside other members of the Berkeleylactone family, specific research into its mechanism of action is not yet available in published literature.

The Berkeleylactone Family: A Departure from the Norm

The Berkeleylactones are a group of 16-membered macrolides produced by fungi.[1] Typically, macrolide antibiotics, such as erythromycin, function by binding to the bacterial ribosome and inhibiting protein synthesis.[1] However, studies on Berkeleylactone A, the most potent antimicrobial in this family, have demonstrated that it does not inhibit protein synthesis in cell-free translation assays.[2][3][4] This pivotal finding indicates that its antimicrobial properties stem from a different, yet-to-be-elucidated, cellular target.

Investigating the Unknown: The Case of this compound

This compound has been identified and structurally characterized. However, to date, no published studies have specifically investigated its biological mechanism. The isolation of this compound has been reported in the context of broader studies on the Berkeleylactone family, where the focus has primarily been on the more active compound, Berkeleylactone A.

Given the novelty of the Berkeleylactone scaffold and the demonstrated unique mechanism of its primary member, it is plausible that this compound also possesses a mechanism of action independent of protein synthesis inhibition. However, without direct experimental evidence, this remains speculative.

Future Directions and the Path Forward

The unique activity of the Berkeleylactone family presents an exciting avenue for antimicrobial research. To understand the therapeutic potential of this compound, future research should focus on:

  • Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular binding partners of this compound.

  • Phenotypic Screening: Assessing the effects of this compound on various cellular processes beyond protein synthesis, such as cell wall synthesis, DNA replication, and membrane integrity.

  • Comparative Genomics: Analyzing the genomes of susceptible and resistant microbial strains to identify genes that may be involved in the mechanism of action of this compound.

Conclusion

The initial request for a head-to-head comparison of this compound with other protein synthesis inhibitors cannot be fulfilled as current scientific evidence indicates that the Berkeleylactone family, represented by Berkeleylactone A, does not inhibit protein synthesis. There is currently no available data on the specific mechanism of action of this compound. Therefore, a comparison with established protein synthesis inhibitors would be scientifically inaccurate. The Berkeleylactones represent a promising class of antimicrobial compounds with a novel mechanism of action that warrants further investigation. Future research focused on elucidating the precise cellular targets of this compound is essential to unlock its potential therapeutic applications.

References

Safety Operating Guide

Personal protective equipment for handling Berkeleylactone E

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Berkeleylactone E

IMMEDIATE ACTION REQUIRED: A specific Safety Data Sheet (SDS) for this compound is not publicly available. As the toxicological properties of this compound have not been thoroughly investigated, this compound must be handled as a substance of unknown toxicity, warranting a high level of precaution. The following guidance is based on best practices for handling novel chemical compounds and information available for related macrolide and lactone compounds. Always consult with your institution's Environmental Health and Safety (EHS) department before commencing work.

Personal Protective Equipment (PPE)

Adherence to stringent PPE protocols is mandatory to ensure personnel safety. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification and Use
Eye and Face Protection Chemical safety goggles are the minimum requirement. A face shield must be worn in addition to goggles when there is a risk of splashing, such as when handling solutions or performing reactions.[1]
Hand Protection Wear chemically resistant gloves, such as nitrile or neoprene. Double gloving is recommended.[1][2] Gloves must be changed immediately if contamination occurs.
Body Protection A fully buttoned laboratory coat is required. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[1][3]
Respiratory Protection All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.
Quantitative Safety Data

Due to the absence of a publicly available SDS for this compound, specific quantitative safety data is not available. Researchers must exercise extreme caution and handle the compound as if it were highly potent and hazardous.

ParameterValue
Occupational Exposure Limit (OEL) Data not available. Handle with engineering controls to minimize exposure.
LD50/LC50 Data not available. Assume high toxicity.
Boiling Point Data not available.
Melting Point Data not available.

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.

  • Ventilation: Ensure proper functioning of the chemical fume hood and adequate general laboratory ventilation.

  • Spill Kit: A chemical spill kit appropriate for handling solid and solvent spills must be readily accessible.

Handling Solid this compound
  • Weighing: To prevent the generation of dust, weigh solid this compound within the fume hood. Use a tared, sealed container to minimize exposure.

  • Transfers: Handle all transfers of the solid compound with care to avoid creating airborne dust.

Solution Preparation and Use
  • Dissolving: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Reactions and Manipulations: All subsequent manipulations of the solution must be carried out within the fume hood.

Post-Handling Decontamination
  • Equipment: Decontaminate all glassware and equipment that have come into contact with this compound. Rinse with a suitable organic solvent (e.g., ethanol (B145695) or acetone), followed by washing with soap and water. Collect the solvent rinse as hazardous waste.

  • Work Surfaces: Thoroughly clean and decontaminate all work surfaces within the fume hood.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

Caption: PPE selection workflow for handling this compound.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.

Waste Segregation and Collection
  • Dedicated Waste Container: Collect all solid and liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.

  • Compatibility: Do not mix this compound waste with other waste streams unless their compatibility is known.

Disposal of Contaminated Materials
  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Labware: Disposable labware (e.g., pipette tips, tubes) contaminated with this compound should be collected in the designated hazardous waste container.

  • PPE: Used gloves, aprons, and other contaminated PPE should be disposed of as hazardous waste.

Final Disposal Procedure
  • Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

  • Documentation: Provide EHS with all available information regarding the waste stream.

As this compound is a macrolide antibiotic, it is crucial to prevent its release into the environment to avoid contributing to antibiotic resistance. Therefore, under no circumstances should waste containing this compound be disposed of down the drain.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.